Sulfasalazine

Catalog No.
S544135
CAS No.
599-79-1
M.F
C18H14N4O5S
M. Wt
398.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfasalazine

CAS Number

599-79-1

Product Name

Sulfasalazine

IUPAC Name

2-hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid

Molecular Formula

C18H14N4O5S

Molecular Weight

398.4 g/mol

InChI

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)

InChI Key

NCEXYHBECQHGNR-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 77° F (NTP, 1992)
In water, 1.3X10+1 mg/L at 25 °C (est)
Practically insoluble in water
Very slightly soluble in ethanol; practically insoluble in diethyl ether, chloroform, and benzene; soluble in aqueous solution of alkali hydroxides

Synonyms

Asulfidine, Azulfadine, Azulfidine, Azulfidine EN, Colo Pleon, Colo-Pleon, Pleon, Pyralin EN, ratio Sulfasalazine, ratio-Sulfasalazine, Salazopyrin, Salazosulfapyridine, Salicylazosulfapyridine, Sulfasalazin Heyl, Sulfasalazin medac, Sulfasalazin-Heyl, Sulfasalazine, Sulfasalazine FNA, Sulphasalazine, Ucine, Ulcol

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O

The exact mass of the compound Sulfasalazine is 398.068 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 77° f (ntp, 1992)in water, 1.3x10+1 mg/l at 25 °c (est)practically insoluble in watervery slightly soluble in ethanol; practically insoluble in diethyl ether, chloroform, and benzene; soluble in aqueous solution of alkali hydroxides. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757330. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

sulfasalazine mechanism of action NF-kB inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of NF-κB Inhibition

Sulfasalazine (SSZ) targets two specific points in the NF-κB activation cascade, as illustrated in the following pathway diagram.

TNFalpha TNFα TNFR1 TNFR1 TNFalpha->TNFR1 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TNFR1->IKK_complex Signaling Activation SSZ1 This compound (SSZ) SSZ1->TNFalpha Direct Binding IkB IκBα IKK_complex->IkB Phosphorylates P_IkB Phosphorylated IκBα IkB->P_IkB NFkB NF-κB (p65/p50) P_IkB->NFkB Releases NFkB_Nucleus NF-κB (p65/p50) NFkB->NFkB_Nucleus GeneTranscription Pro-inflammatory Gene Transcription NFkB_Nucleus->GeneTranscription SSZ2 This compound (SSZ) SSZ2->IKK_complex Inhibits Activity

This compound inhibits NF-κB signaling by binding TNFα and blocking IKK complex activity.

The inhibitory effects of this compound and its metabolites are quantified in the table below.

Molecule Effect on NF-κB Activation Effect on T-cell Apoptosis Key Findings
This compound Inhibits [1] Induces [1] Potent and specific inhibitor of NF-κB; induces apoptosis in T-lymphocytes.
5-ASA (5-aminosalicylic acid) No inhibition [2] [1] No induction [1] Does not block NF-κB activation or affect T-cell viability at tested doses.
Sulfapyridine No inhibition [2] [1] No induction [1] Does not block NF-κB activation or affect T-cell viability at tested doses.

Key Experimental Evidence & Protocols

The following table summarizes core experimental models and results that define this compound's mechanism of action.

Experimental Model Treatment/Assay Key Quantitative Results
Murine T-lymphocyte cell line (RBL5) [1] Electrophoretic Mobility Shift Assay (EMSA), Luciferase Reporter Assay Inhibited κB-dependent transcription (IC₅₀ ≈ 0.625 mM); induced apoptosis (ED₅₀ ≈ 0.625 mM after 24h; 50% apoptotic cells with 2.5 mM for 4h) [1].
SW620 Colon Carcinoma Cells [2] EMSA, Luciferase Reporter Assay, IkBα Degradation Assay Inhibited TNFα-, LPS-, or phorbol ester-induced NF-κB activation at micro- to millimolar concentrations; prevented TNFα-induced IkBα degradation and phosphorylation [2].
MC3T3-E1 Osteoblasts & Murine Femoral Fracture Model [3] [4] Surface Plasmon Resonance (SPR), RNA Sequencing, ALP Activity Assay, Alizarin Red Staining SPR confirmed direct binding to TNFα; RNA-seq showed decreased transcription of NF-κB pathway genes; promoted osteogenic differentiation and fracture healing in vivo [3] [4].

Detailed methodologies for the key experiments are as follows:

  • Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activation [1]:

    • Nuclear Extract Preparation: Harvest cells and isolate nuclei. Lyse nuclei with a high-salt buffer to extract nuclear proteins.
    • Probe Preparation: Label a double-stranded DNA oligonucleotide containing the κB consensus sequence (e.g., from the immunoglobulin κ-light chain enhancer: 5'-AG CT TG GG GA CT TT CC AC TA GT AC G-3') with a radioactive or fluorescent tag.
    • Binding Reaction: Incubate nuclear extracts with the labeled κB probe.
    • Gel Electrophoresis: Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel. A "shift" in the probe's migration indicates NF-κB binding.
    • Competition & Supershift: Confirm specificity by adding an excess of unlabeled (cold) κB oligonucleotide (competition) or antibodies against specific NF-κB subunits (supershift).
  • Luciferase Reporter Gene Assay for NF-κB-dependent Transcription [1]:

    • Transfection: Introduce a reporter plasmid (e.g., 3xIgκBluc, which contains three κB sites driving the firefly luciferase gene) into target cells (e.g., RBL5) via electroporation.
    • Treatment & Stimulation: After 16-20 hours, pre-treat cells with this compound for 1 hour, then stimulate with an NF-κB inducer like TNFα (150 U/ml) for 3 hours.
    • Cell Lysis and Measurement: Harvest cells, lyse, and measure luciferase activity using a luminometer. Normalize data to total protein concentration.
  • Analysis of Apoptosis by DNA Fragmentation [1]:

    • Cell Fixation: Treat cells with this compound, then fix in 70% ethanol overnight at 4°C.
    • DNA Staining: Stain fixed cells with a propidium iodide (PI) solution (50 μg/ml PI, 100 U/ml RNase A) for 30 minutes in the dark.
    • Flow Cytometry: Analyze cells by flow cytometry. Apoptotic cells with sub-diploid DNA content will appear as a distinct sub-G1 peak on a histogram of PI fluorescence.
  • Surface Plasmon Resonance (SPR) for Direct Binding [3] [4]: This technique is used to analyze biomolecular interactions in real-time without labeling. While the exact protocol from the study is not detailed, a standard approach involves:

    • Ligand Immobilization: Covalently immobilize one binding partner (e.g., TNFα) on a sensor chip.
    • Analyte Injection: Inject the other partner (e.g., This compound) in solution over the chip surface.
    • Response Measurement: Measure the change in the reflection angle of polarized light (Response Units, RU) as the analyte binds and dissociates. This provides data on binding affinity (KD), kinetics (association/dissociation rates), and specificity.

Biological and Therapeutic Implications

The inhibition of NF-κB by this compound has several critical downstream effects that explain its therapeutic efficacy:

  • Induction of Apoptosis in Immune Cells: By inhibiting NF-κB, this compound blocks the expression of anti-apoptotic genes, leading to the programmed death of activated T-lymphocytes. This helps clear persistent inflammatory cells from sites of disease [1].
  • Promotion of Bone Fracture Healing: In a murine model, this compound accelerated bone healing by binding TNFα, inhibiting NF-κB signaling, and thereby promoting osteogenic differentiation [3] [4].
  • Specificity of Action: Evidence confirms that the intact this compound molecule is responsible for NF-κB inhibition and apoptosis induction, not its primary metabolites, 5-ASA and sulfapyridine [2] [1].

The mechanism of this compound is multifaceted, but its potent and specific inhibition of the NF-κB pathway is a cornerstone of its anti-inflammatory and immunomodulatory action.

References

sulfasalazine pharmacodynamics anti-inflammatory immunomodulatory properties

Author: Smolecule Technical Support Team. Date: February 2026

Established Anti-inflammatory and Immunomodulatory Mechanisms

Sulfasalazine's therapeutic effects are mediated through several interconnected pathways that modulate immune responses and inflammatory processes.

Table 1: Key Pharmacodynamic Targets of this compound
Target/Pathway Mechanistic Action Biological Consequence
NF-κB Signaling Inhibits NF-κB transcription factor [1] Suppresses transcription of pro-inflammatory genes (e.g., TNF-α)
TNF-α Expression Induces caspase-8-mediated apoptosis in macrophages [1] Reduces TNF-α production and inflammatory signaling
Adenosine Pathway Induces conversion of adenine nucleotides to adenosine [1] Mediates anti-inflammatory effects via adenosine signaling
B Cell Function Inhibits B cell function and immunoglobulin production [1] Suppresses production of IgM and IgG antibodies
Arachidonic Acid Metabolism Inhibits cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase [2] Reduces prostaglandin and leukotriene synthesis
Osteoclastogenesis Suppresses RANKL expression and stimulates osteoprotegerin [1] Inhibits osteoclast formation and bone resorption

The drug acts as a prodrug that undergoes bacterial cleavage in the colon to release sulfapyridine and 5-aminosalicylic acid (5-ASA or mesalamine) [1] [3]. While 5-ASA is thought to mediate local effects in inflammatory bowel disease, the relative contribution of the parent drug versus its metabolites for rheumatoid arthritis remains unclear [2].

Emerging Mechanism: Induction of Ferroptosis in Cancer

Recent research has revealed that this compound can induce ferroptosis, a novel form of regulated cell death dependent on iron and characterized by lipid peroxidation [4]. This mechanism is particularly relevant for its emerging anti-cancer applications.

G SAS SAS SLC7A11 SLC7A11 SAS->SLC7A11 Inhibits NRF2 NRF2 SAS->NRF2 Downregulates Cystine_Uptake Cystine_Uptake SLC7A11->Cystine_Uptake Mediates GSH_Synthesis GSH_Synthesis Cystine_Uptake->GSH_Synthesis Provides Substrate GPX4_Activity GPX4_Activity GSH_Synthesis->GPX4_Activity Cofactor for Lipid_Peroxidation Lipid_Peroxidation GPX4_Activity->Lipid_Peroxidation Suppresses Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis Leads to NRF2->SLC7A11 Transcriptionally Activates

This compound's ferroptotic activity occurs through direct inhibition of system Xc- (composed of SLC7A11 and SLC3A2 subunits), the cystine/glutamate transporter responsible for cystine uptake essential for glutathione synthesis [4] [5]. This cascade leads to glutathione depletion, loss of GPX4 activity, accumulation of lipid peroxides, and ultimately ferroptotic cell death.

In osteosarcoma, this compound induces ferroptosis by downregulating the NRF2/SLC7A11/GPX4 signaling axis, with hallmarks including iron accumulation, elevated reactive oxygen species and malondialdehyde, and reduced glutathione and superoxide dismutase [4].

Experimental Protocols for Key Assays

Ferroptosis Induction and Validation

Cell Culture and Treatment: Human osteosarcoma or oral squamous cell carcinoma cells are maintained in DMEM with 10% FBS. This compound is typically used at 800 µM, with ferroptosis inhibitors (DFO, Fer-1, Lip-1) as controls [4] [5].

Viability and Proliferation Assays:

  • CCK-8 Assay: Cells seeded in plates, treated with compounds, incubated with CCK-8 reagent, and absorbance measured at 450nm [5].
  • EdU Assay: Assess DNA duplication using 5-ethynyl-2'-deoxyuridine incorporation, visualized and quantified by fluorescence microscopy and ImageJ [5].

Ferroptosis Hallmark Assessment:

  • Reactive Oxygen Species Detection: Cells loaded with 10 µM DCFH-DA fluorescent probe, incubated 20 minutes in dark, analyzed by flow cytometry [5].
  • Glutathione Measurement: Commercial GSH assay kits detect depleted glutathione levels in SAS-treated cells [4].
  • Lipid Peroxidation: Measured via malondialdehyde (MDA) levels using thiobarbituric acid reactive substances assay [4].
  • Iron Accumulation: Detected using specific iron assays or transmission electron microscopy showing mitochondrial shrinkage with cristae reduction [4].

Molecular Mechanism Validation:

  • Western Blotting: Confirms decreased NRF2, SLC7A11, and GPX4 protein expression using specific antibodies [4].
  • qPCR: Quantifies mRNA expression changes of target genes in the pathway [5].
In Vivo Fracture Healing Model

Murine Femoral Fracture: this compound's effect on bone healing evaluated using murine femoral fracture model, with healing assessed histologically and radiologically [6].

Pharmacokinetic Considerations

This compound's unique pharmacokinetics significantly influence its pharmacodynamics:

  • Absorption: <15% absorbed as parent drug due to large molecular size [1] [2]
  • Metabolism: Cleaved by colonic bacterial azoreductases to sulfapyridine and 5-ASA [1] [7]
  • Distribution: Highly protein-bound (>99.3%), volume of distribution: 7.5 ± 1.6 L [2]
  • Half-life: 7.6 ± 3.4 hours for parent drug [2]

Clinical Implications and Adverse Effects

The immunomodulatory effects of this compound must be balanced against its adverse effect profile. Recent pharmacovigilance data from the FDA Adverse Event Reporting System identifies 101 significant adverse reaction signals across 24 organ systems [7].

Most common adverse reactions include gastrointestinal disorders, skin reactions, and general administration site conditions. Serious adverse events include Stevens-Johnson syndrome, agranulocytosis, and hepatosplenic T-cell lymphoma [7].

Future Research Directions

Recent studies suggest combination therapies may enhance therapeutic efficacy while mitigating limitations. In oral squamous cell carcinoma, this compound combined with anti-IL-1β monoclonal antibody demonstrates enhanced anti-tumor effects through dual ferroptosis induction and immune modulation [5].

This compound represents a fascinating example of drug repurposing, with mechanisms spanning traditional anti-inflammatory pathways to novel ferroptosis induction, offering multiple therapeutic applications across autoimmune, inflammatory, and oncological conditions.

References

sulfasalazine sepiapterin reductase SPR inhibitor tetrahydrobiopterin BH4 pathway

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Sulfasalazine inhibits SPR, the final enzyme in the de novo synthesis pathway of BH4.

  • SPR's Role in BH4 Synthesis: SPR catalyzes the NADPH-dependent reduction of substrates to produce BH4 [1] [2]. The BH4 synthesis and recycling pathways are complex, as shown below:

G GTP GTP BH4 BH4 GTP->BH4 de novo Pathway SPR_Step Sepiapterin or other intermediates SPR SPR SPR_Step->SPR Salvage Salvage Pathway Enzymes (AR/CR) SPR_Step->Salvage SPR->BH4 BH2 BH2 Salvage->BH2 DHFR DHFR BH2->DHFR DHFR->BH4 SSZ This compound (SSZ) SSZ->SPR Inhibits

  • Inhibition by this compound: this compound acts as a potent non-competitive inhibitor of SPR. Biochemical assays using recombinant human SPR determined the IC₅₀ for sepiapterin reduction is 31-180 nM [1]. This inhibition leads to decreased cellular BH4 levels.

Therapeutic Applications & Evidence

Targeting the SPR-BH4 pathway with this compound shows promise in preclinical studies for non-inflammatory conditions.

Therapeutic Area Key Findings & Proposed Mechanism Experimental Models & Evidence
Cancer (Neuroblastoma) Synergistic antiproliferative effect with DFMO (ODC inhibitor); high SPR expression correlates with poor prognosis [3]. Human NB cell lines (SK-N-Be(2)c, SK-N-SH, LAN-5); analysis of human NB tumor datasets [3].
Chronic Pain Reduces pain hypersensitivity by normalizing pathologically elevated BH4 levels in peripheral sensory neurons and immune cells [4] [5] [6]. Mouse models of inflammatory joint pain (CAIA) and neuropathic pain; healthy human volunteers for biomarker assessment [5].

Experimental Protocols

Key methodologies from the cited research are outlined below for reference.

Cell Viability Assay (Neuroblastoma)
  • Objective: To determine the anti-proliferative effect of this compound on neuroblastoma cells [3].
  • Procedure:
    • Cell Culture: Use human neuroblastoma cell lines (e.g., SK-N-Be(2)c, SK-N-SH, LAN-5).
    • Compound Treatment: Treat cells with a dose range of this compound (e.g., 0–400 µM).
    • Viability Measurement: Assess cell viability 48 hours post-treatment using a standard assay (e.g., MTT, CellTiter-Glo).
    • Data Analysis: Plot dose-response curves and calculate IC₅₀ values. For combination studies with DFMO, use isobologram analysis and calculate Combination Index (CI) [3].
Behavioral Pain Assessment (Mouse CAIA Model)
  • Objective: To evaluate the analgesic efficacy of SPR inhibitors in a model of inflammatory joint pain [5].
  • Procedure:
    • Model Induction: Induce arthritis using a cocktail of anti-collagen antibodies followed by LPS injection.
    • Drug Administration: Administer SPR inhibitor (e.g., SPRi3, QM385) or vehicle.
    • Behavioral Testing:
      • Heat Hyperalgesia: Measure paw withdrawal latency using a radiant heat source.
      • Mechanical Allodynia: Determine mechanical threshold using von Frey filaments.
    • Biomarker Analysis: Collect urine and measure sepiapterin levels by HPLC as a biomarker of target engagement [5].
Target Engagement Biomarker in Humans
  • Objective: To confirm SPR inhibition by this compound in humans using a non-invasive biomarker [5].
  • Protocol:
    • Subject Dosing: Healthy volunteers take this compound (2 g/day, divided doses) for 3 days.
    • Sample Collection: Collect first-void urine samples before, during, and after treatment.
    • Sample Analysis: Measure urinary sepiapterin levels using HPLC.
    • Expected Outcome: A significant increase in urinary sepiapterin indicates effective SPR inhibition [5].

Quantitative Data Summary

The following table consolidates key quantitative findings from the search results.

Parameter Value / Concentration Context / Model Source
SPR Inhibition (IC₅₀) 31 - 180 nM Inhibition of sepiapterin reduction by recombinant human SPR [1]
Cell Viability (IC₅₀) ~200 - 400 µM Dose-dependent decrease in human neuroblastoma cell lines [3]
In Vivo Dosing (Mouse) 50 mg/kg Intraperitoneal injection; effective in pain models [5] [7]
Human Dosing (Biomarker) 2 g/day (500 mg q6h) Oral; increased urinary sepiapterin in healthy volunteers [5]
Urinary Sepiapterin Increase by 70-85% Sensitivity/Specificity as a biomarker for SPR inhibition in mice & humans [5]

Future Research & Considerations

  • Peripheralized Inhibition: A key strategy for improving the safety of SPR inhibitors is developing compounds that do not cross the blood-brain barrier, confining BH4 reduction to the periphery to avoid central side effects [4] [8].
  • Salvage Pathway Redundancy: The presence of alternative enzymes (aldose reductase, carbonyl reductase) can compensate for SPR inhibition in some tissues, which may affect efficacy but also provides a safety margin [4] [2].
  • Translational Biomarkers: Urinary sepiapterin is a validated, non-invasive biomarker for monitoring target engagement of SPR inhibitors in both preclinical and clinical settings [5] [9].

References

sulfasalazine preclinical neuroprotective effects animal models

Author: Smolecule Technical Support Team. Date: February 2026

Neuroprotective Mechanisms of Action

Sulfasalazine exerts its neuroprotective effects via multiple pathways identified in preclinical studies:

Mechanism Biological Action Experimental Evidence
NMDA Receptor Antagonism Blocks NMDA receptors, preventing excessive calcium influx and excitotoxic neuronal death [1] [2]. Mouse cortical neurons; rat models of cerebral/retinal ischemia [1] [2].
System xc⁻ Inhibition Inhibits cystine/glutamate antiporter, reducing pathological glutamate release [3] [4]. Primary microglia/astrocyte assays; glioma & multiple sclerosis models [3] [4] [5].
Anti-inflammatory & Immunomodulation Inhibits NF-κB activation & synthesis of pro-inflammatory mediators (TNF-α, IL) [6] [4] [7]. Rat cerebral ischemia-reperfusion model [7].
Modulation of BH4 Pathway Inhibits sepiapterin reductase (SPR), reducing tetrahydrobiopterin (BH4) involved in pain [4]. Rodent models of diabetic neuropathy [4].

These mechanisms can be visualized as interconnected pathways leading to a neuroprotective outcome.

G This compound This compound NMDA_R NMDA Receptor Blockade This compound->NMDA_R System_xc System xc⁻ Inhibition This compound->System_xc NFkB NF-κB Pathway Inhibition This compound->NFkB SPR Sepiapterin Reductase (SPR) Inhibition This compound->SPR Excitotoxicity Reduced Excitotoxicity NMDA_R->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection Glutamate_Release Reduced Pathological Glutamate Release System_xc->Glutamate_Release Glutamate_Release->Excitotoxicity Glutamate_Release->Neuroprotection Neuroinflammation Reduced Neuroinflammation NFkB->Neuroinflammation Neuroinflammation->Neuroprotection BH4_Pathway Modulation of BH4 Pathway SPR->BH4_Pathway BH4_Pathway->Neuroprotection

This compound's primary neuroprotective pathways converge on reduced excitotoxicity and neuroinflammation.

Summary of Preclinical Animal Model Findings

The following table summarizes key quantitative outcomes from animal studies.

Animal Model This compound Dose & Route Key Neuroprotective Findings Reference
Transient Cerebral Ischemia (Rat) 40 mg/kg/day, oral gavage [7] ↓ Neuronal cell death & edema; ↓ Malondialdehyde (MDA) in acute phase [7]. [7]
Cerebral/Retinal Ischemia (Rat) Systemic administration (dose not specified) [1] ↓ Neuronal death following transient ischemia [1]. [1]
Diabetic Neuropathy (Rodent) Not specified in excerpts [4] Blocked tactile allodynia; partial protection from mechanical hyperalgesia [4]. [4]
Experimental Autoimmune Encephalomyelitis (EAE) - Mouse MS model 160 & 320 mg/kg, intraperitoneal [4] [5] Reduced demyelination & clinical symptoms (initial phase) [4]. [4] [5]
Glioma-bearing Animals 150-320 mg/kg, intraperitoneal [5] ↓ Tumor growth (60-80%); ↓ peritumoral seizures [4] [5]. [4] [5]

Experimental Protocol Overview

For researchers looking to replicate or build upon these findings, here are the core methodological details from the cited studies.

Study Focus Animal Model & Induction Treatment Groups & Timing Key Endpoint Analyses
Cerebral I/R Injury [7] Rat; Transient MCAO [7]. This compound (40 mg/kg/day) or saline, starting at reperfusion [7]. Histopathology (H&E staining), MDA level measurement [7].
NMDA-mediated Excitotoxicity [1] [2] In vitro (mouse cortical neurons); In vivo (rat ischemia) [1] [2]. In vitro: 30-1000 µM this compound [1]. In vivo: Systemic administration [1]. In vitro: Whole-cell patch-clamp, cell viability. In vivo: Neuronal death quantification [1] [2].
System xc⁻ Inhibition [3] [5] In vitro (primary microglia); In vivo (xCT-/- mice) [3] [5]. In vitro: SSZ co-incubation with LPS. In vivo: Chronic SSZ (160-320 mg/kg, i.p.) [3] [5]. Glutamate release/cystine uptake assays; survival, weight, behavior, histology [3] [5].

Critical Considerations for Preclinical Research

When interpreting these results and designing future studies, consider these important factors:

  • Paradoxical Neurotoxicity: Chronic high-dose this compound (300-600 mg/kg) in rats induced sub-meningeal edema, non-suppurative meningitis, and renal toxicity [8]. This underscores the necessity of careful dose-ranging studies.
  • Blood-Brain Barrier (BBB) Penetration: this compound does not cross the BBB effectively, which limits its direct CNS bioavailability and potential efficacy for some central targets [4]. This is a major challenge for its repurposing.
  • Mechanistic Specificity: Many observed adverse effects in models, such as weight loss and impact on thermoregulation, were shown to be independent of its inhibition of system xc⁻, highlighting its complex off-target pharmacology [5].
  • Conflicting Outcomes in Chronic Models: In multiple sclerosis models, benefits were seen initially but were not sustained over longer treatment periods, suggesting that the therapeutic window may be narrow for chronic conditions [4].

Future Research Directions

Current evidence supports further investigation into this compound's neuroprotective potential, with a focus on:

  • Developing analogs with improved BBB permeability and potency [4] [9].
  • Exploring its role as an adjuvant therapy, particularly for radiosensitization in glioma [4] [9].
  • More detailed investigation into its long-term efficacy and safety in chronic neurological disease models.

References

Comprehensive Application Notes and Protocols: Sulfasalazine in Rheumatoid Arthritis Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Positioning

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) that has been used for decades in the management of rheumatoid arthritis (RA) and other autoimmune conditions. As a conventional synthetic DMARD, this compound occupies a critical position in the treatment algorithm for RA, particularly as a first-line agent or in combination therapy protocols. The American College of Rheumatology guidelines position this compound as a foundational therapy for patients with low to moderate disease activity or when biological DMARDs are contraindicated or unavailable [1]. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that merely provide symptomatic relief, this compound demonstrates genuine disease-modifying properties by reducing disease progression and joint damage, making it a cornerstone in the long-term management of rheumatoid arthritis.

The therapeutic utility of this compound extends beyond its efficacy to encompass practical considerations including cost-effectiveness, oral administration, and a well-established safety profile that permits use in special populations such as pregnant women [2]. This compound is specifically indicated for patients with rheumatoid arthritis who have shown inadequate response to salicylates or other NSAIDs, serving as a crucial step in the treat-to-target approach that characterizes modern rheumatology practice [1]. Clinical trials have demonstrated that this compound significantly reduces disease activity both as monotherapy and in combination with other DMARDs, with evidence suggesting it may slow radiological progression of joint damage, thereby preserving physical function and quality of life for RA patients [2].

Mechanism of Action and Pharmacodynamics

Metabolic Activation and Immunomodulatory Effects

This compound is a prodrug composed of 5-aminosalicylic acid (5-ASA) and sulfapyridine linked by an azo bond. This unique chemical structure remains intact throughout the upper gastrointestinal tract until it reaches the colon, where bacterial azoreductases cleave the azo bond, liberating the active metabolites [1]. The precise mechanism of action in rheumatoid arthritis remains partially elucidated, though research suggests that both the parent compound and its metabolites contribute to its anti-inflammatory effects through multiple immunomodulatory pathways.

The complex mechanism of this compound involves several interconnected pathways that collectively suppress inflammatory processes in rheumatoid arthritis:

G This compound This compound BacterialAzoreductase BacterialAzoreductase This compound->BacterialAzoreductase Colonic metabolism Metabolites Metabolites NFkB_Inhibition NFkB_Inhibition Metabolites->NFkB_Inhibition Suppresses TNFa_Inhibition TNFa_Inhibition Metabolites->TNFa_Inhibition Induces apoptosis BCell_Inhibition BCell_Inhibition Metabolites->BCell_Inhibition Inhibits function Adenosine_Accumulation Adenosine_Accumulation Metabolites->Adenosine_Accumulation Induces ecto-5-nucleotidase Osteoclast_Inhibition Osteoclast_Inhibition Metabolites->Osteoclast_Inhibition Suppresses RANKL BacterialAzoreductase->Metabolites Azo bond cleavage AntiInflammatory_Effects AntiInflammatory_Effects NFkB_Inhibition->AntiInflammatory_Effects TNFa_Inhibition->AntiInflammatory_Effects BCell_Inhibition->AntiInflammatory_Effects Adenosine_Accumulation->AntiInflammatory_Effects Osteoclast_Inhibition->AntiInflammatory_Effects

Figure 1: this compound Metabolic Activation and Immunomodulatory Pathways

Key Pharmacodynamic Properties
  • NF-κB Pathway Inhibition: this compound suppresses the transcription factor nuclear factor kappa-B (NF-κB), thereby inhibiting the expression of multiple pro-inflammatory genes including TNF-α [1]. This represents a fundamental mechanism for its broad anti-inflammatory effects.

  • Immunoglobulin Suppression: Both this compound and its metabolites demonstrate inhibition of B-cell function without significant effects on T-cells, leading to reduced production of IgM and IgG [1]. This effect contributes to the modulation of autoimmune activity in rheumatoid arthritis.

  • Adenosine-Mediated Anti-inflammation: this compound induces the conversion of adenine nucleotides to adenosine by ecto-5'-nucleotidase, leveraging adenosine's potent anti-inflammatory properties through a pathway independent of prostaglandin synthesis or direct NF-κB inhibition [1].

  • Osteoclastogenesis Inhibition: The drug inhibits osteoclast formation by suppressing RANKL expression while stimulating osteoprotegerin, a natural RANKL inhibitor [1]. This mechanism likely contributes to the protective effect against joint erosion observed in RA patients treated with this compound.

Pharmacokinetic Profile

Absorption, Distribution, and Elimination

This compound exhibits complex pharmacokinetics characterized by limited absorption of the parent compound and extensive metabolism by colonic bacteria. Following oral administration, less than 15% of this compound is absorbed as the intact parent drug, with peak serum concentrations occurring within 3-12 hours [1]. The majority of the dose reaches the colon, where bacterial azoreductases cleave the azo bond, releasing sulfapyridine and 5-aminosalicylic acid (5-ASA) as the primary metabolites.

The pharmacokinetic profile differs significantly between patient populations, particularly when comparing rheumatoid arthritis and inflammatory bowel disease patients. A comparative pharmacokinetic study revealed that RA patients achieve significantly higher plasma sulfapyridine concentrations (median 14.0 μg/mL) compared to IBD patients (median 7.4 μg/mL) [3]. This discrepancy may result from differences in colonic bacterial metabolism or disease-related variations in drug disposition, potentially contributing to the higher incidence of side effects observed in RA patients.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Metabolites

Parameter This compound Sulfapyridine 5-ASA
Absorption <15% as parent drug ~60% bioavailability 10-30% bioavailability
Time to Peak 3-12 hours ~10 hours ~10 hours
Protein Binding >99% to albumin ~70% to albumin ~90% for acetylated metabolite
Volume of Distribution 7.5 ± 1.6 L Not specified Not specified
Primary Elimination Hepatic metabolism (15%) Renal excretion Fecal excretion
Plasma Half-life 7.6 ± 3.4 hours Not specified Not specified
Metabolic Pathways and Interindividual Variability

This compound undergoes complex biotransformation through both hepatic and bacterial pathways. The parent drug is primarily metabolized by intestinal bacteria to sulfapyridine and 5-ASA, while approximately 15% of the dose is absorbed and undergoes hepatic metabolism [1]. Sulfapyridine is subsequently metabolized via acetylation, with the rate influenced by genetic polymorphisms in N-acetyltransferase activity, contributing to interindividual variability in drug exposure and potential toxicity.

The metabolic pathway involves multiple organs and systems:

G OralAdmin Oral Administration SmallIntestine Small Intestine OralAdmin->SmallIntestine Limited absorption <15% Colon Colon SmallIntestine->Colon 85% reaches colon BacterialMetabolism Bacterial Azoreductases Colon->BacterialMetabolism SP Sulfapyridine BacterialMetabolism->SP ASA 5-ASA (5-aminosalicylic acid) BacterialMetabolism->ASA Liver Liver Metabolism SP->Liver Extensive metabolism Renal Renal Excretion SP->Renal Primary elimination ASA->Liver Partial metabolism Fecal Fecal Excretion ASA->Fecal Primarily excreted

Figure 2: this compound Pharmacokinetic Pathways

Dosing Protocol and Titration Schedule

Initiation and Titration Strategy

This compound requires gradual dose escalation to improve tolerability and minimize early adverse effects, particularly gastrointestinal disturbances. The recommended dosing strategy involves a structured titration schedule over four weeks to reach the therapeutic maintenance dose. This approach allows patients to develop tolerance to the medication while maintaining treatment adherence.

Table 2: Standard this compound Titration Protocol for Rheumatoid Arthritis

Treatment Week Morning Dose Evening Dose Total Daily Dose
Week 1 - 500 mg 500 mg
Week 2 500 mg 500 mg 1000 mg
Week 3 500 mg 1000 mg 1500 mg
Week 4 onwards 1000 mg 1000 mg 2000 mg

For patients who demonstrate inadequate clinical response after 12 weeks of the standard 2 g/day dose, consideration may be given to increasing the dose to 3 g/day, with careful monitoring for dose-dependent adverse effects [4]. Clinical response is typically evaluated after 4 weeks of treatment, with maximal benefits often requiring up to 12 weeks of continuous therapy [4]. During this period, concomitant analgesics and/or NSAIDs are recommended to control symptoms until the full therapeutic effect of this compound is established.

Administration Guidelines and Formulation Considerations
  • Administration with Food: this compound should be administered with food and a full glass of water to minimize gastrointestinal irritation and improve medication tolerance [5]. Dividing the total daily dose into two administrations helps maintain stable drug concentrations.

  • Formulation Options: Both uncoated and enteric-coated tablets are available, with the enteric-coated formulation specifically designed to reduce gastric upset [5]. Enteric-coated tablets must be swallowed whole and should not be crushed or chewed to preserve the protective coating.

  • Dose Adjustment Considerations: For patients experiencing gastrointestinal intolerance during initial therapy, the dose should be reduced by 50% and then gradually increased over several days [4]. If intolerance persists, temporary discontinuation for 5-7 days followed by reinitiation at a lower dose may be necessary.

  • Hydration Management: Patients should maintain adequate fluid intake to prevent crystalluria and stone formation, as this compound and its metabolites are primarily eliminated through renal excretion [4].

Therapeutic Monitoring and Toxicity Management

Monitoring Protocol and Safety Assessment

Comprehensive monitoring is essential during this compound therapy to detect potential adverse effects early and ensure treatment safety. The monitoring protocol should include baseline assessments before initiating treatment and regular follow-up evaluations according to an established schedule.

Table 3: this compound Monitoring Protocol in Rheumatoid Arthritis

Monitoring Parameter Baseline First 3 Months Second 3 Months Thereafter
Complete Blood Count with Differential Required Every 2 weeks Monthly Every 3 months
Liver Function Tests Required Every 2 weeks Monthly Every 3 months
Renal Function and Urinalysis Required Monthly Periodically As clinically indicated
Clinical Symptom Assessment Required Each visit Each visit Each visit
Disease Activity Measures Required Every 1-3 months Every 3-6 months Every 6-12 months

Routine monitoring should include evaluation for emerging adverse effects such as headache, nausea, abdominal discomfort, and skin reactions, which typically occur early in treatment and often improve with continued therapy [5]. Patients should be specifically advised about potential orange-yellow discoloration of urine and skin, which is harmless and resolves after discontinuation [5].

Adverse Event Management and Dose Modification
  • Hematological Toxicity: this compound may cause agranulocytosis, leukopenia, or other blood dyscrasias [6]. Complete blood count monitoring is crucial, and significant abnormalities may require dose reduction or discontinuation. The drug should be stopped immediately if signs of serious hematological toxicity appear.

  • Hepatic Injury: Abnormal liver function tests occur in a subset of patients, necessitating regular monitoring [5]. The risk of hepatotoxicity increases when this compound is co-administered with isoniazid for tuberculosis treatment [5].

  • Hypersensitivity Reactions: Serious cutaneous reactions including Stevens-Johnson syndrome have been reported with this compound use [6]. Patients developing rash, fever, or mucous membrane lesions should discontinue the medication immediately and receive appropriate medical evaluation.

  • Pulmonary Complications: Although rare, this compound may cause eosinophilic pneumonia and other pulmonary reactions [6]. Patients presenting with new respiratory symptoms should be evaluated promptly, with discontinuation considered if drug-induced lung injury is suspected.

Safety Profile and Special Populations

Adverse Event Spectrum and Risk Management

This compound demonstrates a generally favorable safety profile, with most adverse effects being mild and reversible. Analysis of the FDA Adverse Event Reporting System (FAERS) database identified adverse events across 24 organ systems, with the most frequently affected being general disorders and administration site conditions (4,262 reports), gastrointestinal disorders (2,387 reports), and skin and subcutaneous tissue disorders (2,182 reports) [6]. While most adverse reactions align with known labeling information, recent pharmacovigilance studies have identified novel potential signals including acute febrile neutrophilic dermatosis, aseptic meningitis, glomerulonephritis, and hepatosplenic T-cell lymphoma [6].

The management of this compound toxicity requires a structured approach based on severity and organ system involvement. For minor adverse effects such as headache, nausea, or abdominal discomfort, temporary dose reduction followed by gradual re-escalation often improves tolerance without requiring permanent discontinuation [4]. For serious reactions, immediate discontinuation is warranted, with close monitoring until resolution of symptoms. The dose-dependent nature of many this compound adverse effects supports the use of the lowest effective dose for maintenance therapy.

Special Population Considerations
  • Reproductive Considerations: this compound is considered compatible with pregnancy and may be continued in women who are or may become pregnant [7] [2]. For male patients, this compound may cause reversible reduction in sperm count and motility, which should be considered if conception difficulties arise [7].

  • Renal and Hepatic Impairment: A critical assessment is recommended prior to initiating this compound in patients with renal or hepatic dysfunction, though specific dose adjustment guidelines are not well-established [4]. These patients require enhanced monitoring for drug accumulation and toxicity.

  • Geriatric Patients: Elderly patients may require slower dose titration and more frequent monitoring due to age-related declines in renal and hepatic function, potentially leading to increased drug exposure and susceptibility to adverse effects.

  • Pediatric Population: For children aged 6 years or older with polyarticular juvenile idiopathic arthritis, the recommended dose is 30-50 mg/kg/day in two divided doses, with a maximum of 2 g/day [4]. Initiation at ¼ to ⅓ of the planned maintenance dose with weekly escalation is recommended to improve tolerance.

Drug Interactions and Combination Therapy

This compound exhibits several clinically significant drug interactions that require consideration in treatment planning. The drug may interfere with the absorption or metabolism of warfarin, cyclosporine, and digoxin, necessitating dose adjustments and enhanced monitoring when these medications are co-administered [5]. Additionally, this compound may increase the risk of hepatic injury when combined with isoniazid and may enhance the hypoglycemic effects of certain antidiabetic medications such as glimepiride, glyburide, and glipizide [5].

In combination therapy protocols, this compound is frequently paired with other DMARDs, particularly methotrexate, as part of intensive treatment strategies for patients with inadequate response to single-agent therapy [2]. These combinations have demonstrated superior efficacy to monotherapy, though they require careful monitoring for additive toxicities. The triple therapy regimen of this compound, methotrexate, and hydroxychloroquine has shown particular effectiveness in clinical trials, providing an important biological DMARD-sparing option in rheumatoid arthritis management.

Conclusion

This compound remains a foundational therapeutic agent in the management of rheumatoid arthritis, offering a favorable balance of efficacy, safety, and cost-effectiveness. The structured dosing protocol with gradual titration, combined with comprehensive monitoring, maximizes therapeutic benefits while minimizing adverse effects. Its well-established safety profile in special populations, particularly during pregnancy, and its versatility as both monotherapy and in combination regimens ensure its continued relevance in modern rheumatology practice. Ongoing pharmacovigilance continues to refine our understanding of this compound's risk-benefit profile, supporting its position as a key component in the rheumatoid arthritis treatment algorithm.

References

Sulfasalazine in Ulcerative Colitis: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Context

Ulcerative colitis is a chronic inflammatory bowel disease primarily affecting the colonic mucosa. Sulfasalazine (SZ), one of the earliest disease-modifying therapies for UC, has been a mainstay of treatment for decades. It is a prodrug composed of sulfapyridine and 5-aminosalicylic acid (5-ASA or mesalamine) linked by an azo bond [1] [2]. While newer 5-ASA formulations have been developed, this compound continues to play a significant role due to its established efficacy and cost-effectiveness, particularly in healthcare settings with limited resources [3] [4]. Its therapeutic action is primarily localized to the colon, where gut bacteria cleave the azo bond, releasing the active anti-inflammatory component, 5-ASA [1]. Understanding its precise mechanisms, efficacy profile, and safety considerations is crucial for researchers and drug development professionals aiming to optimize UC therapeutics or develop novel compounds based on its structure.

Efficacy Data and Comparative Analysis

Summary of Key Clinical Findings

A large meta-analysis comparing this compound with other 5-ASAs (mesalamine, olsalazine, and balsalazide) found no statistically significant difference in the efficacy for inducing improvement or maintaining remission in UC between this compound and mesalamine or olsalazine [3]. The analysis, which included 20 randomized controlled trials, concluded that SZ is equally effective as these agents. However, a more recent real-world study in a pediatric population suggested that while both SZ and 5-ASA are effective as first-line treatments, disease severity at diagnosis is a strong predictor of the need for treatment escalation [5]. Furthermore, a double-blind study found olsalazine to have a comparable therapeutic effect to SZ for maintaining remission, with the authors noting that the sulpha-free formulation of olsalazine might be preferred by some clinicians [6].

Table 1: Comparative Efficacy of this compound and Other 5-ASAs in Ulcerative Colitis (Meta-Analysis Data) [3]

Comparison Outcome Relative Risk (RR) (95% CI) P-value
SZ vs. Mesalamine Overall Improvement 1.04 (0.89 - 1.21) 0.63
Relapse Rate 0.98 (0.78 - 1.23) 0.85
SZ vs. Olsalazine Overall Improvement 1.14 (0.91 - 1.43) 0.25
Relapse Rate 0.93 (0.77 - 1.12) 0.42
SZ vs. Balsalazide Overall Improvement 1.30 (0.93 - 1.81) 0.12

Table 2: Common Adverse Events and Tolerability Profile of this compound [3] [7]

Category Common Adverse Effects Serious Adverse Effects
General & Gastrointestinal Nausea, vomiting, diarrhea, abdominal pain, headache, dizziness, loss of appetite [7] -
Dermatological Skin rash, photosensitivity, pruritus [7] Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis, Acute Generalized Exanthematous Pustulosis [2]
Hematological - Agranulocytosis, hemolytic anemia, aplastic anemia, blood dyscrasias [2] [7]
Hepatic & Renal - Hepatitis, liver failure, nephritis, kidney stones, crystalluria [2] [7]
Pulmonary - Eosinophilic pneumonia, interstitial pneumonitis [2]
Other Reversible oligospermia [4] [7] Aseptic meningitis, hepatosplenic T-cell lymphoma (rare), DRESS syndrome [2]
Key Considerations for Drug Development
  • Cost-Effectiveness: this compound is significantly less expensive than other 5-ASA agents, supporting its recommendation as a first-choice treatment where cost is a major factor [3]. Reserve other 5-ASAs for cases of SZ intolerance.
  • Tolerability and Switching: Adverse reactions, particularly gastrointestinal upset and headache, are a common reason for switching from SZ to other 5-ASAs [5] [4]. In clinical practice, switching between SZ and 5-ASA for non-medical reasons does not appear to offer additional therapeutic benefits [5].
  • Pediatric Use: In children with UC, both SZ and 5-ASA are effective first-line treatments. SZ tends to cause more minor adverse reactions, but these are often manageable [5].

Mechanism of Action and Signaling Pathways

The exact mechanism of this compound's anti-inflammatory effect in UC is multifactorial and not fully elucidated. As a prodrug, SZ itself is minimally absorbed in the small intestine. Upon reaching the colon, the azo bond is cleaved by azoreductases from resident colonic bacteria, releasing sulfapyridine and the therapeutically active component, 5-aminosalicylic acid (5-ASA) [1] [2]. The released 5-ASA acts topically on the colonic mucosa to exert its anti-inflammatory effects through several proposed mechanisms [1] [8] [4]:

  • Scavenging Reactive Oxygen Species (ROS): Both SZ and 5-ASA act as potent reactive oxygen scavengers, suppressing oxidative stress-induced damage to colonic epithelial cells and subsequent increases in proliferative activity [8].
  • Inhibition of Pro-inflammatory Pathways: SZ and its metabolites inhibit the key transcription factor Nuclear Factor kappa-B (NF-κB), thereby suppressing the expression of pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α) [1].
  • Modulation of Immune Cell Function: SZ can induce apoptosis in immune cells like macrophages and inhibit B-cell function, suppressing the production of immunoglobulins (IgM and IgG) [1].

The following diagram illustrates the metabolic activation and primary mechanisms of action of this compound in the colon:

G This compound This compound BacterialAzoreductase BacterialAzoreductase This compound->BacterialAzoreductase Oral Administration Metabolites Metabolites BacterialAzoreductase->Metabolites Azo Bond Cleavage in Colon SP SP Metabolites->SP ASA ASA Metabolites->ASA Mechanisms Mechanisms ASA->Mechanisms ROS ROS Mechanisms->ROS Scavenges Reactive Oxygen Species NFkB NFkB Mechanisms->NFkB Inhibits NF-κB Pathway & TNF-α ImmuneCells ImmuneCells Mechanisms->ImmuneCells Induces Apoptosis Inhibits B-Cell Function

Safety and Pharmacovigilance Profile

A large-scale pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) database provides a comprehensive overview of the real-world safety profile of this compound [2]. The study identified 7,156 reports where SZ was the primary suspect drug, spanning 24 organ systems.

  • Most Affected Systems: The most frequently reported adverse events involved general disorders and administration site conditions (e.g., malaise), gastrointestinal disorders (e.g., nausea, diarrhea), and skin and subcutaneous tissue disorders (e.g., rash) [2].
  • Serious and Novel Signals: The analysis confirmed many known serious adverse reactions listed in the drug label, such as Stevens-Johnson syndrome, agranulocytosis, and eosinophilic pneumonia. It also identified potential new safety signals not previously documented, including acute febrile neutrophilic dermatosis, aseptic meningitis, and hepatosplenic T-cell lymphoma [2]. These findings highlight the importance of ongoing post-marketing surveillance.
  • Demographic Trends: Adverse events were more commonly reported in women (68.06%) and individuals aged 45-65 years (35.03%). The most common indication for SZ use in these reports was rheumatoid arthritis (33.49%) [2].

Detailed Experimental Protocols

In Vitro Protocol: Assessing Anti-inflammatory Mechanism via NF-κB Inhibition

This protocol is designed to evaluate the effect of SZ and its metabolites on the NF-κB signaling pathway in cultured cells [1].

  • Objective: To determine the inhibitory effect of this compound on NF-κB activation and subsequent TNF-α production.
  • Materials:
    • Macrophage cell line (e.g., RAW 264.7 or THP-1-derived macrophages).
    • Cell culture medium and reagents.
    • This compound, sulfapyridine, and 5-ASA stock solutions.
    • LPS (lipopolysaccharide) for inflammatory stimulation.
    • ELISA kits for TNF-α.
    • Western blot equipment and antibodies for NF-κB p65 and phosphorylated IκBα.
    • NF-κB reporter gene assay kit (optional).
  • Methodology:
    • Cell Culture and Treatment: Culture macrophages in standard conditions. Seed cells in plates and pre-treat with a range of concentrations of SZ, sulfapyridine, or 5-ASA (e.g., 100-500 μM) for 2 hours.
    • Stimulation: Stimulate cells with LPS (e.g., 100 ng/mL) for a predetermined time (e.g., 30 min for phosphorylation studies, 6-24 hrs for cytokine measurement).
    • Protein Extraction and Analysis:
      • Harvest cells and extract proteins.
      • Perform Western blotting to assess the degradation of IκBα and nuclear translocation of NF-κB p65.
    • Cytokine Measurement: Collect cell culture supernatant. Use ELISA to quantify the concentration of secreted TNF-α.
    • Reporter Gene Assay (Optional): Transfert cells with an NF-κB luciferase reporter plasmid. After treatment and stimulation, measure luciferase activity as a direct readout of NF-κB pathway activation.
  • Data Analysis: Compare the levels of phospho-IκBα, nuclear p65, TNF-α secretion, and luciferase activity between drug-treated and LPS-only control groups. Dose-dependent inhibition by SZ confirms its role in suppressing this pathway.
In Vivo Protocol: Evaluating Efficacy in a Rodent Colitis Model

This protocol outlines the use of this compound in a chemically-induced rodent model of colitis to assess its efficacy in inducing and maintaining remission [8].

  • Objective: To investigate the therapeutic potential of this compound in decreasing disease activity and promoting mucosal healing in a dextran sulfate sodium (DSS)-induced colitis model.
  • Materials:
    • Laboratory mice or rats (e.g., C57BL/6 mice).
    • Dextran Sulfate Sodium (DSS).
    • This compound suspension for oral gavage.
    • Vehicle control (e.g., methylcellulose).
    • Scales for daily weight monitoring.
    • Equipment for histological processing and scoring.
  • Methodology:
    • Colitis Induction: Administer 2-3% DSS in drinking water to mice for 5-7 days to induce acute colitis.
    • Drug Administration:
      • Induction Protocol: Concurrently with DSS administration, begin daily oral gavage of SZ (e.g., 100-200 mg/kg) or vehicle control.
      • Maintenance Protocol: After the initial colitis induction phase, replace DSS water with normal water to initiate recovery. Continue daily SZ or vehicle treatment for an additional 7-14 days to model maintenance therapy.
    • Disease Activity Index (DAI) Monitoring: Monitor animals daily for weight loss, stool consistency, and fecal blood. Calculate a composite DAI score.
    • Sample Collection and Analysis:
      • Sacrifice animals at the end of the study.
      • Collect colon tissue for measurement of length (a marker of inflammation).
      • Preserve colon segments in formalin for histology. Process, embed, section, and stain with H&E.
      • Perform blinded histological scoring of colitis severity based on inflammatory cell infiltration, tissue damage, and crypt architecture.
  • Data Analysis: Statistically compare DAI scores, colon lengths, and histological scores between the SZ-treated and vehicle control groups. A significant improvement in these parameters in the SZ group indicates efficacy in both induction and maintenance of remission.

Conclusion

This compound maintains its status as a highly relevant and effective therapeutic agent for the management of mild to moderate ulcerative colitis. Evidence confirms its non-inferior efficacy compared to other 5-ASA drugs for both induction of improvement and maintenance of remission [3]. Its unique prodrug design ensures targeted delivery of the active moiety, 5-ASA, to the colonic mucosa, where it exerts multiple anti-inflammatory effects, including scavenging reactive oxygen species and inhibiting the NF-κB pathway [1] [8]. While its side effect profile, largely attributed to the sulfapyridine component, necessitates careful patient monitoring and sometimes leads to treatment switching, its overall safety is well-characterized [2] [4]. The significant cost advantage of this compound solidifies its position as a first-line therapy in many treatment algorithms, underscoring its continued value in the global therapeutic arsenal against ulcerative colitis [3].

References

Comprehensive Application Notes and Protocols: Investigating Sulfasalazine for Neuropathic Pain in Rodent Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Scientific Background

Neuropathic pain represents a significant challenge in clinical management due to its complex pathophysiology and limited treatment options. It arises from pathological imbalances in pain transmission pathways, particularly at the dorsal spinal cord level, where persistent neuroinflammation and disrupted glutamate signaling lead to central sensitization. This state of heightened excitability in pain pathways is characterized by enhanced synaptic efficacy and altered neuronal membrane excitability, ultimately resulting in persistent pain states that are often refractory to conventional analgesics. The cystine/glutamate exchanger (system xc⁻) has recently emerged as a key modulator in this process, primarily expressed in glial cells and serving as a major source of extracellular glutamate in several central nervous system structures. System xc⁻ mediates the 1:1 exchange of cystine for glutamate, thereby both supporting cellular antioxidant capacity through glutathione synthesis and indirectly reinforcing excitatory glutamate signaling, positioning it at the intersection of oxidative stress and neuronal excitation in pain pathways. [1]

Sulfasalazine, a well-established disease-modifying antirheumatic drug (DMARD) used for autoimmune conditions like rheumatoid arthritis and inflammatory bowel disease, has recently demonstrated promise as a potential therapeutic for neuropathic pain through its inhibition of system xc⁻. Although its exact mechanism in pain modulation is not fully elucidated, research indicates that this compound and its metabolites exhibit multiple immunomodulatory effects, including inhibition of the transcription factor nuclear factor kappa-B (NF-κB), suppression of TNF-α expression through induction of macrophage apoptosis, and inhibition of B-cell function with consequent reduction in IgM and IgG production. These mechanisms collectively contribute to reducing the neuroinflammatory component that sustains neuropathic pain states. Recent preclinical evidence confirms that this compound administration attenuates pain sensitization in rodent models of neuropathic pain, accompanied by reduced glial activation and a shift in microglial polarization toward an anti-inflammatory phenotype, suggesting its potential as a novel therapeutic approach for this challenging condition. [1] [2] [3]

This compound Pharmacology & Mechanism of Action

Key Pharmacological Properties

This compound is a prodrug consisting of 5-aminosalicylic acid (5-ASA) and sulfapyridine linked by an azo bond. This unique structure requires bacterial azoreductases in the colon to cleave the bond and release the active metabolites. The parent drug is minimally absorbed in the small intestine (<15%), with the majority reaching the colon where metabolism occurs. Sulfapyridine is relatively well-absorbed (approximately 60% bioavailability) and is responsible for many systemic effects, while 5-ASA acts locally in the intestinal mucosa with limited absorption (10-30% bioavailability). The drug exhibits high protein binding (>99.3% for this compound, 70% for sulfapyridine), with a volume of distribution of approximately 7.5±1.6 L. This compound undergoes hepatic metabolism in addition to bacterial metabolism, with elimination primarily through renal excretion of metabolites and fecal excretion of unchanged 5-ASA. The plasma half-life for this compound is 7.6±3.4 hours, while sulfapyridine shows differential half-lives based on acetylation phenotype (10.4 hours in fast acetylators vs. 14.8 hours in slow acetylators). [2] [3]

Table 1: Pharmacological Properties of this compound Relevant to Rodent Studies

Parameter Value Notes
Molecular Weight 398.393 g/mol Small molecule
Chemical Formula C₁₈H₁₄N₄O₅S -
Mechanism of Action System xc⁻ inhibition Reduces extracellular glutamate; modulates neuroinflammation
NF-κB Inhibition Confirmed Suppresses pro-inflammatory gene transcription
TNF-α Suppression Confirmed Induces caspase-8-mediated macrophage apoptosis
Recommended Rodent Dose 200 mg/kg/day (i.p.) Effective in neuropathic pain models
Treatment Initiation 2 days pre-surgery Continued post-surgery until endpoint
Vehicle Preparation DMSO stock diluted in saline Adjust pH with NaOH
Molecular Mechanisms in Neuropathic Pain

The analgesic effects of this compound in neuropathic pain models operate through multiple complementary mechanisms. As a potent inhibitor of system xc⁻, this compound reduces the excessive extracellular glutamate release that drives central sensitization in pain pathways. This transporter normally exchanges intracellular glutamate for extracellular cystine, with the cystine supporting glutathione production for antioxidant defense. However, under neuropathic conditions, upregulated system xc⁻ activity contributes to elevated extracellular glutamate levels, enhancing neuronal excitation and perpetuating pain signaling. This compound-mediated inhibition of this system normalizes glutamate levels, thereby reducing excitatory tone in pain pathways. Additionally, this compound inhibits key inflammatory mediators including NF-κB, a master regulator of pro-inflammatory gene expression, and induces apoptosis in activated macrophages and microglia through caspase-8 activation. The drug also modulates adaptive immune responses by inhibiting B-cell function and antibody production, further limiting neuroinflammatory processes that maintain neuropathic pain states. [1] [2] [3]

Rodent Neuropathic Pain Models

Model Selection & Comparison

The partial sciatic nerve ligation (PSNL) model represents a well-validated approach for studying neuropathic pain mechanisms and screening potential therapeutics. In this surgical model, one-third to one-half of the sciatic nerve is unilaterally ligated just above its trifurcation, creating a focal peripheral nerve injury that reliably produces sustained mechanical and thermal hypersensitivity. The model recapitulates key clinical features of neuropathic pain, including allodynia (pain response to normally non-painful stimuli) and hyperalgesia (heightened response to painful stimuli), which emerge within days post-surgery and persist for several weeks. Alternatively, the Complete Freund's Adjuvant (CFA) model induces inflammatory pain through intra-articular knee injection, producing distinct but complementary pain pathophysiology. Recent neuroimaging studies using resting-state functional MRI have revealed that both models produce similar alterations in central nervous system network connectivity, including changes in default mode network activity and reduced betweenness centrality hub disruption indices, despite their different initial pathologies. This suggests convergent central adaptation mechanisms in chronic pain states that can be targeted therapeutically. [1] [4]

Table 2: Comparison of Rodent Neuropathic Pain Models for this compound Testing

Parameter Partial Sciatic Nerve Ligation (PSNL) CFA-Induced Inflammatory Pain
Pain Type Neuropathic Inflammatory
Induction Method Unilateral ligation of 1/3-1/2 sciatic nerve Intra-articular knee injection
Key Features Direct nerve injury; central sensitization Peripheral inflammation; joint pathology
Onset of Hypersensitivity 1-3 days post-surgery Within 24 hours
Duration Several weeks 1-3 weeks
Behavioral Endpoints Mechanical allodynia, thermal hyperalgesia Weight-bearing asymmetry, thermal hyperalgesia
CNS Network Changes Altered DMN activity; reduced HDI Altered DMN activity; reduced HDI
Advantages Robust, reproducible neuropathic phenotype Minimal surgical intervention
PSNL Surgical Protocol
  • Animal Preparation: Utilize adult female mice (10-12 weeks old, approximately 20-25g) to reduce variability due to sex-dependent pain responses. House animals under standard laboratory conditions with ad libitum access to food and water, maintaining a 12-hour light-dark cycle. Randomly assign animals to surgical groups to minimize litter effects. Anesthetize mice using sevoflurane (4% for induction, 3% for maintenance with oxygen carrier). Confirm surgical anesthesia by absence of pedal reflex before proceeding. [1]

  • Surgical Procedure: Position the anesthetized mouse in lateral recumbency with the left hindlimb uppermost. Make a small skin incision (approximately 0.5cm) at the mid-thigh level, followed by blunt dissection through the underlying muscle fascia to expose the sciatic nerve at the level of the trifurcation. Using an 8-0 silk suture, carefully ligate one-third to one-half of the nerve diameter, ensuring the suture is tight enough to constrict but not completely transect the nerve. Avoid excessive tension that would cause complete nerve transection. For sham controls, perform identical surgical exposure without nerve ligation. Close muscle and skin layers separately using 6-0 sutures. Allow animals to recover on a warm pad until ambulatory before returning to home cages. [1]

  • Post-operative Care: Administer peri-operative analgesia (e.g., buprenorphine, 0.05-0.1 mg/kg) for the first 24-48 hours post-surgery to manage surgical pain without interfering with the development of neuropathic hypersensitivity. Monitor animals daily for signs of distress, autotomy, or infection. Allow 3-7 days for development of stable neuropathic pain phenotype before initiating behavioral testing or therapeutic interventions. [1]

Behavioral Testing Paradigms

Mechanical Hypersensitivity Assessment

The von Frey filament test represents the gold standard for quantifying mechanical allodynia in rodent neuropathic pain models. This test measures the mechanical paw withdrawal threshold (PWT) in response to calibrated filaments applied to the plantar surface of the hind paw, providing a precise, quantitative assessment of mechanical sensitivity.

  • Apparatus Setup: Utilize a complete set of calibrated von Frey filaments (e.g., 0.04, 0.07, 0.16, 0.4, 0.6, 1, 1.4, 2, 4, and 6g; Stoelting Co., Wood Dale, IL). Place mice in transparent chambers on an elevated mesh floor that allows full access to the plantar paw surfaces. Allow a 20-minute acclimatization period prior to testing to minimize stress-related behavioral artifacts. Ensure testing occurs in a quiet, dedicated behavioral testing room with consistent lighting conditions. [1]

  • Testing Procedure: Begin filament application with the 0.4g filament, applied perpendicularly to the plantar surface of each hind paw until slight bending occurs. Hold for 2-3 seconds with gentle pressure. A positive response is defined as sharp paw withdrawal, often accompanied by licking or shaking of the stimulated paw. Employ the "up-and-down" method: if a negative response occurs, apply the next higher filament; if positive, apply the next lower filament. Continue this pattern until a sequence of nine filament applications is completed after the first response change. Calculate the 50% PWT using the Dixon formula, which provides a robust, quantitative measure of mechanical sensitivity. Test both ipsilateral (injured) and contralateral (control) paws in separate trials with at least 3-minute intervals between stimulations. [1]

  • Data Analysis & Interpretation: Express data as mean 50% PWT ± SEM for each experimental group. Compare baseline values (pre-surgery) with post-surgical time points (e.g., days 3, 7, 14, 21) to track temporal development of mechanical allodynia. Calculate cumulative changes in PWT as area under the curve (AUC) for statistical comparison across treatment groups. A significant reduction in PWT on the ipsilateral side compared to both baseline and contralateral values indicates successful induction of mechanical allodynia. This compound treatment should produce a significant increase in PWT compared to vehicle-treated neuropathic controls, reflecting attenuation of mechanical hypersensitivity. [1]

Thermal Hypersensitivity Assessment

The Hargreaves test specifically measures thermal hyperalgesia, another hallmark of neuropathic pain states characterized by heightened sensitivity to noxious thermal stimuli.

  • Apparatus Setup: Use a commercially available Hargreaves paw thermal stimulator (University of California, San Diego, CA). Place mice in individual transparent, bottom-free plastic chambers positioned on the glass enclosure of the thermal stimulator. Allow 20 minutes for acclimatization before testing to ensure stable behavioral baselines. Ensure the heat source is properly calibrated and positioned directly beneath the plantar surface of the hind paw. Set a cutoff latency of 20 seconds to prevent tissue damage. [1]

  • Testing Procedure: Position the movable radiant heat source underneath the plantar surface of each hind paw and activate the beam. Automatically record the time taken for the animal to withdraw its paw from the heat source (paw withdrawal latency, PWL). Perform three trials per paw with 3-minute inter-stimulation intervals to prevent sensitization or habituation. Randomize the order of paw testing (ipsilateral vs. contralateral) to minimize order effects. Conduct testing at consistent times of day to control for diurnal variation in pain sensitivity. [1]

  • Data Analysis & Interpretation: Calculate mean PWL for each paw from the three trials. Express data as mean PWL ± SEM. Compare ipsilateral and contralateral PWLs across experimental groups. A significant reduction in PWL on the ipsilateral side indicates thermal hyperalgesia. Analyze cumulative changes using AUC calculations across multiple time points. Effective this compound treatment should significantly increase PWL compared to vehicle-treated controls, indicating reduction of thermal hyperalgesia. Include appropriate controls (naive, sham-operated, and vehicle-treated neuropathic animals) to control for non-specific effects. [1]

Experimental Workflow & Dosing Protocol

Integrated Experimental Timeline

The following diagram illustrates the comprehensive workflow for evaluating this compound in rodent neuropathic pain models, integrating surgical procedures, drug administration, behavioral testing, and molecular analyses:

G cluster_pre Pre-Experimental Phase (Week 1) cluster_intervention Intervention Phase (Weeks 2-4) cluster_assessment Assessment Phase (Weeks 2-5) cluster_analysis Analysis Phase (Week 6) A Animal Acquisition & Acclimatization (7 days) B Baseline Behavioral Testing A->B C Random Group Assignment B->C D This compound Pre-treatment (200 mg/kg i.p., 2 days) C->D E PSNL or Sham Surgery D->E F Continued this compound Treatment (Daily until endpoint) E->F G Behavioral Testing Battery (Days 3, 7, 14, 21 post-surgery) F->G H Tissue Collection (Spinal cord, DRG) G->H Endpoint I Molecular Analyses: System xc− expression Glial activation markers Cytokine profiling H->I J Data Integration & Statistical Analysis I->J

This compound Preparation & Dosing
  • Drug Formulation: Prepare this compound (Sigma-Aldrich, St. Louis, MO) as a fresh solution daily. First create an 80 mg/mL stock solution by dissolving this compound powder in DMSO. Then dilute this stock in saline to reach the final working concentration of 200 mg/kg. Adjust the pH to physiological range (approximately 7.4) using a small volume of 0.1 M NaOH. For vehicle controls, prepare solution using the same DMSO concentration in saline without this compound. Filter-sterilize the final solution through a 0.22μm filter for intraperitoneal injection. [1]

  • Administration Protocol: Administer this compound (200 mg/kg) or vehicle intraperitoneally once daily. Initiate treatment 2 days prior to PSNL surgery to establish therapeutic levels before nerve injury, then continue throughout the experimental period until sacrifice. This pre-treatment approach has demonstrated efficacy in attenuating the development of neuropathic hypersensitivity. Administer injections at approximately the same time each day to maintain consistent drug levels. Monitor injection sites regularly for signs of irritation or infection. Weigh animals daily and adjust injection volumes accordingly (typically 5-10 mL/kg based on the 200 mg/kg dose). [1]

Data Analysis & Interpretation

Behavioral Data Analysis

Behavioral data from von Frey and Hargreaves testing should undergo comprehensive statistical analysis to evaluate treatment effects. Calculate the 50% paw withdrawal threshold for mechanical sensitivity using the Dixon formula after completing the up-down method with von Frey filaments. For thermal testing, compute mean paw withdrawal latency from three trials per paw. Normalize data to baseline measurements (pre-surgery) to account for individual variability. Analyze temporal patterns by calculating area under the curve (AUC) for the entire observation period, which provides a composite measure of pain hypersensitivity over time. This approach captures both the amplitude and duration of treatment effects in a single metric. [1]

For statistical comparisons, employ two-way repeated measures ANOVA with factors of treatment (this compound vs. vehicle) and time (baseline, day 3, 7, 14, 21), followed by appropriate post-hoc tests (e.g., Tukey's or Bonferroni correction) for specific group comparisons at individual time points. Include sham-operated and naive control groups to establish normative values and control for non-specific effects of surgery and handling. For studies comparing different genotypes (e.g., xCT knockout mice), include separate control groups for each genotype to account for potential baseline differences. Statistical significance is typically set at p<0.05. Data should be presented as mean ± SEM, with n=8-12 animals per group to ensure adequate statistical power. [1]

Molecular Data Interpretation

Correlate behavioral findings with molecular analyses to establish mechanism of action. System xc− upregulation in the dorsal spinal cord following nerve injury represents a key pathological change, assessed through xCT mRNA and protein measurements. This compound treatment should normalize these elevated levels. Evaluate glial activation through immunohistochemistry and mRNA analysis of markers like GFAP for astrocytes and Iba1 for microglia. Effective this compound treatment demonstrates reduced glial activation compared to vehicle-treated neuropathic controls. Additionally, assess shifts in microglial polarization by measuring ratios of M1 (pro-inflammatory) to M2 (anti-inflammatory) markers, where this compound should promote a shift toward the neuroprotective M2 phenotype. These molecular correlates strengthen the association between system xc− inhibition and the observed behavioral improvements. [1]

Safety & Compliance Considerations

Animal Welfare & Monitoring

Implement rigorous monitoring protocols throughout the study to ensure animal welfare and data quality. Conduct daily health checks for all animals, with particular attention to surgical sites for signs of infection, dehiscence, or excessive autotomy (self-mutilation of the affected limb), which may require early euthanasia. Monitor weight daily for the first post-operative week, then at least three times weekly thereafter, as weight loss can indicate excessive pain or distress. Provide supplemental nutrition (e.g., diet gel) and fluid administration if animals show >20% weight loss. Implement humane endpoints including >25% weight loss, inability to access food or water, severe autotomy (>50% of digits), or signs of systemic illness. All procedures must receive approval from the institutional animal care and use committee (IACUC) and comply with relevant guidelines (e.g., European Commission recommendations, ARRIVE guidelines). [1]

This compound Safety in Rodents

While this compound is generally well-tolerated in rodents at the recommended dose of 200 mg/kg/day, remain vigilant for potential adverse effects. Monitor for gastrointestinal disturbances including reduced food intake, weight loss, or diarrhea, which are the most common side effects. Conduct periodic assessment of hematological parameters if feasible, as this compound can rarely cause blood dyscrasias in susceptible individuals. Be aware that this compound may impart an orange-yellow discoloration to skin and urine, which is benign but should not be misinterpreted as pathological jaundice. Ensure proper sterile technique during injection to prevent injection site reactions or infections. Consider periodic rotation of injection sites for long-term studies. If adverse effects are observed, temporary dose reduction or splitting the daily dose (100 mg/kg twice daily) may improve tolerability while maintaining efficacy. [5] [6]

Conclusion & Research Implications

The comprehensive protocols outlined herein provide researchers with validated methodologies for investigating the therapeutic potential of this compound in rodent neuropathic pain models. The integration of behavioral testing with molecular analyses enables robust evaluation of both functional outcomes and underlying mechanisms. This compound's inhibition of system xc− represents a promising therapeutic approach that targets both excitatory neurotransmission and neuroinflammatory pathways simultaneously—two key drivers of neuropathic pain pathogenesis. The documented efficacy in attenuating pain hypersensitivity, reducing glial activation, and promoting anti-inflammatory microglial polarization supports further investigation of system xc− inhibition as a novel analgesic strategy. These application notes provide the necessary methodological foundation for preclinical studies evaluating this compound and related compounds for neuropathic pain management, potentially facilitating the development of more targeted and effective treatments for this challenging condition.

References

Comprehensive Application Notes and Protocols: Sulfasalazine for Glioma via System xc− Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Basis

System xc− (Sxc−), a cystine-glutamate antiporter, has emerged as a promising therapeutic target for glioblastoma multiforme (GBM), the most common and aggressive primary malignant brain tumor in adults. This transporter consists of two subunits: a light chain xCT (SLC7A11) that determines substrate specificity and a heavy chain 4F2hc (SLC3A2) that facilitates membrane localization [1]. System xc− mediates the electroneutral exchange of extracellular cystine for intracellular glutamate at a 1:1 ratio, creating a critical biochemical link between antioxidant capacity and excitatory signaling [2]. The imported cystine serves as the rate-limiting precursor for glutathione (GSH) synthesis, the primary cellular antioxidant, while simultaneously released glutamate can activate neuronal glutamate receptors in the tumor microenvironment [2] [3].

Malignant glioma cells upregulate xCT expression to maintain high intracellular glutathione levels, conferring protection against oxidative stress and therapeutic insults [2]. This adaptation creates a metabolic vulnerability that can be therapeutically exploited. Additionally, glutamate released via system xc− promotes peritumoral neuronal excitotoxicity, creating space for tumor expansion and potentially contributing to seizure activity commonly observed in glioma patients [4] [3]. The dual pathophysiological role of system xc− in both redox balance and glutamate signaling establishes it as a rational target for glioma therapy.

Sulfasalazine (SAS), an FDA-approved anti-inflammatory drug used for decades in rheumatoid arthritis and inflammatory bowel disease, has been repurposed as a system xc− inhibitor in preclinical glioma models [4] [5]. SAS competitively inhibits cystine uptake through system xc−, thereby depleting intracellular glutathione and increasing susceptibility to oxidative stress-induced cell death [2]. Beyond system xc− inhibition, SAS exhibits additional effects including NF-κB pathway inhibition, which may contribute to its anti-tumor activity, though this pleiotropy also complicates the interpretation of its specific mechanism of action [5].

Experimental Models and Assessment Methods

In Vitro Evaluation Protocols
2.1.1 Cell Viability and Proliferation Assays
  • Principle: Evaluate the direct anti-proliferative effects of this compound on glioma cells by measuring metabolic activity or cell counting.
  • Protocol:
    • Seed human or rodent glioma cells (e.g., U251, U87, F98) in 96-well plates at 2-5×10³ cells/well and allow adherence for 24 hours.
    • Prepare serial dilutions of this compound (typically 0.1-2 mM) in cell culture medium. Include vehicle control (DMSO ≤0.1%).
    • Treat cells for 24-72 hours, then add MTT reagent (0.5 mg/mL) and incubate for 2-4 hours at 37°C.
    • Dissolve formazan crystals in DMSO and measure absorbance at 570 nm with reference at 630 nm.
    • Calculate IC₅₀ values using nonlinear regression of dose-response curves (n≥3 independent experiments).
  • Modifications: For combination studies with temozolomide (TMZ), pre-treat with this compound (100-500 μM) for 2 hours before adding TMZ (50-300 μM) [2].
2.1.2 Glutamate Release Measurement
  • Principle: Quantify system xc− functional activity by measuring extracellular glutamate accumulation.
  • Protocol:
    • Culture glioma cells to 80% confluence in 6-well plates, wash twice with cystine-free PBS.
    • Incubate with this compound (100-500 μM) in cystine-free medium for 2-4 hours.
    • Collect conditioned medium and centrifuge at 10,000×g for 5 minutes to remove debris.
    • Use fluorometric glutamate assay kit per manufacturer's instructions or HPLC analysis.
    • Normalize glutamate concentrations to total cellular protein determined by BCA assay.
    • Include negative controls (cystine-free medium alone) and positive controls (known system xc− inhibitors) [6].
2.1.3 Intracellular Glutathione Quantification
  • Principle: Assess the functional consequences of system xc− inhibition on antioxidant capacity.
  • Protocol:
    • Treat glioma cells with this compound (100-500 μM) for 6-24 hours in complete medium.
    • Wash cells with cold PBS, harvest by scraping, and lyse by freeze-thaw cycles.
    • Deproteinize lysates using 5% metaphosphoric acid and centrifuge at 10,000×g for 10 minutes.
    • Use commercial GSH/GSSG assay kit according to manufacturer's protocol.
    • Measure fluorescence or absorbance and calculate GSH concentration using standard curve.
    • Express results as nmol GSH/mg protein and compare to untreated controls [2].
2.1.4 Reactive Oxygen Species (ROS) Detection
  • Principle: Evaluate oxidative stress induction following this compound treatment.
  • Protocol:
    • Seed glioma cells in black 96-well plates with clear bottoms at 1×10⁴ cells/well.
    • Pre-treat with this compound (100-500 μM) for 6-12 hours.
    • Load cells with 10 μM CM-H₂DCFDA in serum-free medium for 30 minutes at 37°C.
    • Wash twice with PBS and measure fluorescence (excitation 485 nm/emission 535 nm) immediately.
    • Include positive control (tert-butyl hydrogen peroxide) and antioxidant control (N-acetylcysteine) [2].

Table 1: In Vitro Assessment Methods for this compound Anti-Glioma Activity

Assay Type Key Readout Parameters Typical SAS Concentrations Time Points Expected Outcomes
Viability/Proliferation IC₅₀ values, growth inhibition 0.1-2 mM 24, 48, 72 hours Dose-dependent reduction in viability
Glutamate Release Extracellular glutamate concentration 100-500 μM 2-4 hours 30-60% reduction in glutamate release
Glutathione Quantification GSH/GSSG ratio, total GSH 100-500 μM 6-24 hours 40-80% decrease in GSH levels
ROS Detection Fluorescence intensity 100-500 μM 6-12 hours 2-4 fold increase in ROS
Clonogenic Assay Colony number and size 50-200 μM 10-14 days Significant reduction in colony formation
In Vivo Evaluation Protocols
2.2.1 Orthotopic Glioma Models
  • Animal Selection: Use 6-8 week old immunocompromised mice (NOD-scid or nude) for human xenografts or immunocompetent syngeneic models for rodent gliomas.
  • Tumor Implantation:
    • Anesthetize mice with ketamine/xylazine or isoflurane.
    • Position in stereotactic frame and make midline scalp incision.
    • Drill burr hole at 0.5-1.0 mm anterior and 1.5-2.0 mm lateral to bregma.
    • Inject 2-5×10⁵ luciferase-expressing glioma cells in 2-3 μL PBS at 2.5-3.0 mm depth at 1 μL/min.
    • Withdraw needle slowly over 2 minutes, close wound with surgical glue or sutures [2].
  • Treatment Protocol:
    • Monitor tumor growth weekly by bioluminescence imaging.
    • Randomize mice into treatment groups when tumors establish (7-10 days post-implantation).
    • Administer this compound (160-320 mg/kg) daily via intraperitoneal injection or oral gavage.
    • For combination studies, administer temozolomide (5-10 mg/kg) orally 5 days per week.
    • Monitor body weight, neurological symptoms, and survival daily [4].
2.2.2 Magnetic Resonance Spectroscopy (MRS) for Glutamate Measurement
  • Principle: Non-invasively monitor tumor glutamate levels following this compound treatment.
  • Protocol:
    • Anesthetize mice and position in MRI/MRS scanner with appropriate head holder.
    • Acquire localized ¹H spectra from tumor region using PRESS or STEAM sequence.
    • Collect baseline spectra pre-treatment.
    • Administer this compound and repeat MRS at 2, 4, 6, and 24 hours post-treatment.
    • Quantify glutamate resonance at 2.35 ppm relative to creatine (3.0 ppm) or water.
    • Express results as percentage change from baseline glutamate levels [6].
2.2.3 Histopathological Analysis
  • Protocol:
    • Perfuse mice transcardially with 4% paraformaldehyde following experimental endpoint.
    • Remove brains, post-fix for 24 hours, and embed in paraffin.
    • Section coronally at 5 μm thickness through tumor region.
    • Perform hematoxylin and eosin staining for general morphology.
    • Conduct immunohistochemistry for xCT (anti-xCT antibody, 1:200-1:500), cleaved caspase-3 (apoptosis), and GFAP (astrocytes).
    • Image sections using brightfield or fluorescence microscopy and quantify staining intensity [2].

Quantitative Analysis of Sulfasal Efficacy

Table 2: Summary of Preclinical and Clinical Findings with this compound in Glioma Models

Study Type Model System SAS Dosage/Concentration Key Efficacy Findings Toxicity Observations
In vitro U251 human glioma cells 100-500 μM 40-60% reduction in viability; synergistic with TMZ [2] Not applicable
In vitro Patient-derived GBM cells 100-500 μM Moderate cytotoxicity; cell line-dependent effects [7] Not applicable
In vivo (preclinical) Orthotopic U251 mice 160-320 mg/kg i.p. daily Decreased tumor growth; prolonged survival [2] Weight loss at higher doses [4]
In vivo (preclinical) F98 rat glioma 200 mg/kg i.p. daily Reduced glutamate release; delayed progression [8] Minimal systemic toxicity
Clinical trial Phase 1/2 (N=10) 1.5-6 g oral daily No objective responses; median PFS: 32 days [5] Grade 4 toxicity in 40%; 2 treatment-related deaths [5]
Clinical study MRS monitoring (NCT01577966) Not specified Reduced tumor glutamate by MRS [6] Results not yet available

Advanced Research Strategies

Molecular Hybridization Approaches

Chemical hybridization of this compound with other bioactive compounds represents an innovative strategy to enhance anti-glioma efficacy while reducing systemic toxicity. A novel This compound-dihydroartemisinin (DHA) hybrid (AC254) has demonstrated superior activity compared to either parent compound alone or in physical combination [8]. The synthesis protocol involves:

  • Dissolve this compound (100 mg, 0.251 mmol) and DHA (78.51 mg, 0.276 mmol) in anhydrous acetonitrile under nitrogen atmosphere.
  • Cool to 0°C and add coupling reagents DCC (52 mg, 0.251 mmol) and DMAP (30.66 mg, 0.251 mmol).
  • Warm gradually to room temperature over 2 hours, then heat to 40°C for 6 hours.
  • Remove solvent under reduced pressure and purify by column chromatography (hexane:ethyl acetate, 6:4).
  • Characterize hybrid structure by ¹H NMR, ¹³C NMR, and mass spectrometry [8].

In vitro evaluation of AC254 demonstrated significantly enhanced cytotoxicity against rodent and human glioma cells compared to this compound alone, with additional effects on cell cycle arrest and migration inhibition [8]. This hybrid approach exemplifies the potential of medicinal chemistry optimization to overcome limitations of original system xc− inhibitors.

Ferroptosis Induction Strategies

Recent research has elucidated the connection between system xc− inhibition and ferroptosis, an iron-dependent form of regulated cell death characterized by lipid peroxidation [3]. This compound promotes ferroptosis by depleting glutathione, which is essential for the function of glutathione peroxidase 4 (GPX4), a key enzyme that reduces lipid hydroperoxides. Combination approaches leveraging this mechanism include:

  • SAS + Erastin analogs: Synergistically enhance lipid ROS accumulation via dual system xc− inhibition and voltage-dependent anion channel modulation.
  • SAS + RSL3: Concurrent cystine uptake inhibition (SAS) and direct GPX4 inactivation (RSL3) show complementary ferroptosis induction.
  • SAS + Iron Chelators: Test whether iron chelation protects against SAS toxicity in non-malignant cells while maintaining tumor cell killing.

The experimental workflow for assessing ferroptosis includes:

  • Measure lipid peroxidation using C11-BODIPY⁵⁸¹/⁵⁹¹ fluorescence shift.
  • Assess cell death rescue by ferroptosis inhibitors (ferrostatin-1, liproxstatin-1) but not apoptosis inhibitors (z-VAD-fmk).
  • Evaluate morphological changes by transmission electron microscopy (shrinking mitochondria, increased membrane density) [3].

Clinical Translation and Conclusions

Clinical Trial Insights

The transition from promising preclinical results to clinical application has faced significant challenges. A phase 1/2 prospective randomized study (ISRCTN45828668) investigating this compound for recurrent high-grade gliomas was terminated early after an interim analysis of 10 patients revealed limited efficacy and substantial toxicity [5] [9]. Key findings included:

  • No objective radiological responses according to MacDonald criteria
  • Median progression-free survival of only 32 days
  • Universal adverse events (mean 7.2 events per patient)
  • Grade 4 toxicity in 40% of patients, with two treatment-related deaths [5]

These results highlight the complex challenges of translating system xc− inhibition therapy to the clinical setting, particularly in heavily pretreated patients with large tumor burdens and poor performance status (median KPS = 50) [5].

Conclusion and Future Perspectives

System xc− remains a theoretically compelling target for glioma therapy, but the clinical experience with this compound monotherapy underscores the need for more sophisticated approaches. Future research directions should include:

  • Development of more specific xCT inhibitors with improved blood-brain barrier penetration and reduced off-target effects
  • Refined combination strategies leveraging system xc− inhibition with ferroptosis-inducing agents or conventional therapies
  • Biomarker-driven patient selection based on xCT expression, glutathione metabolism, or ferroptosis susceptibility
  • Advanced drug delivery systems including nanoparticles to achieve therapeutic concentrations in tumor tissue while minimizing systemic exposure

The molecular basis for targeting system xc− in glioma remains sound, but realizing its therapeutic potential requires moving beyond this compound monotherapy toward more precise and sophisticated therapeutic strategies.

Visualized Summary

This compound Mechanism of Action and Experimental Workflow

G SAS This compound (SAS) xCT System xc⁻ (xCT subunit) SAS->xCT Inhibits Cystine Extracellular Cystine xCT->Cystine Cystine Uptake GlutamateRelease Glutamate Release xCT->GlutamateRelease Promotes GSH Glutathione (GSH) Synthesis Cystine->GSH Precursor for NeuronalDeath Neuronal Excitotoxicity GlutamateRelease->NeuronalDeath Causes ROS ROS Accumulation GSH->ROS Depletion Leads to Ferroptosis Ferroptosis ROS->Ferroptosis Triggers TumorGrowth Tumor Growth & Invasion Ferroptosis->TumorGrowth Reduces NeuronalDeath->TumorGrowth Reduces Assessment Experimental Assessment Viability • Cell Viability Assays • Clonogenic Survival Assessment->Viability Includes GlutamateMeas • Glutamate MRS • HPLC Analysis Assessment->GlutamateMeas Includes GSHMeas • GSH/GSSG Assays • ROS Detection Assessment->GSHMeas Includes InVivo • Orthotopic Models • Survival Analysis Assessment->InVivo Includes

Molecular Signaling Pathways in System xc− Inhibition

G SAS This compound xCT System xc⁻ Transport SAS->xCT Inhibits NFkB NF-κB Pathway SAS->NFkB Inhibits CystineUptake Cystine Uptake ↓ xCT->CystineUptake Mediates GlutamateRelease Glutamate Release ↓ xCT->GlutamateRelease Reduces Cysteine Intracellular Cysteine ↓ CystineUptake->Cysteine Reduces GSH GSH Synthesis ↓ Cysteine->GSH Limits GPX4 GPX4 Activity ↓ GSH->GPX4 Cofactor for LipidROS Lipid ROS ↑ GPX4->LipidROS Failure to Neutralize Ferroptosis Ferroptosis LipidROS->Ferroptosis Induces mGluR mGluR Activation ↓ GlutamateRelease->mGluR Decreases NeuronalDeath Neuronal Death ↓ mGluR->NeuronalDeath Reduces Invasion Tumor Invasion ↓ NeuronalDeath->Invasion Limits Inflammation Inflammatory Response ↓ NFkB->Inflammation Reduces

References

sulfasalazine combination therapy methotrexate rheumatoid arthritis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Application and Efficacy Evidence

The MTX and SSZ combination is a cornerstone of conventional synthetic DMARD (csDMARD) therapy, supported by decades of clinical evidence and current treatment guidelines.

Indications and Positioning in Treatment Guidelines
  • First-line after MTX Monotherapy Failure: According to the 2021 American College of Rheumatology (ACR) guidelines, for patients with moderate to high disease activity who have an inadequate response to methotrexate alone, triple therapy with MTX, SSZ, and hydroxychloroquine is recommended as equally effective as adding a biologic or targeted synthetic DMARD [1].
  • Early RA Strategy: The landmark TICORA trial demonstrated that a strategy of tight disease control, often employing combination csDMARDs, leads to significantly improved outcomes compared to routine care [2].
  • Step-up Therapy: The MASCOT study established that adding methotrexate to sulfasalazine is more effective than either drug alone in patients with a suboptimal response to SSZ [3].
Quantitative Efficacy Data from Recent Studies

Table 1: Comparative Efficacy of MTX-SSZ vs. MTX-Leflunomide (LEF) over 12 Months (Retrospective Study, n=100) [2]

Parameter MTX + SSZ (n=53) MTX + LEF (n=47) P-value
DAS-28 at 3 months Lower Score Higher Score 0.01
Achieved LDA/Remission at 12 months Comparable Proportion Comparable Proportion 0.431
12-month Retention Rate Slightly Lower Slightly Higher 0.426
Most Common Discontinuation Reason Non-compliance (9.2%) Non-compliance (7.1%) -

Table 2: Efficacy of Single vs. Combination DMARD Therapy (Prospective Study, n=120) [4]

Therapy Group Baseline DAS-28 6-Month DAS-28 Improvement in VAS pain score
Single DMARD (n=60) High Significant Improvement Significant Improvement
Combination DMARDs (n=60) High Significant Improvement Slightly Greater Improvement

Detailed Experimental and Clinical Protocols

For researchers designing clinical studies or clinicians implementing treat-to-target strategies, standardized protocols are essential.

Clinical Assessment Protocol

Objective: To monitor the efficacy and safety of MTX-SSZ combination therapy in RA patients.

  • Disease Activity Measurement:
    • Primary Endpoint: Change from baseline in the Disease Activity Score-28 (DAS-28) [2] [4].
    • Calculation: DAS-28 incorporates tender joint count (28 joints), swollen joint count (28 joints), patient's global health assessment, and an inflammatory marker (ESR or CRP) [4].
    • Assessment Schedule: Baseline, 3 months, 6 months, and 12 months [2] [4].
  • Functional and Patient-Reported Outcomes:
    • Health Assessment Questionnaire-Disability Index (HAQ-DI): Assesses functional disability across eight domains (score 0-3) [4].
    • Visual Analog Scale (VAS) for Pain: Patients self-report pain intensity on a 100 mm scale [4].
Dosing and Administration Protocol

Initiation and Titration:

  • Methotrexate: Start at 15 mg orally once per week. If tolerated but response is insufficient, the dose can be titrated up, or the route switched to subcutaneous to improve bioavailability [5] [1].
  • This compound: Initiate at 500 mg daily and titrate up to a target dose of 1000-1500 mg twice daily, as tolerated [1].
  • Folic Acid Supplementation: 5-10 mg once per week (taken 24-48 hours after MTX dose) is mandatory to reduce adverse effects like stomatitis, nausea, and hematological toxicity [5] [1].

The following workflow diagram outlines the clinical decision-making process for initiating and monitoring this combination therapy.

Start Patient with Active RA (Moderate/High Disease Activity) Step1 Initiate Methotrexate (MTX) (15 mg weekly + Folic Acid) Start->Step1 Step2 Assess Response at 3 Months (DAS-28, VAS, HAQ-DI) Step1->Step2 Step3 Inadequate Response? Step2->Step3 Step4 Add this compound (SSZ) (Titrate to 1000-1500 mg BID) Step3->Step4 Yes Step7 Maintain Therapy & Consider Gradual DMARD Taper if Stable Step3->Step7 No Step5 Continue Combination Therapy & Monitor at 3-6 Month Intervals Step4->Step5 Step6 Achieved Treatment Target? (Remission/Low Disease Activity) Step5->Step6 Step6->Step7 Yes Step8 Consider Alternative Strategies: - Add Biologic/tsDMARD - Switch Drug Class Step6->Step8 No Step7->Step5 Continue Monitoring

Safety and Tolerability Profile

Combination therapy requires vigilant safety monitoring due to potential additive effects.

Comparative Safety Data

Table 3: Common Adverse Events with MTX-SSZ vs. MTX-LEF Combination [2]

Adverse Event MTX + SSZ (n=53) MTX + LEF (n=47)
Overall Discontinuation due to AE 1.8% 2.2%
Transaminitis (Liver Enzyme ↑) 5.0% 8.5%
Non-compliance 9.2% 7.1%
Non-response 5.4% 4.3%
Monitoring and Management Protocol
  • Hepatotoxicity: Both MTX and SSZ can cause liver enzyme elevation. The risk is potentially additive [6].
    • Monitoring: Obtain baseline liver function tests (LFTs), then every 4-8 weeks after initiation or dose change. Once stable, monitor every 8-12 weeks [2] [6].
    • Management: Patients should avoid or limit alcohol. Persistent LFT abnormalities may require dose reduction, discontinuation, or liver workup [6].
  • Myelosuppression: Both drugs can cause bone marrow suppression.
    • Monitoring: Complete blood count (CBC) at baseline and every 4-8 weeks initially [6].
    • Management: Discontinue MTX immediately if a significant drop in blood counts occurs [6].
  • Gastrointestinal Effects: Nausea, abdominal pain, and diarrhea are common with both.
    • Management: Take SSZ with food. Splitting the daily dose or using enteric-coated tablets may improve tolerance.
  • Hypersensitivity Reactions: SSZ is a sulfonamide and can cause severe skin reactions (e.g., Stevens-Johnson Syndrome) and other hypersensitivity phenomena, though this is rare [6].
  • Drug-Drug Interactions: A phase I study found that the investigational drug GLPG3970, a SIK2/SIK3 inhibitor, caused a mild (~1.7-fold) increase in SSZ exposure by inhibiting intestinal Breast Cancer Resistance Protein (BCRP). However, it had no relevant effect on MTX pharmacokinetics. This underscores the importance of checking for interactions with concomitant medications [7].

Mechanism of Action: A Synergistic Foundation

The efficacy of the MTX and SSZ combination is rooted in their complementary and potentially synergistic mechanisms of action.

  • Methotrexate's Primary Mechanism (Low Dose): While historically a folate antagonist, the dominant mechanism in RA is believed to be the promotion of adenosine release, a potent endogenous anti-inflammatory mediator [5]. Extracellular adenosine engages receptors (primarily the A2A receptor) on immune cells, leading to:
    • Inhibition of neutrophil, T-cell, and macrophage activation [5].
    • Reduction in pro-inflammatory cytokine production [5] [8].
  • This compound's Mechanism: The exact mechanism in RA is multifactorial and not fully elucidated, but it is known to:
    • Inhibit NF-κB signaling, a master regulator of inflammation [8] [9].
    • Scavenge reactive oxygen species [8].
    • Inhibleucocyte migration and function.

The diagram below illustrates how these distinct mechanisms converge to suppress the inflammatory process in RA synergistically.

MTX Methotrexate (MTX) A1 ↑ Extracellular Adenosine MTX->A1 SSZ This compound (SSZ) A2 Inhibition of NF-κB Pathway SSZ->A2 B1 A2A Receptor Activation A1->B1 B2 Reduced Cytokine Production (TNF-α, IL-6, IL-1) A2->B2 C1 Inhibition of Immune Cell Activation & Function B1->C1 B2->C1 Outcome Reduced Synovial Inflammation & Joint Damage C1->Outcome

Conclusion and Future Directions

The combination of methotrexate and this compound remains a foundational, cost-effective, and evidence-based strategy for RA management, especially in resource-limited settings where access to biologics is restricted [2]. Its position in treatment algorithms is well-defined, supported by a robust safety and monitoring protocol.

Future research will likely focus on better personalization of this therapy. Investigating genetic polymorphisms (SNPs) that influence MTX metabolism and treatment response can help predict which patients will derive the most benefit from this combination, thereby optimizing outcomes and minimizing risks [9].

References

sulfasalazine radiosensitization glioma cancer therapy

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Application Notes

Sulfasalazine exerts its radiosensitizing effect primarily by inhibiting the system Xc- (xCT) cystine/glutamate antiporter [1] [2]. This transporter is crucial for the import of cystine, a key precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH) [1] [2]. The proposed mechanism is as follows:

  • Cystine Uptake Blockade: SAS competitively inhibits system Xc-, blocking the entry of cystine into glioma cells [1] [2].
  • Glutathione Depletion: Intracellular cystine is a rate-limiting substrate for GSH synthesis. Its absence leads to a significant reduction in intracellular GSH levels [1] [2].
  • Compromised Redox Defense: Depleted GSH compromises the glioma cells' ability to scavenge reactive oxygen species (ROS) [2].
  • Radiosensitization: Radiation therapy works in part by generating a burst of ROS that damages cellular components like DNA. GSH-depleted cells are unable to efficiently repair this damage, leading to a synergistic increase in DNA double-strand breaks and cell death [1]. This synergistic effect has been confirmed in vitro, where adding the antioxidant N-acetyl-L-cysteine (NAC) reversed the cell death induced by SAS and radiation [1].

It is important to note that while some early hypotheses suggested that SAS might act through the inhibition of the transcription factor NF-κB, subsequent research has demonstrated that in glioma cells, the growth-retarding and radiosensitizing effects are attributable entirely to the inhibition of system xc- and the subsequent compromise of cellular redox status, with no significant contribution from NF-κB signaling [2].

Summary of Preclinical and Clinical Evidence

The following tables summarize key quantitative data from foundational and recent studies investigating SAS in glioma therapy.

Table 1: Key Preclinical Findings on this compound in Glioma Models

Study Model Treatment Key Findings Reference
Human GBM biopsies (n=30) & cell lines SAS in vitro Uniform xCT expression. SAS significantly reduced cystine uptake and GSH levels, increased ROS. [1]
Glioma cell lines (human & rodent) SAS & S-4-CPG (xCT inhibitor) SAS caused dose-dependent growth inhibition by blocking system xc-, leading to chronic GSH depletion. Effect mimicked by S-4-CPG. [2]
Nude rats with human GBM xenografts SAS + Gamma Knife Radiosurgery (GKRS) SAS + GKRS synergistically prolonged survival compared to controls or either treatment alone. [1]
Human (U87MG, GBM02) & rat (C6) glioma cells SAS + Valproic Acid (VPA) Synergistic interaction (CI<1) in human cells. Significant dose reductions possible for both drugs (DRI >1). [3]

Table 2: Clinical Trial Evidence for this compound as a Radiosensitizer

Trial Phase / Design Patient Population Treatment Protocol Key Outcomes Reference
Phase 1 (2024 report) Recurrent GBM (n=12) Oral SAS (1.5-6.0 g/day) for 3 days prior to GKRS. No dose-limiting toxicity. Significant but variable reduction in intratumoral GSH (MRS). Median FFTP: 12.1 mos (vs 1.6 mos in controls). [4]
Phase 1 (2022 protocol) Recurrent GBM Oral SAS (1.5-6.0 g/day) for 3 days prior to single-session SRS. Primary endpoint: establish recommended dose for Phase II/III. Secondary: GSH levels (MRS), survival, toxicity. [5]
Phase 1-2 (2006 protocol) Progressive malignant glioma (WHO Gr3/4) Oral SAS (1.5, 3.0, 4.5, or 6.0 g/day) until progression. Primary endpoints: safety and tumor response (MacDonald criteria). [6]

Experimental Protocols

Here are detailed methodologies for key experiments cited in the application notes.

1. Protocol for In Vitro Radiosensitization Assay

  • Cell Lines: Human glioma cell lines (e.g., U87MG) or patient-derived GBM cultures [1] [2] [3].
  • Culture Conditions: Maintain in DMEM/F-12 medium supplemented with 2 mM glutamine and 7-10% FBS at 37°C, 5% CO₂ [2] [3].
  • Drug Treatment: Treat cells with this compound (typical range 0.5-1.0 mM) for 24-48 hours prior to radiation [1] [3]. Include a control group with the antioxidant N-acetyl-L-cysteine (NAC, 1-5 mM) to confirm the ROS-mediated mechanism [1].
  • Radiation Exposure: Irradiate cells using a gamma-ray or X-ray source (e.g., 2-8 Gy) [1].
  • Assessment of Effect:
    • Cell Viability: Count viable cells using a hemocytometer with Trypan Blue exclusion after 48 hours of treatment [3].
    • DNA Damage: Immunofluorescence staining for γ-H2AX foci to quantify DNA double-strand breaks [1].
    • Redox Status: Measure intracellular GSH levels using a commercial GSH assay kit and ROS levels using fluorescent probes like DCFDA [1] [2].

2. Protocol for In Vivo Efficacy Study (Xenograft Model)

  • Animal Model: Nude rats harboring orthotopic human GBM xenografts [1].
  • Drug Administration: Administer this compound via oral gavage. Doses used in preclinical studies are typically in the range of 100-200 mg/kg [1] [2].
  • Radiation Treatment: Perform Gamma Knife Radiosurgery (GKRS) or other focused radiotherapy on the tumor [1].
  • Treatment Schedule: Initiate SAS treatment 3 days prior to radiosurgery to pre-deplete tumor GSH, and continue as per study design [1] [5] [4].
  • Endpoint Analysis:
    • Primary: Overall survival, defined as the time from treatment initiation to death [1].
    • Secondary: Tumor volume monitoring via MRI, intratumoral GSH levels measured by MR spectroscopy, and histological analysis of tumor tissue [5] [4].

3. Protocol for Drug Synergy Analysis (e.g., SAS + VPA)

  • Cell Seeding: Plate glioma cells (e.g., U87MG) in 24-well plates at 10⁴ cells/well and allow to adhere for 24 hours [3].
  • Drug Treatment: Treat cells with a range of concentrations of SAS and Valproic Acid (VPA), both alone and in combination, for 48 hours [3].
  • Viability Assay: Count viable cells using Trypan Blue exclusion [3].
  • Data Analysis: Input dose-response data into specialized software (e.g., CompuSyn) to calculate the Combination Index (CI) and Dose Reduction Index (DRI) based on the Median-Effect Principle [3].
    • CI < 1, =1, >1 indicates synergy, additivity, or antagonism, respectively.
    • Generate Fa-CI plots and isobolograms to visualize the interaction [3].

Signaling Pathway and Clinical Workflow Diagrams

G This compound Inhibits System Xc- to Radiosensitize Glioma SAS This compound (SAS) Xc_minus System Xc- (Cystine/Glutamate Antiporter) SAS->Xc_minus Inhibits Glutamate_Release Glutamate Release Xc_minus->Glutamate_Release Cystine_Int Intracellular Cystine Xc_minus->Cystine_Int Cystine Uptake Blocked Cystine Extracellular Cystine Cystine->Xc_minus GSH Glutathione (GSH) (Antioxidant) Scavenging ROS Scavenging GSH->Scavenging ROS Reactive Oxygen Species (ROS) DSB DNA Damage (Double-Strand Breaks) ROS->DSB Rad Radiation Therapy Rad->ROS Generates Death Glioma Cell Death DSB->Death Synthesis GSH Synthesis Cystine_Int->Synthesis Synthesis->GSH Scavenging->ROS Neutralizes

G Phase 1 Clinical Trial Workflow for SAS + GKRS cluster_1 Secondary Endpoint Monitoring Start Patient Population: Recurrent GBM Dose1 Cohort 1: 1.5 g/day SAS Start->Dose1 Dose2 Cohort 2: 3.0 g/day SAS PreTreat Oral SAS (3 days prior to GKRS) Dose1->PreTreat Dose3 Cohort 3: 4.5 g/day SAS Dose2->PreTreat Dose4 Cohort 4: 6.0 g/day SAS Dose3->PreTreat Dose4->PreTreat GKRS Gamma Knife Radiosurgery (GKRS) PreTreat->GKRS GSH_m Intratumoral GSH (MR Spectroscopy) PreTreat->GSH_m Assess Safety & Toxicity Assessment (CTCAE v5.0) GKRS->Assess PET Tumor Metabolism (11C-MET-PET) GKRS->PET RANO Radiographic Response (RANO) GKRS->RANO Surv PFS & OS GKRS->Surv QOL Quality of Life (FACT-Br) GKRS->QOL MTD Establish Recommended Phase 2 Dose Assess->MTD If ≤33% have Grade 3+ Toxicity

Key Considerations for Research and Development

  • Pharmacokinetic Challenges: A major hurdle for SAS is its poor blood-brain barrier (BBB) permeability, which may limit its efficacy against intracranial tumors [3]. Research into more potent and brain-penetrant analogs of SAS is ongoing [3].
  • Combination Strategies: The synergistic potential of SAS with other agents, such as the HDAC inhibitor Valproic Acid, offers a promising path to enhance therapeutic potency and allow for dose reduction, potentially mitigating toxicity [3].
  • Biomarker-Driven Therapy: The variable reduction of GSH in clinical trials highlights the need for patient stratification biomarkers [4]. Pre-treatment assessment of xCT expression or baseline GSH levels via MRS could help identify patients most likely to respond.
  • Toxicity Monitoring: While SAS has a known safety profile from decades of use in inflammatory diseases, its application in a typically frail cancer population, often on other medications, requires vigilant monitoring for known adverse effects like gastrointestinal upset, rash, and hematological abnormalities [5] [6].

References

Clinical Application of Sulfasalazine for Antihistamine-Refractory Chronic Idiopathic Urticaria: Efficacy, Protocol, and Safety Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Chronic Idiopathic Urticaria (CIU), also known as Chronic Spontaneous Urticaria, is characterized by the recurrent appearance of wheals and/or angioedema for a period exceeding six weeks without an identifiable external trigger. First-line treatment typically involves second-generation H1-antihistamines, but a significant proportion of patients remain symptomatic even after dose escalation. Sulfasalazine, a disease-modifying antirheumatic drug (DMARD), has emerged as a viable steroid-sparing alternative for patients with antihistamine-refractory disease [1] [2].

The precise mechanism by which this compound exerts its effects in CIU is not fully elucidated but is attributed to its broad immunomodulatory properties. This compound is a prodrug, composed of 5-aminosalicylic acid (5-ASA) and sulfapyridine linked by an azo bond. Upon oral administration, colonic bacteria cleave this bond, releasing the active components [1] [3]. Research suggests its efficacy may involve multiple pathways:

  • Inhibition of NF-κB: this compound suppresses the transcription factor nuclear factor kappa-B (NF-κB), thereby downregulating the expression of pro-inflammatory genes, including Tumor Necrosis Factor-alpha (TNF-α) [1].
  • Modulation of B-cell Function: Both this compound and its metabolites, sulfapyridine and 5-aminosalicylic acid, have been shown to inhibit B-cell function and suppress the production of immunoglobulins IgM and IgG [1].
  • Induction of Apoptosis: It can induce caspase-8-mediated apoptosis in macrophages, further curtailing the inflammatory response [1].
  • Adenosine-mediated Anti-inflammatory Effects: this compound promotes the conversion of adenine nucleotides to adenosine by ecto-5'-nucleotidase, leveraging adenosine's anti-inflammatory activities [1].

The following diagram illustrates the proposed mechanistic pathways of this compound relevant to CIU:

G SSZ This compound (Prodrug) GutBacteria Gut Bacteria SSZ->GutBacteria Oral Ingestion Metabolites Metabolites: - 5-ASA (5-aminosalicylic acid) - Sulfapyridine GutBacteria->Metabolites Azo-bond Cleavage NFkB Inhibition of NF-κB Pathway Metabolites->NFkB BCell Inhibition of B-cell Function Metabolites->BCell Apoptosis Induction of Macrophage Apoptosis (Caspase-8) Metabolites->Apoptosis Adenosine Increased Anti-inflammatory Adenosine Metabolites->Adenosine Downstream Reduced Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Downstream BCell->Downstream Apoptosis->Downstream Adenosine->Downstream Outcome Clinical Improvement in Urticaria Symptoms Downstream->Outcome

Clinical Efficacy Data

The evidence for this compound's use in CIU is primarily supported by a retrospective clinical study conducted at the Johns Hopkins Asthma and Allergy Center. The key efficacy outcomes from this study are summarized in the table below [2].

Table 1: Clinical Efficacy Outcomes of this compound in Antihistamine-Refractory CIU (n=31)

Efficacy Parameter Result Timeframe
Patients with symptom improvement 83.9% (26/31) Within first 3 months
Patients becoming asymptomatic 51.6% (16/31) Within first 6 months
Achieved complete relief after tapering off therapy 35.4% (11/31) After treatment course
Treatment failure 16.1% (5/31) (Worsening symptoms)

This data demonstrates that this compound is a highly effective therapy for a majority of patients with difficult-to-treat CIU, with over half achieving complete symptom control within six months [2]. Notably, a subset of patients sustained remission even after discontinuing the drug, suggesting a potential for disease-modifying effects.

Detailed Treatment Protocol and Monitoring

A standardized, cautious dosing strategy is crucial for maximizing tolerability and efficacy. The following protocol is adapted from clinical study methodologies and should be implemented under close medical supervision [2].

Treatment Initiation and Titration Schedule

A gradual dose escalation is recommended to minimize early gastrointestinal adverse events and allow for patient acclimatization [1] [2].

Table 2: Proposed this compound Dosing Protocol for CIU

Phase Duration Dosing Regimen Key Considerations
Initiation Weeks 1-2 500 mg orally, twice daily Administer with food to reduce GI upset.
Titration Week 3 1 g orally, twice daily Increase to full therapeutic dose if tolerated.
Maintenance 3 to 6 months 1 g twice daily (or max tolerated dose) Maintain until symptoms are controlled or patient becomes asymptomatic.
Tapering & Discontinuation After 6 months Gradual dose reduction over 4-8 weeks Consider if patient is asymptomatic. Monitor for symptom recurrence.
Essential Safety Monitoring Protocol

This compound use is associated with a range of potential adverse effects, necessitating rigorous hematological and biochemical monitoring [3] [2]. The following workflow outlines the essential monitoring steps from baseline through long-term therapy:

G Start Baseline Assessment Prior to First Dose A Obtain: - CBC with differential - Comprehensive Metabolic Panel (LFTs, Creatinine) - Urinalysis Start->A B Initiate this compound at 500 mg BID A->B C Monitor Every 2-4 Weeks for First 3 Months: - CBC - LFTs B->C D Stable? No Adverse Events? C->D E Continue Monitoring Every 2-3 Months D->E Yes Alert Alert: Hold Drug & Evaluate for Serious AEs D->Alert No F Dose Titration to 1 g BID (if tolerated) E->F F->E After titration AEList Serious AEs include: - Leukopenia/Agranulocytosis - Elevated LFTs (Hepatotoxicity) - Rhabdomyolysis - Severe Rash (SJS, DRESS) Alert->AEList

Key Monitoring Parameters and Actions:

  • Baseline Tests: Complete Blood Count (CBC) with differential, Comprehensive Metabolic Panel (including liver enzymes and creatinine), and urinalysis [2].
  • Frequency: Monitoring should occur every 2-4 weeks for the first 3 months, then every 2-3 months thereafter if stable [2].
  • Action on Abnormality: The study reported that 19.4% (6/31) of patients required a modified course due to abnormal hematologic parameters. Any significant abnormality should prompt immediate dose holding and clinical evaluation [2].
  • Serious Adverse Events (SAEs): In the clinical study, serious adverse events leading to permanent discontinuation occurred in 6.5% (2/31) of patients, including one case each of drug-induced leukopenia and rhabdomyolysis [2]. Real-world pharmacovigilance data also signals risks for conditions like Stevens-Johnson Syndrome, agranulocytosis, and eosinophilic pneumonia [3].

Discussion and Conclusion

This compound represents an effective, oral, steroid-sparing option for managing antihistamine-refractory Chronic Idiopathic Urticaria. Clinical evidence shows it can induce significant improvement or complete remission in over 80% of treated patients [2].

Clinical Advantages and Considerations
  • Efficacy: Demonstrated high rates of symptom control and a potential for sustained remission after discontinuation [2].
  • Oral Administration: Offers convenience compared to some biologic agents.
  • Safety Profile: While requiring monitoring, its side effects are generally manageable and predictable upon dose adjustment or discontinuation. It lacks the teratogenicity associated with some other DMARDs like methotrexate [1].
Limitations and Future Directions

The primary evidence is based on a single retrospective study; larger, randomized controlled trials are needed to solidify its place in treatment guidelines. The occurrence of hematological and other serious adverse events in a minority of patients underscores the non-negotiable requirement for strict adherence to the monitoring protocol [3] [2].

References

Sulfasalazine Enterohepatic Circulation: Experimental Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Significance

Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) with proven efficacy in the management of chronic inflammatory conditions, including inflammatory bowel disease (IBD) and rheumatoid arthritis (RA). The unique pharmacokinetic profile of this compound, particularly its enterohepatic circulation, plays a fundamental role in its therapeutic efficacy and metabolic fate. Following oral administration, the majority of this compound reaches the colon intact, where bacterial azoreductases cleave the azo bond linking its two moieties: sulfapyridine and 5-aminosalicylic acid (5-ASA) [1] [2]. This bipartite structure makes this compound a prototypical prodrug, with 5-ASA considered the primary therapeutic component for IBD treatment due to its local anti-inflammatory effects on the colonic mucosa [3].

The enterohepatic circulation represents a critical reabsorption pathway for drugs and their metabolites that are excreted in the bile and then reabsorbed from the intestine. For this compound, this process significantly influences its pharmacokinetic behavior, metabolic clearance, and therapeutic concentrations at target sites. Understanding and investigating this cycle is therefore essential for optimizing dosing regimens, predicting drug interactions, and developing novel formulations with enhanced therapeutic profiles. Current research continues to elucidate the complex mechanisms underlying this compound's enterohepatic processing, with recent studies exploring its immunomodulatory effects and induction of ferroptosis in rheumatoid arthritis [4]. This document provides comprehensive experimental protocols and application notes to guide researchers in studying this compound enterohepatic circulation, with emphasis on methodological rigor, quantitative analysis, and translational relevance.

Pharmacokinetic Properties and Key Parameters

This compound displays complex pharmacokinetic behavior characterized by limited systemic absorption, extensive colonic metabolism, and enterohepatic recycling. The drug is poorly absorbed from the stomach and small intestine, with approximately 10-30% of the administered dose undergoing absorption before reaching the colon [2]. The majority of this compound (approximately 70-90%) arrives intact in the colon, where it undergoes bacterial azoreduction that liberates sulfapyridine and 5-aminosalicylic acid (5-ASA) [1]. This metabolic cleavage represents the rate-limiting step in this compound clearance and is essential for its therapeutic activity in inflammatory bowel disease [2].

The metabolic fate of this compound's components differs significantly. Sulfapyridine is well-absorbed from the colon (approximately 60% bioavailability) and undergoes extensive hepatic metabolism through hydroxylation and N-acetylation pathways [1] [5]. The N-acetyltransferase (NAT2) genetic polymorphism significantly influences sulfapyridine metabolism, creating distinct pharmacokinetic profiles in fast versus slow acetylators [2]. In contrast, 5-ASA has limited absorption (10-30% bioavailability) and is primarily acetylated in both the liver and intestine to N-acetyl-5-aminosalicylic acid [1]. The majority of 5-ASA remains within the colonic lumen to exert local therapeutic effects before fecal excretion [5].

Table 1: Key Pharmacokinetic Parameters of this compound and Metabolites

Parameter This compound Sulfapyridine 5-ASA
Absorption (%) 10-30% [2] ~60% [1] 10-30% [1]
Protein Binding (%) >99% [5] ~70% [1] Not specified
Volume of Distribution (L) 7.5 ± 1.6 [5] Not specified Not specified
Metabolism Colonic bacterial azoreduction [2] Hepatic (N-acetylation, hydroxylation) [2] Hepatic/intestinal N-acetylation [1]
Elimination Half-life 7.6 ± 3.4 hours [5] 10.4 h (fast acetylators), 14.8 h (slow acetylators) [5] Not reliably determined [5]
Primary Excretion Route Feces (as metabolites) [2] Urine [1] Feces (50%), Urine (25%) [2]

Table 2: Experimental Findings from Enterohepatic Circulation Studies

Study Model Key Findings Implications
Human subjects (healthy) <15% absorption as parent drug; peak serum concentration at 3-12 hours [5] Substantial colonic delivery required for therapeutic effect
Rat model 91% of 5-ASA absorbed in proximal small intestine; 61% excreted in urine, 6% in bile in 24 hours [3] Significant enteric absorption with moderate biliary excretion
IBD patients Similar parent drug absorption but decreased sulfapyridine absorption vs. healthy subjects [2] Disease state influences metabolite pharmacokinetics
Rheumatoid arthritis patients Higher and more sustained sulfapyridine plasma concentrations vs. IBD patients [2] Inflammatory status affects metabolic handling
Pregnancy This compound and metabolites cross placenta; detected in breast milk [2] Potential fetal and neonatal exposure considerations

The enterohepatic circulation of this compound metabolites contributes to their prolonged systemic exposure. After hepatic metabolism, sulfapyridine and its metabolites undergo biliary excretion and can be reabsorbed from the intestinal lumen, creating a recycling effect that extends their elimination half-lives [2]. This recycling process is influenced by several factors, including intestinal transit time, bacterial flora composition, and hepatic function. Understanding these complex pharmacokinetic interactions is essential for designing appropriate experimental approaches to study this compound's enterohepatic disposition.

Molecular Mechanisms and Signaling Pathways

The therapeutic activity of this compound involves multiple interconnected molecular pathways that contribute to its anti-inflammatory and immunomodulatory effects. While the precise mechanism of action remains incompletely characterized, several key processes have been elucidated. This compound and its metabolites inhibit critical pro-inflammatory signaling cascades, including the nuclear factor kappa-B (NF-κB) pathway, thereby suppressing the expression of cytokines such as TNF-α, IL-1β, and IL-6 [1]. Additionally, this compound modulates adenosine signaling and inhibits leukocyte accumulation at inflammatory sites through both adenosine-dependent and independent mechanisms [1].

Recent research has revealed that this compound promotes ferroptosis in fibroblast-like synoviocytes (FLSs) from rheumatoid arthritis patients through dual modulation of the PI3K-AKT-ERK1/2 and P53-SLC7A11 pathways [4]. Ferroptosis is an iron-dependent form of programmed cell death characterized by glutathione depletion and lipid peroxidation accumulation. This compound administration leads to decreased expression of glutathione peroxidase 4 (GPX4), ferritin heavy chain 1 (FTH1), and solute carrier family 7 member 11 (SLC7A11) – all key regulators of ferroptotic cell death [4]. This induction of ferroptosis represents a novel mechanism contributing to this compound's therapeutic effects in autoimmune and inflammatory conditions.

The following diagram illustrates the primary metabolic pathway and enterohepatic circulation of this compound:

G OralAdmin Oral Administration Stomach Stomach OralAdmin->Stomach SI Small Intestine Stomach->SI Limited absorption 10-30% Colon Colon SI->Colon Majority reaches colon 70-90% Bacteria Bacterial Azoreductases Colon->Bacteria SP Sulfapyridine Bacteria->SP ASA 5-ASA (5-aminosalicylic acid) Bacteria->ASA Systemic Systemic Circulation SP->Systemic Well absorbed ~60% Urine Renal Excretion SP->Urine Primary excretion route ASA->Systemic Poorly absorbed 10-30% Feces Fecal Excretion ASA->Feces ~50% excreted unchanged Liver Liver Metabolism Bile Biliary Excretion Liver->Bile Bile->Colon Enterohepatic circulation Systemic->Liver Systemic->Urine

Figure 1: this compound Metabolic Pathway and Enterohepatic Circulation. The diagram illustrates the absorption, metabolism, and excretion processes of this compound, highlighting the role of bacterial azoreduction in the colon and the enterohepatic recycling of metabolites.

The molecular mechanisms of this compound extend beyond its metabolic activation to include direct effects on immune cell function and inflammatory mediator production. This compound and its metabolites inhibit B-cell function and suppress the production of IgM and IgG [1]. Additionally, they interfere with arachidonic acid metabolism by blocking both cyclooxygenase (COX) and lipoxygenase pathways, reducing the synthesis of prostaglandins and leukotrienes [5]. These multifaceted mechanisms collectively contribute to the drug's therapeutic efficacy across various inflammatory conditions.

The following diagram illustrates this compound's mechanism of action in inducing ferroptosis in rheumatoid arthritis:

G SSZ This compound P53 P53 Activation SSZ->P53 AKT AKT-ERK1/2 Pathway SSZ->AKT Decreased activation SLC7A11 SLC7A11 Inhibition P53->SLC7A11 Cystine Cystine Uptake ↓ SLC7A11->Cystine GSH Glutathione (GSH) Depletion Cystine->GSH GPX4 GPX4 Inactivation GSH->GPX4 LipidPerox Lipid Peroxidation Accumulation GPX4->LipidPerox Unchecked oxidation Ferroptosis Ferroptosis Cell Death LipidPerox->Ferroptosis RA RA Symptom Improvement Ferroptosis->RA AKT->SLC7A11 FLS Fibroblast-like Synoviocytes FLS->Ferroptosis

Figure 2: this compound-Induced Ferroptosis in Rheumatoid Arthritis. The diagram illustrates the dual pathway through which this compound promotes ferroptosis in fibroblast-like synoviocytes by modulating the P53-SLC7A11 and AKT-ERK1/2 signaling axes, leading to reduced glutathione synthesis and accumulated lipid peroxidation.

Experimental Methodologies and Protocols

In Vivo Animal Models for Enterohepatic Circulation

Animal Selection and Preparation

  • Select Sprague-Dawley rats (250-300 g) as the preferred model based on established protocols [3]. Alternatively, C57BL/6 mice (20-25 g) can be used for genetic manipulation studies.
  • House animals under controlled conditions (12-hour light/dark cycle, appropriate temperature and humidity) with free access to water and standard chow.
  • Fast animals for 12 hours prior to drug administration to standardize gastrointestinal content and ensure reproducible absorption.

Drug Administration and Sample Collection

  • Prepare this compound suspension in 0.5% carboxymethyl cellulose or dissolve in DMSO followed by dilution with phosphate-buffered saline (final DMSO concentration <5%).
  • Administer this compound via intraduodenal instillation (20 mg/kg) or oral gavage (50-100 mg/kg) to conscious animals [3].
  • Collect blood samples (200-300 μL) from the jugular vein or tail vein at predetermined time intervals (0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration).
  • Sacrifice animals at specific time points and excise the liver, gallbladder, small intestine, and colon for tissue concentration analysis.
  • Collect bile via cannulation of the common bile duct for quantitative assessment of biliary excretion.

Sample Processing and Analysis

  • Process biological samples (plasma, tissues, bile) using protein precipitation with acetonitrile or solid-phase extraction.
  • Analyze samples using validated LC-MS/MS methods with stable isotope-labeled internal standards for precise quantification.
  • Measure concentrations of this compound and its major metabolites (sulfapyridine, 5-ASA, N-acetyl-5-ASA) in all collected samples.
In Vitro Models for Metabolism and Transport Studies

Bacterial Azoreduction Assay

  • Prepare colonic bacterial suspensions from human fecal samples or commercial colonic bacterial strains (e.g., Bacteroides spp., Eubacterium spp., Clostridium spp.).
  • Incubate this compound (100 μM) with bacterial suspensions in anaerobic conditions (37°C, 5% CO₂, 95% N₂) for 0-24 hours [2].
  • Terminate reactions by adding ice-cold methanol and centrifuge at 14,000 × g for 10 minutes.
  • Analyze supernatants using HPLC with UV detection (λ = 360 nm) to quantify this compound depletion and metabolite formation.

Hepatocyte and Enterocyte Transport Studies

  • Culture primary hepatocytes or appropriate cell lines (HepG2, Caco-2) on transwell inserts until formation of confluent monolayers.
  • Assess biliary excretion potential by measuring apical efflux of this compound and metabolites in sandwich-cultured hepatocytes.
  • Investigate intestinal absorption using Caco-2 cell monolayers with determination of apparent permeability coefficients (Papp) in both apical-to-basolateral and basolateral-to-apical directions.
  • Include specific inhibitors of transport proteins (e.g., MK571 for MRPs, Ko143 for BCRP) to characterize involvement of specific transporters.
Analytical Methodologies for Quantitative Assessment

LC-MS/MS Method for Simultaneous Quantification

  • Chromatographic separation: C18 column (100 × 2.1 mm, 1.8 μm) maintained at 40°C.
  • Mobile phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) with gradient elution.
  • Mass spectrometry: ESI positive ion mode for this compound and sulfapyridine; ESI negative ion mode for 5-ASA and its metabolites.
  • Calibration curves: Prepare in blank biological matrix (plasma, bile, tissue homogenate) over concentration ranges of 1-1000 ng/mL for each analyte.

Biliary Excretion and Enterohepatic Recycling Assessment

  • Calculate biliary excretion index (BEI) = (Cumulative amount in bile / Administered dose) × 100.
  • Determine enterohepatic recycling extent by comparing AUC values with and without bile duct cannulation.
  • Assess the impact of enterohepatic recycling on pharmacokinetic parameters, particularly elimination half-life and total systemic exposure.
Advanced Formulation Development Protocols

Nanocarrier Formulation Using Taguchi Orthogonal Array Design

  • Apply Taguchi orthogonal array design to optimize formulation parameters for this compound-loaded nanocarriers [6].
  • Identify critical factors: acetone concentration, organic phase to aqueous phase ratio, polymer concentration, and cross-linking density.
  • Prepare nanocarriers using nano-precipitation method with albumin-chitosan hybrid systems.
  • Evaluate characteristics: particle size (<100 nm target), polydispersity index (<0.3), zeta potential (3-10 mV), and drug load (>8% w/w) [6].

Solubility Enhancement in Supercritical Carbon Dioxide

  • Assess this compound solubility in supercritical CO₂ with ethanol cosolvent (1-3 mol%) using gravimetric methods [7].
  • Conduct measurements at temperatures of 308, 318, 328, and 338 K with pressures up to 30 MPa.
  • Correlate experimental data using Soltani-Mazloumi and Madras models for predictive accuracy [7].

Advanced Formulations and Delivery Systems

Recent advancements in formulation strategies have focused on overcoming the inherent limitations of conventional this compound, including its poor aqueous solubility, limited oral bioavailability, and gastrointestinal side effects. Innovative drug delivery systems have been designed to enhance therapeutic efficacy while minimizing adverse effects through targeted delivery and modified release profiles.

Nanocarrier systems represent a promising approach for optimizing this compound delivery. Research has demonstrated the successful development of cellular redox glutathione stimuli-responsive this compound-loaded albumin-chitosan hybrid nanocarriers with a target profile of particle size <100 nm, PDI <0.3, zeta potential of 3-10 mV, and drug load >8% w/w [6]. These nanocarriers exhibit extended drug release characteristics (30 ± 1% at 10 mM and 25 ± 1% at 20 mM glutathione concentrations) and significantly enhanced cellular uptake in neuroblastoma cells compared to conventional albumin nanocarriers (p < 0.001) [6]. The formulation optimization using Taguchi orthogonal array design identified acetone concentration and organic phase to aqueous phase ratio as critical parameters influencing nanocarrier characteristics.

For topical applications in psoriasis treatment, researchers have developed hydrogel-based this compound-loaded cyclodextrin nanosponges to overcome the drug's low solubility and poor skin permeability [8]. These nanosponges, prepared using the melt polymerization method with β-cyclodextrin and diphenyl carbonate crosslinker, demonstrated sustained release behavior (22.98 ± 2.24% release in 3 hours) and significantly enhanced skin permeation in confocal laser scanning microscopy studies [8]. In vivo evaluation using mouse tail and imiquimod-induced psoriasis models showed remarkable anti-psoriatic activity with an 81.68 ± 3.61 and 84.86 ± 5.74 decline in PASI score for 1% and 2% w/v formulations, respectively [8].

Table 3: Advanced Formulation Approaches for this compound

Formulation Type Key Components Target Characteristics Therapeutic Advantages
Hybrid Nanocarriers [6] Albumin-chitosan polymer, PEG Size <100 nm, PDI <0.3, drug load >8% Enhanced cellular uptake, glutathione-responsive release, improved tumor targeting
Cyclodextrin Nanosponges [8] β-cyclodextrin, diphenyl carbonate Sustained release, enhanced skin permeation Improved topical delivery for psoriasis, reduced systemic exposure
Supercritical CO₂ Processing [7] Ethanol cosolvent (1-3 mol%) Enhanced solubility in supercritical fluid Improved processing for particle engineering, potential for enhanced bioavailability
pH-Responsive Nanoparticles [9] Silica nanoparticles, CD44-targeting ligands Colon-specific delivery, ROS-scavenging Targeted IBD therapy with enhanced retention at inflammation sites

The development of colon-specific delivery systems represents another promising strategy for enhancing this compound's therapeutic efficacy in inflammatory bowel disease. Recent research has explored pH-responsive and CD44-targeting silica nanoparticles designed for IBD therapy, incorporating features such as ROS-scavenging capability and intestinal barrier repair functions [9]. These advanced systems leverage the pathological features of the IBD microenvironment to achieve targeted drug release while promoting tissue healing through additional therapeutic mechanisms.

Therapeutic Implications and Conclusions

The enterohepatic circulation of this compound significantly influences its pharmacokinetic profile, therapeutic efficacy, and dosing regimens across various inflammatory conditions. Understanding this complex recycling process is essential for optimizing treatment protocols and developing novel formulations with enhanced therapeutic indices. The experimental methodologies outlined in this document provide comprehensive approaches for investigating this compound's unique pharmacokinetic behavior and developing advanced delivery systems.

From a clinical perspective, the enterohepatic circulation of this compound contributes to its prolonged therapeutic effects in inflammatory bowel disease by maintaining active drug concentrations at the site of inflammation. However, this recycling also potentially contributes to certain adverse effects, particularly those related to sulfapyridine accumulation, such as nausea, headache, and hematological abnormalities [1] [2]. The recognition of genetic polymorphisms in N-acetyltransferase 2 (NAT2) further highlights the importance of individualized dosing approaches, as slow acetylators exhibit significantly higher and more sustained plasma concentrations of sulfapyridine compared to fast acetylators [2].

Recent advances in formulation technology have enabled the development of targeted delivery systems that modulate the enterohepatic circulation of this compound to enhance therapeutic outcomes. The creation of nanocarrier systems with specific targeting ligands and stimuli-responsive release mechanisms represents a promising direction for future research [6] [8]. Additionally, the elucidation of novel mechanisms of action, particularly the induction of ferroptosis in fibroblast-like synoviocytes [4], opens new avenues for therapeutic optimization and combination therapy approaches.

When designing experimental studies to investigate this compound enterohepatic circulation, researchers should consider several critical factors: (1) selection of appropriate animal models that accurately recapitulate human metabolic pathways; (2) implementation of sensitive analytical methods capable of simultaneously quantifying this compound and its metabolites; (3) assessment of biliary excretion and intestinal reabsorption kinetics; and (4) evaluation of potential drug-drug interactions that may alter enterohepatic recycling. The protocols outlined in this document provide a robust foundation for such investigations, with emphasis on methodological rigor, quantitative analysis, and translational relevance.

References

sulfasalazine adverse effects management nausea headache

Author: Smolecule Technical Support Team. Date: February 2026

Sulfasalazine Adverse Effects: Quantitative Overview

The following table summarizes the frequency and characteristics of key adverse effects (AEs) associated with this compound, based on drug labeling and analysis of the FDA Adverse Event Reporting System (FAERS) [1] [2].

Adverse Effect Commonality / Reporting Rate Typical Onset Key Clinical Characteristics
Nausea / Vomiting / Gastric Distress Very Common (>10%) [2] Early in treatment [3] Early, dose-related; often improves with time and dosing adjustments [3] [4].
Headache Very Common (>10%) [2] Early in treatment [3] Early, often transient; can be managed with simple analgesics [4].
Rash Common (up to 13%) [2] Variable Includes urticaria, pruritus; can be a precursor to severe cutaneous adverse reactions (SCARs) [1].
Reversible Oligospermia Very Common (>10%) [2] During treatment Reduced sperm count and motility; effects are reversible upon discontinuation [3] [5].
Serious Blood Disorders (e.g., Agranulocytosis) Rare (Incidence not specified) Variable Presents with fever, sore throat, pallor, unusual bruising/bleeding [6] [4]. Requires immediate medical attention.
Severe Cutaneous Adverse Reactions (SCARs) (e.g., SJS, TEN, DRESS) Rare (Incidence not specified) Often within first month [5] Flu-like prodrome followed by rash, blisters, skin peeling; high fatality risk [4] [5].
Liver Injury (Hepatotoxicity) Rare (Incidence not specified) Variable Symptoms include nausea, dark urine, jaundice, and right upper quadrant pain [5] [7].

Management Guide: Nausea & Headache

For researchers designing clinical trials or observational studies, the following protocols for managing common AEs are recommended.

FAQ: Management of Nausea
  • Q: What is the recommended protocol for managing nausea in subjects taking this compound?
    • A: Nausea is one of the most frequent dose-related AEs [2]. The management strategy should be escalated based on severity:
      • Administration with Food: Instruct subjects to take this compound with or immediately after a meal [3] [5].
      • Dose Titration: Begin with a lower dose (e.g., 0.5-1 g/day) and gradually escalate to the target maintenance dose over several weeks [3] [5]. A suggested titration schedule for Rheumatoid Arthritis is 1g in week 1, 2g in week 2, and 3g in week 3 and beyond [5].
      • Formulation Switch: If nausea persists, switch from the standard tablet to an enteric-coated (EC) formulation (e.g., Azulfidine EN-tabs) [6] [5]. The EC tablet is designed to dissolve in the intestines rather than the stomach, reducing gastric irritation.
      • Dose Division: Divide the total daily dose into more frequent, smaller administrations (e.g., 3-4 times daily) to lower peak plasma concentrations [6].
FAQ: Management of Headache
  • Q: How should headaches be addressed during this compound treatment?
    • A: Headaches are common and often transient [3]. The management approach includes:
      • Supportive Care: Ensure subjects maintain adequate hydration. Over-the-counter analgesics like acetaminophen can be used for relief [4].
      • Clinical Assessment: If a headache is severe, persistent, or does not respond to simple analgesics, a clinical evaluation is necessary to rule out other causes, such as aseptic meningitis, which has been reported as a rare AE [1] [2].
      • Dose Review: Evaluate if the headache is temporally related to dose increases. If so, consider slowing the titration schedule or temporarily reducing the dose.

Mechanism of Action & Adverse Effect Pathways

The exact mechanisms behind this compound's AEs are not fully elucidated but are linked to its metabolic pathway and immunomodulatory actions.

Experimental Workflow: Pharmacovigilance Signal Detection

For professionals conducting post-marketing surveillance, the methodology below outlines a standard process for identifying new safety signals from a database like FAERS.

Start FAERS Data Extraction (Q1 2004 - Q4 2023) A Data Standardization • Standardize drug names • Keep latest case per ID • Map AEs to MedDRA PTs Start->A B Case Selection • Select reports where This compound is 'Primary Suspect' A->B C Disproportionality Analysis • Calculate ROR, PRR, BCPNN, EBGM B->C D Signal Detection Criteria • ROR025 >1 & N≥3 • PRR≥2 & χ²≥4 & N≥3 • IC025 >0 • EBGM05 >2 C->D E Signal Interpretation • Identify known AEs (validation) • Detect novel potential AEs D->E

Biochemical Pathway of this compound Metabolism & Toxicity

The following diagram illustrates the metabolic pathway of this compound and the hypothesized origins of its key adverse effects, which is crucial for understanding its toxicity profile.

SSZ This compound (Prodrug) GutBacteria Colonic Bacterial Azoreductases SSZ->GutBacteria Metabs GutBacteria->Metabs Metabolic Cleavage SP Sulfapyridine (Systemic exposure) Metabs->SP 5-ASA 5-aminosalicylic acid (5-ASA) (Local action in colon) Metabs->5-ASA SystemicTox Systemic Adverse Effects SP->SystemicTox Hypothesized primary driver SP->SystemicTox SubSys1 • Nausea & Headache • Blood Dyscrasias • Hepatic Injury • Hypersensitivity • Renal Effects SystemicTox->SubSys1

The biochemical pathway illustrates that sulfapyridine, the metabolite responsible for systemic absorption, is the hypothesized primary driver for most systemic adverse effects, including nausea and headache [8] [1]. The 5-ASA moiety acts locally in the colon and is less associated with these systemic AEs [8] [5].

Key Takeaways for Professionals

  • Proactive Management is Effective: Common AEs like nausea and headache can often be preempted or mitigated through simple strategies like taking with food, using enteric-coated formulations, and implementing a gradual dose escalation [6] [3] [5].
  • Vigilance for Rare but Serious Events: While gastrointestinal and nervous system effects are common, monitoring for signals of serious conditions like blood dyscrasias, severe skin reactions (SCARs), and liver injury is critical, as these can be life-threatening [1] [4] [5].
  • Real-World Evidence Reveals New Signals: Pharmacovigilance studies have identified potential new safety signals not initially captured in clinical trials, including aseptic meningitis and hepatosplenic T-cell lymphoma, highlighting the importance of ongoing post-marketing surveillance [1].

References

sulfasalazine hepatotoxicity monitoring liver function tests

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Monitoring & Toxicity Management

For researchers designing preclinical or clinical studies, understanding established monitoring guidelines and toxicity definitions is crucial. The following tables summarize these parameters.

Table 1: Routine Monitoring Schedule for Sulfasalazine [1] [2]

Phase Frequency Tests
Baseline Before starting FBC with differential, ALT/AST, Albumin, Serum Creatinine (for eGFR/CrCl), Blood Pressure, Height, Weight. Consider screening for latent infection (Hepatitis B/C, HIV) and lung disease.
Dose Initiation/Escalation Every 2 weeks until stable dose for 6 weeks, then monthly for 3 months FBC, ALT/AST, Serum Creatinine (for eGFR/CrCl), Albumin.
Ongoing (Stable Dose) At least every 12 weeks for the first 12 months; consider annually thereafter for renal function. FBC, ALT/AST, Serum Creatinine (for eGFR/CrCl), Albumin.

Table 2: Criteria for Investigating/Stopping Treatment [3] [1]

Category Action Threshold / "Stopping Rules"

| Hematologic Toxicity | - WCC < 3.5 x 10⁹/L

  • Neutrophils < 1.6 x 10⁹/L
  • Platelets < 140 x 10⁹/L
  • Unexplained eosinophilia > 0.5 x 10⁹/L | | Hepatotoxicity | - ALT and/or AST > 100 units/L | | Other | - Albumin < 30g/L (or unexplained fall)
  • Unexplained rise in Creatinine > 30% above baseline or >26 µmol/L (indicative of Acute Kidney Injury) |

Patients should be advised to immediately report symptoms like sore throat, fever, rash, itch, jaundice, or unexplained bleeding, which necessitate prompt clinical evaluation [1] [2].

Risk Stratification & Epidemiological Data

Recent large-scale studies enable a move from one-size-fits-all monitoring to a risk-stratified approach.

  • Key Risk Factors: A 2024 UK retrospective cohort study developed a prognostic model identifying several strong predictors of SSZ toxicity (including hepatotoxicity). These include older age, pre-existing chronic kidney disease (Stage 3), diabetes, concurrent use of methotrexate or leflunomide, and a history of cytopenia or elevated liver enzymes early in treatment [3].
  • Temporal Pattern: Serious hepatotoxicity is often an early event. A case series found that 90% of serious hepatotoxicity cases occurred within the first 6 weeks of treatment [4].
  • Estimated Frequency: The same case series conservatively estimated the frequency of serious hepatotoxicity to be around 0.4% of treated patients [4].

Mechanisms & Experimental Models of Hepatotoxicity

The molecular mechanisms of SSZ-induced liver injury (SILI) are not fully elucidated, but recent transcriptomic analyses in mouse models provide key insights.

Proposed Mechanism of this compound-Induced Liver Injury

G SSZ SSZ Metabolites Metabolites SSZ->Metabolites OxStress Oxidative Stress Metabolites->OxStress CYP Altered CYP Enzyme Expression (e.g., Cyp2c55) Metabolites->CYP Bioactivation GSH Depletion of Glutathione (GSH) OxStress->GSH EGFR Disruption of EGFR Signaling OxStress->EGFR HepatocyteDamage Hepatocyte Damage & Ballooning Degeneration GSH->HepatocyteDamage CYP->HepatocyteDamage EGFR->HepatocyteDamage Apoptosis Apoptosis DILI Clinical Drug-Induced Liver Injury (DILI) Apoptosis->DILI HepatocyteDamage->Apoptosis Inflammation Inflammation HepatocyteDamage->Inflammation Inflammation->DILI

  • Key Pathways: A 2020 transcriptomic study in mice identified that SSZ-induced liver injury involves multiple biological processes. The most significantly affected pathways include the oxidative reduction process, glutathione metabolism, and cytochrome P450 (CYP) pathways [5].
  • Candidate Genes: The study highlighted egfr (Epidermal Growth Factor Receptor) and cyp2c55 as potential hub genes in the mechanism of SILI. Dysregulation of EGFR signaling can impair hepatocyte regeneration and survival, while CYP enzymes may be involved in the bioactivation of SSZ or its metabolites into reactive, toxic compounds [5].
  • Role of Acetylator Status: Some clinical evidence suggests that patients with lower activity of the enzyme N-acetyltransferase 2 (NAT2), which metabolizes sulfapyridine, may be at increased risk of hepatotoxicity, though this is not universally confirmed [5].

Suggested Experimental Workflows for Researchers

Based on the literature, here are detailed methodologies you can adapt for in-depth investigation.

1. Workflow for In Vivo Hepatotoxicity Assessment This protocol is adapted from a published mouse study [5].

  • Animal Model: Use male ICR mice (or another relevant strain), acclimatized for one week.
  • Dosing: Administer SSZ via oral gavage. A dose of 1000 mg/kg in ICR mice reliably induced significant liver injury, while 500 mg/kg produced milder, observable effects. Include a vehicle control group.
  • Duration: A study period of several days to a few weeks is typical.
  • Endpoint Assessments:
    • Serum Biochemistry: Measure ALT, ALP, AST, Total Bilirubin (TBIL), and Albumin (ALB). A significant increase in ALT and ALP indicates hepatocyte and biliary damage.
    • Histopathology: Perform H&E staining on liver tissue. Look for key features like cellular edema, nuclear condensation, cytoplasmic loosening, and ballooning degeneration. The absence of massive necrosis does not rule out significant injury.
    • Transcriptomic Analysis: Extract total RNA from liver tissue for RNA sequencing. Subsequent bioinformatic analysis (e.g., GO and KEGG pathway enrichment) is critical for identifying differentially expressed genes and affected pathways, as shown in the diagram above.

2. Workflow for Clinical Data Mining & Model Validation This approach uses real-world data, as demonstrated in the 2024 prognostic model study [3].

  • Data Source: Utilize large primary care databases like the UK's Clinical Practice Research Datalink (CPRD).
  • Cohort Definition: Include adults (≥18 years) with a new inflammatory condition diagnosis and a prescription for SSZ. Exclude patients with pre-existing severe liver, hematologic, or renal disease (CKD Stage 4/5).
  • Outcome Definition: The outcome can be defined as "SSZ discontinuation with an abnormal blood-test result" within a specific window (e.g., ±60 days from the last prescription). Abnormal results should align with standard stopping rules (see Table 2).
  • Statistical Analysis: Use techniques like penalized Cox regression to develop the risk model. Assess model performance in an independent validation cohort using calibration and discrimination statistics (e.g., Royston D statistic).

Frequently Asked Questions (FAQs)

Q1: How often should blood monitoring be done for patients on long-term this compound? There is guideline divergence. The American College of Rheumatology (ACR) and the official drug label recommend 3-monthly monitoring indefinitely. In contrast, the British Society of Rheumatology (BSR) suggests no monitoring after the first 2-3 years. However, a 2024 study provides evidence for risk-stratified monitoring, where higher-risk patients (based on the factors mentioned earlier) continue frequent monitoring, while lower-risk patients could potentially have reduced frequency [3].

Q2: Is this compound hepatotoxicity a hypersensitive or metabolic idiosyncratic reaction? The mechanism is not entirely clear and may be multifunctional. Some cases, particularly those occurring early with rash and eosinophilia, fit a "hypersensitivity" pattern (e.g., DRESS syndrome) [4]. However, transcriptomic evidence also points to a metabolic component, involving oxidative stress and CYP-mediated bioactivation, suggesting it is not purely immunologic [5]. Genetic factors like NAT2 acetylator status may also play a role [5].

Q3: What are the most critical predictors of this compound toxicity in clinical practice? According to the latest prognostic model, the strongest predictors are [3]:

  • Any cytopenia or elevated liver enzymes prior to or early in treatment.
  • Pre-existing chronic kidney disease (Stage 3).
  • Diabetes.
  • Concurrent prescription of methotrexate or leflunomide.
  • Older age.

References

sulfasalazine hematological toxicity neutropenia agranulocytosis monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Risk Quantification & Clinical Profile

The tables below summarize the incidence and clinical characteristics of this adverse event.

Table 1: Incidence and Risk of Sulfasalazine-Induced Agranulocytosis

Parameter Details Source/Study
Overall Incidence ~0.04% to 0.07% (approx. 1 in 2,400 to 1 in 1,400 patients) [1] Swedish Population Study / Jick H et al.
Risk by Treatment Duration
• First month 1 in 2,400 (0.04%) Swedish Population Study [1]
• Second & Third months 1 in 700 (0.14%) Swedish Population Study [1]
• Beyond 3 months 1 in 11,200 (0.009%) Swedish Population Study [1]
Alternative Incidence Estimate 6.8 per 10,000 users [1] Jick H et al.
Fatality Rate 6.5% [1]

Table 2: Clinical Presentation and Key Characteristics

Category Details
Definition Absolute Neutrophil Count (ANC) < 0.5 x 10⁹/L (or < 500 cells/μL) [1]
Typical Onset Within the first 3 months of treatment initiation; can occur as early as 6 weeks. [1]
Common Symptoms Fever, sore throat, throat pain, dysphagia, oral ulcers/gingivitis, signs of infection. [1]
Recovery Post-Discontinuation Typically occurs within 10-14 days. Complete recovery is expected with management. [1]

Mechanism of Action & Toxicity Pathways

Understanding the mechanism of toxicity is crucial for developing monitoring strategies and potential preventative measures.

G Sulfasalazine_Ingestion Sulfasalazine_Ingestion Bacterial Metabolism Bacterial Metabolism Sulfasalazine_Ingestion->Bacterial Metabolism Azo-bond cleavage in colon SP Sulfapyridine (SP) SP Absorption SP Absorption SP->SP Absorption Absorbed systemically NAT2/CYP2C9 Enzymes: NAT2 & CYP2C9 SP_HA Sulfapyridine Hydroxylamine NAT2/CYP2C9->SP_HA Bioactivation Toxicity Toxicity SP_HA->Toxicity Direct toxicity to granulocyte precursors & immune-mediated destruction Methaemoglobinaemia Methaemoglobinaemia SP_HA->Methaemoglobinaemia Cytotoxicity Cytotoxicity SP_HA->Cytotoxicity Bacterial Metabolism->SP 5-ASA 5-ASA Bacterial Metabolism->5-ASA Local anti-inflammatory action in gut SP Absorption->NAT2/CYP2C9 Hepatic metabolism Enzyme Mutations Enzyme Mutations Enzyme Mutations->NAT2/CYP2C9 Reduced function leads to accumulation

Diagram 1: Proposed metabolic pathway for this compound-induced agranulocytosis. Toxicity is linked to the accumulation of a Sulfapyridine Hydroxylamine metabolite, particularly in individuals with reduced-function mutations in NAT2/CYP2C9 enzymes [1] [2].

Clinical Monitoring & Management Protocol

Adherence to a strict monitoring protocol is the primary strategy for mitigating the risks of agranulocytosis.

G Baseline Baseline Initiate SSZ Initiate SSZ Baseline->Initiate SSZ CBC: WNL CBC: Within Normal Limits Continue SSZ Continue SSZ CBC: WNL->Continue SSZ CBC: Abnormal CBC: Abnormal/ ANC falling Actions Actions CBC: Abnormal->Actions Requires immediate action Frequency 1 Every 2 - 4 weeks Continue SSZ->Frequency 1 For first 3 months Frequency 2 Every 8 - 12 weeks Continue SSZ->Frequency 2 3-6 months Frequency 3 Every 12 weeks Continue SSZ->Frequency 3 After 6 months SSZ-Induced Agranulocytosis SSZ-Induced Agranulocytosis Monitor CBC Monitor CBC Initiate SSZ->Monitor CBC Monitor CBC->CBC: WNL Monitor CBC->CBC: Abnormal Immediate D/C SSZ Immediate D/C SSZ Actions->Immediate D/C SSZ Infectious Workup Infectious Workup Actions->Infectious Workup Initiate G-CSF Initiate G-CSF Actions->Initiate G-CSF Supportive Care Supportive Care Actions->Supportive Care Immediate D/C SSZ->SSZ-Induced Agranulocytosis Supportive Care->SSZ-Induced Agranulocytosis Frequency_Header Recommended CBC Monitoring Frequency

Diagram 2: Clinical monitoring and management workflow for patients on this compound, based on ACR guidelines [1]. Key: SSZ (this compound), CBC (Complete Blood Count), ANC (Absolute Neutrophil Count), D/C (Discontinue), G-CSF (Granulocyte Colony-Stimulating Factor).

FAQs for Research & Development

What is the postulated molecular mechanism behind this compound-induced agranulocytosis? The leading hypothesis involves a idiosyncratic, metabolite-mediated toxicity. This compound is metabolized in the gut to sulfapyridine, which is absorbed and further metabolized in the liver by enzymes like CYP2C9 and NAT2 to a reactive metabolite, sulfapyridine hydroxylamine. In vitro studies show this metabolite causes direct toxicity to mononuclear leucocytes and methaemoglobinaemia. Individuals with genetic polymorphisms leading to reduced function of these enzymes may be at higher risk due to accumulation of this toxic compound [1] [2].

Are there any novel adverse events associated with this compound identified through recent pharmacovigilance? Yes, a large-scale analysis of the FDA Adverse Event Reporting System (FAERS) database has identified potential new safety signals not currently listed on the drug label. These include acute febrile neutrophilic dermatosis, aseptic meningitis, glomerulonephritis, and hepatosplenic T-cell lymphoma. These findings, generated through disproportionality analysis, provide valuable hypotheses for further research and ongoing safety monitoring [3].

What are the key considerations for managing a confirmed case of SSZ-induced agranulocytosis? Immediate and comprehensive management is critical. The cornerstone is prompt and permanent discontinuation of this compound. Management should include:

  • Infection Control: Immediate workup for infection and initiation of broad-spectrum antibiotics for febrile neutropenia [1].
  • Stimulation of Myelopoiesis: Administration of Granulocyte Colony-Stimulating Factor (G-CSF) has been used successfully to accelerate neutrophil recovery without reported adverse effects in these cases [1].
  • Supportive Care: This may include surgical drainage of abscesses (a common sequela), blood product transfusions, and other life-support measures as required [1].

References

sulfasalazine hypersensitivity reaction DRESS diagnosis management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is DRESS Syndrome? DRESS (Drug Reaction with Eosinophilia and Systemic Symptoms) syndrome, also known as DIHS (Drug-Induced Hypersensitivity Syndrome), is a severe, systemic adverse drug reaction. It is characterized by a constellation of symptoms including skin rash, fever, hematological abnormalities (such as eosinophilia), and multi-organ involvement [1] [2]. Its mortality rate is approximately 10% [1] [3].

  • What is the typical latency period for sulfasalazine-induced DRESS? The onset of DRESS following this compound administration is typically delayed. A systematic review of 39 cases found a median onset time of 28 days, with a range of 10 to 60 days [4]. This delayed presentation is a key diagnostic challenge.

  • Which organs are most commonly affected? Organ involvement is a hallmark of DRESS. In this compound-induced cases, the most frequently affected organs are the liver (94.7%) and the lymphatic system (lymphadenopathy, 78.9%). Other organs, such as the kidneys, heart, and lungs, can also be involved, though less commonly [4].

  • What are the primary treatment strategies? The cornerstone of management is the immediate and permanent discontinuation of this compound. First-line systemic therapy involves corticosteroids (e.g., prednisolone). In severe or refractory cases, alternative immunosuppressants like cyclosporine or intravenous immunoglobulin (IVIG) may be considered [1] [4].


Clinical and Laboratory Profile of this compound-Induced DRESS

The tables below summarize the quantitative clinical and laboratory findings from published case series, providing a structured overview for assessment and comparison.

Table 1: Characteristic Clinical Manifestations in 39 Patients [4]

Clinical Feature Incidence (n=39) Percentage
Fever 39 100%
Rash 39 100%
Gastrointestinal Symptoms (e.g., nausea, vomiting) 15 38.5%
Edema (e.g., facial, palate) 14 35.9%
Lymphadenopathy 30 78.9%

Table 2: Pattern of Systemic Organ Involvement [4]

Organ System Involved Incidence (n=38) Percentage
Hepatic (Liver) 36 94.7%
Lymphatic (Lymph Nodes) 30 78.9%
Renal (Kidney) 6 15.8%
Cardiac (Heart) 5 13.2%
Pulmonary (Lungs) 3 7.9%

Table 3: Key Hematological Abnormalities [4]

Hematological Abnormality Incidence (n=39) Percentage
Eosinophilia 27 69.2%
Leukocytosis 23 59.0%
Atypical Lymphocytosis 14 35.9%
Agranulocytosis / Hemophagocytic Syndrome 2 each 5.1% each

Proposed Pathophysiological Mechanism

The pathogenesis of DRESS is complex and not fully elucidated. Current evidence suggests a multi-step process involving genetic predisposition, immune activation, and viral reactivation. The following diagram illustrates the proposed mechanistic pathway.

G Start This compound Exposure HLA Genetic Predisposition (e.g., HLA-A*11:01, HLA-B*39:01) Start->HLA Immune Drug-Specific Immune Response → T-Cell Activation & Cytokine Storm HLA->Immune Eosinophilia Hematological Manifestations ↑ Eosinophilia (IL-5 driven) ↑ Atypical Lymphocytosis Immune->Eosinophilia Viral Herpesvirus Reactivation (HHV-6, CMV, EBV) Immune->Viral Sequential Organ Multi-Organ Inflammation (Liver, Kidney, Heart, etc.) Immune->Organ Viral->Organ Exacerbates

Diagram Title: Proposed Pathogenesis of this compound-Induced DRESS

Key Mechanistic Steps: [1] [2] [5]

  • Genetic Predisposition: Specific HLA alleles (e.g., HLA-A*11:01, HLA-B*39:01) are associated with an increased risk of this compound-induced drug eruptions, suggesting a genetic component.
  • Immune Activation: The drug or its metabolites trigger a robust, drug-specific T-cell-mediated immune response. This leads to a "cytokine storm" and the characteristic clinical and laboratory findings.
  • Viral Reactivation: A hallmark of DRESS is the sequential reactivation of herpesviruses, particularly Human Herpesvirus 6 (HHV-6), but also Cytomegalovirus (CMV) and Epstein-Barr Virus (EBV). This reactivation can perpetuate the inflammatory process and is linked to more severe disease and complications [2] [4].

Diagnostic & Management Protocols

Diagnostic Workflow

A high index of suspicion is required. The diagnostic approach should integrate:

  • Clinical Criteria: Use standardized scoring systems like the RegiSCAR criteria, which assess fever, rash, lymphadenopathy, organ involvement, and hematological abnormalities [1] [6] [7].
  • Laboratory Investigation:
    • Complete Blood Count (CBC) with differential: To detect eosinophilia, atypical lymphocytes, and other abnormalities.
    • Comprehensive Metabolic Panel: To assess liver (ALT, AST, bilirubin) and kidney (creatinine) function.
    • Viral PCR Testing: For HHV-6, CMV, and EBV to confirm viral reactivation [2] [4].
  • Exclusion of Alternatives: Rule out other conditions like lymphoma, viral infections, and autoimmune flares, which can mimic DRESS [7].
Management Protocol
  • Immediate Action: Permanently discontinue this compound and all other non-essential suspect drugs [4] [3].
  • First-Line Therapy: Initiate systemic corticosteroids (e.g., oral prednisolone 0.5-1 mg/kg/day or IV methylprednisolone). Taper slowly over several weeks to prevent relapse [1] [4] [7].
  • Second-Line & Adjunct Therapy: For steroid-refractory cases or contraindications, consider:
    • Immunosuppressants: Cyclosporine, mycophenolate mofetil [4].
    • Intravenous Immunoglobulin (IVIG) [1] [4].
  • Supportive Care: Provide fluid management, antipyretics, antipruritics, and topical skin care. Monitor for and manage organ-specific complications (e.g., hepatic support) [1] [7].
  • Long-Term Monitoring: Implement serial follow-up for several months to years to monitor for potential autoimmune sequelae (aDACs) that can develop after the initial episode [2].

References

Comprehensive Technical Guide: Sulfasalazine Drug Interactions with Warfarin, Digoxin, and Methotrexate

Author: Smolecule Technical Support Team. Date: February 2026

Sulfasalazine Overview and Research Applications

This compound is a disease-modifying antirheumatic drug (DMARD) with applications in both clinical practice and research settings, particularly for investigating immune modulation and drug interaction pathways. This anti-inflammatory agent is structurally composed of 5-aminosalicylic acid (5-ASA) and sulfapyridine linked via an azo bond, which requires bacterial cleavage in the colon for activation [1] [2]. As a research tool, this compound provides valuable insights into inflammatory pathway modulation, including effects on nuclear factor kappa-B (NF-κB) inhibition, adenosine pathway manipulation, and T-cell apoptosis induction [1] [3].

The pharmacokinetic profile of this compound reveals complex metabolic pathways that underlie its interaction potential. Following oral administration, less than 15% of the parent drug is absorbed, with detectable serum concentrations occurring within 90 minutes and peak levels between 3-12 hours [1] [2]. This compound undergoes hepatic metabolism and significant intestinal bacterial breakdown to its active metabolites, sulfapyridine and 5-aminosalicylic acid [2]. The parent compound demonstrates high protein binding (>99.3%), while sulfapyridine shows approximately 70% albumin binding [2]. Understanding these disposition characteristics is essential for designing interaction studies and predicting clinical outcomes.

Interaction Mechanisms and Molecular Pathways

Key Metabolic Pathways and Transporter Interactions

This compound interacts with multiple drug transporters and metabolic enzymes that significantly influence its interaction profile with concomitant medications. The compound is a known substrate for BCRP (Breast Cancer Resistance Protein), which plays a crucial role in its intestinal absorption and tissue distribution [4]. Additionally, this compound inhibits cystine/glutamate transporters, potentially affecting cellular redox balance and contributing to its immunomodulatory effects in research models [2].

  • Enzyme Inhibition Profile: this compound and its metabolites demonstrate inhibitory effects on multiple cytochrome P450 enzymes, particularly CYP2C8, CYP2C9, and CYP2C19, based on in vitro models [2] [4]. This broad inhibition profile creates potential interactions with drugs metabolized through these pathways, including warfarin (primarily CYP2C9) and various NSAIDs. The compound also interferes with folate metabolism through mechanisms distinct from classical antifolate drugs, which explains部分 synergistic toxicity when combined with methotrexate in experimental models [5].

  • Transporter-Mediated Interactions: Research indicates this compound may affect P-glycoprotein (P-gp) function, though it is not a primary substrate [6]. This is particularly relevant for digoxin interactions, as P-gp plays a crucial role in digoxin absorption and elimination. The complex transporter profile of this compound necessitates careful consideration when designing studies involving multi-transporter substrates.

Warfarin Interaction Mechanism

The interaction between this compound and warfarin represents a major interaction risk characterized by potentiated anticoagulant effects and increased bleeding susceptibility [7]. This interaction operates through multiple mechanisms, creating a clinically significant effect that requires careful monitoring in both clinical and research settings.

Table: Warfarin-Sulfasalazine Interaction Characteristics

Interaction Aspect Characteristics Research Implications
Mechanism CYP2C9 inhibition; Potential protein binding displacement Study design should account for multiple pathway interactions
INR Effects Increased prothrombin time/INR Primary endpoint for interaction studies
Risk Factors Elderly; Hepatic/renal impairment Important stratification variables in trial design
Onset/Duration Requires 1-2 weeks for full manifestation Timing of assessment critical in protocol development

The primary mechanism involves inhibition of warfarin's metabolism via CYP2C9, the principal enzyme responsible for S-warfarin biotransformation [7] [4]. This compound metabolites, particularly sulfapyridine, compete with warfarin for CYP2C9 binding sites, reducing metabolic clearance and prolonging warfarin's half-life in experimental models. Additionally, protein binding displacement may occur, as both compounds are highly albumin-bound, potentially increasing free warfarin fractions transiently [2]. This interaction is particularly pronounced in elderly models and those with compromised hepatic or renal function, highlighting the importance of these variables in experimental design [7].

Methotrexate Interaction Mechanism

The this compound-methotrexate interaction presents a complex risk profile centered around synergistic hematologic and hepatic toxicity rather than altered efficacy [8] [5]. This interaction is particularly relevant in rheumatology research and drug development studies involving combination DMARD therapies.

  • Folate Pathway Antagonism: Both compounds independently interfere with folate metabolism through distinct but complementary mechanisms. Methotrexate directly inhibits dihydrofolate reductase, while this compound and its metabolite sulfapyridine impair intestinal folate absorption and cellular uptake [5]. The combined effect creates significant antifolate potentiation in experimental systems, resulting in accelerated development of cytopenias, particularly megaloblastic changes.

  • Hepatotoxicity Synergy: Both agents demonstrate dose-dependent hepatotoxicity in experimental models, with combination therapy producing additive effects on transaminase elevation and histological changes [8] [5]. The mechanism may involve complementary oxidative stress pathways and mitochondrial dysfunction. This synergy is particularly evident in models with preexisting hepatic compromise or concomitant ethanol exposure, important considerations for exclusion criteria in research protocols.

Digoxin Interaction Mechanism

The digoxin-sulfasalazine interaction primarily involves reduced digoxin bioavailability rather than synergistic toxicity, presenting distinct methodological considerations for absorption and transporter studies [9] [6].

This compound This compound Intestinal_Lumen Intestinal_Lumen This compound->Intestinal_Lumen Alters Environment Systemic_Circulation Systemic_Circulation This compound->Systemic_Circulation P-gp Interaction? Digoxin Digoxin Digoxin->Intestinal_Lumen Administered Intestinal_Lumen->Systemic_Circulation Absorption Decreased Fecal_Excretion Fecal_Excretion Systemic_Circulation->Fecal_Excretion Reduced Bioavailability

Diagram: Digoxin-Sulfasalazine Absorption Interaction. This visualization shows the proposed mechanism whereby this compound reduces digoxin absorption through intestinal environment alteration and potential P-glycoprotein interactions.

The interaction likely involves complexation or binding of digoxin by this compound in the gastrointestinal lumen, reducing available drug for absorption [6]. Additional mechanisms may include alteration of gut microbiota involved in digoxin metabolism and potential P-glycoprotein induction, though evidence for the latter remains limited in current literature. The result is consistently reduced digoxin AUC and C~max~ in pharmacokinetic studies without significant effect on elimination half-life, characteristic of an absorption-level interaction.

Experimental Protocols and Research Methodologies

Protocol for Studying this compound-Warfarin Interactions

This protocol provides a standardized methodology for investigating the pharmacodynamic and pharmacokinetic interactions between this compound and warfarin in appropriate research models.

  • Animal Model Preparation: Utilize adult Sprague-Dawley rats (250-300g) or similar appropriate model. After acclimatization, implant with jugular vein catheters for serial blood sampling. Establish baseline INR measurements prior to initiating dosing regimens. For warfarin administration, prepare fresh solutions in normal saline (0.2 mg/kg) for daily subcutaneous injection. This compound should be administered via oral gavage (100 mg/kg) in carboxymethylcellulose suspension [7].

  • Pharmacodynamic Assessment: Monitor INR values daily using established laboratory methods. Collect blood samples (0.5 mL) at consistent timepoints post-warfarin administration (e.g., 24, 48, 72 hours). Record bleeding time using standardized tail-vein transection methods at peak interaction period (typically day 5-7). Sacrifice subgroups at predetermined intervals for hepatic CYP2C9 activity measurement via Western blot and metabolic activity assays [7] [4].

  • Analytical Methodology: Quantify warfarin enantiomers using validated HPLC with UV or MS detection. Employ protein precipitation with acetonitrile followed by chiral separation. For this compound and metabolites, use reverse-phase HPLC with detection at 360 nm. Calculate pharmacokinetic parameters (AUC, C~max~, t~1/2~) using noncompartmental analysis. Compare treatment groups using appropriate statistical methods (ANOVA with post-hoc testing) [7].

Protocol for Studying this compound-Methotrexate Interactions

This methodology addresses the synergistic toxicity observed when this compound and methotrexate are co-administered, with focus on hematologic and hepatic parameters.

Table: Assessment Schedule for this compound-Methotrexate Interaction Studies

Study Day Hematologic Assessments Hepatic Assessments Additional Endpoints
Baseline CBC with differential; Peripheral smear ALT, AST, Albumin; Liver biopsy (if applicable) Body weight; Clinical observation
Day 3-5 Reticulocyte count; Folate levels GGT, ALP; Glutathione assays Food/water consumption
Day 7-10 Complete CBC; Bone marrow aspirate Total bilirubin; Histology scoring Methotrexate levels
Termination Final CBC; Hematopathology Final transaminases; Liver weight Tissue collection for histology
  • Experimental Design: Administer methotrexate (1-2.5 mg/kg) via intraperitoneal injection twice weekly to appropriate models. Combine with this compound (50-100 mg/kg) via daily oral gavage. Include folate supplementation subgroups (1 mg/kg daily) to investigate mitigation strategies. Monitor models daily for signs of toxicity (lethargy, diarrhea, weight loss). Collect serum for liver function tests (ALT, AST, albumin) and hematologic parameters (complete blood count with differential) at baseline, day 5, and termination [8] [5].

  • Tissue Analysis and Histopathology: Euthanize models at study termination for comprehensive tissue collection. Preserve liver samples in 10% neutral buffered formalin for histopathological examination (H&E staining). Process bone marrow from femurs for cellularity assessment and differential counts. Score liver specimens using established grading systems for steatosis, inflammation, and necrosis. Perform statistical analysis using appropriate methods with significance set at p<0.05 [8].

In Vitro Transporter Interaction Assays

These methodologies enable investigation of the transporter-based interactions that underlie many this compound drug interactions, particularly relevant for digoxin and other transporter substrates.

  • Caco-2 Permeability Studies: Culture Caco-2 cells on Transwell inserts for 21-28 days until transepithelial electrical resistance (TEER) values exceed 300 Ω·cm². Pre-incubate with this compound (100-500 μM) for determination of apparent permeability (P~app~) in both apical-to-basal and basal-to-apical directions. Quantify digoxin transport using LC-MS/MS methods. Include control compounds with known transporter profiles (e.g., atenolol for paracellular transport, metoprolol for transcellular passive diffusion) [4] [6].

  • Transporter Inhibition Assays: Use transfected cell lines (MDCKII, HEK293) overexpressing specific transporters (P-gp, BCRP) to assess this compound's inhibitory potential. Pre-incubate cells with varying concentrations of this compound (1-1000 μM) before adding fluorescent substrates (e.g., calcein-AM for P-gp, mitoxantrone for BCRP). Measure cellular accumulation using flow cytometry or fluorescence plate readers. Calculate IC~50~ values using nonlinear regression analysis. Include positive inhibitors (verapamil for P-gp, Ko143 for BCRP) and negative controls for assay validation [4].

Clinical Implications and Risk Management

Summary Tables of Interaction Characteristics

Table: Comprehensive this compound Drug Interaction Profile

Interacting Drug Risk Level Primary Mechanism Key Research Findings
Warfarin Major CYP2C9 inhibition; Protein binding displacement 30-50% increase in INR; 2-3 fold increase in bleeding risk in susceptible models
Methotrexate Moderate Additive hepatotoxicity; Folate pathway antagonism 3-4 fold increase in transaminases; Significant neutropenia at therapeutic doses
Digoxin Moderate Reduced absorption; Possible P-gp interaction 20-30% decrease in AUC; Reduced C~max~ without effect on half-life
Other Sulfonamides Moderate Additive hematologic toxicity Enhanced risk of agranulocytosis and hemolytic anemia

The interaction profiles demonstrate class-specific patterns that inform both clinical management and research priorities. The major interaction with warfarin necessitates careful INR monitoring and potential warfarin dose reduction, typically by 15-30% upon this compound initiation in clinical settings [7]. The moderate interactions with methotrexate and digoxin require specific monitoring protocols but don't absolutely contraindicate concomitant use [8] [6].

Risk Mitigation Strategies in Research Design

Implementing appropriate risk mitigation strategies is essential when studying this compound drug interactions to ensure model welfare and data integrity.

  • Hematologic Toxicity Monitoring: Schedule complete blood counts with differential at baseline and regular intervals (weekly for first month, then biweekly). Include reticulocyte counts and peripheral smears for detection of early hematologic abnormalities. Establish stopping criteria for absolute neutrophil count (<1.5×10⁹/L) or platelet count (<100×10⁹/L). Consider prophylactic folate supplementation (1 mg/kg daily) to mitigate antifolate effects without compromising efficacy assessment [8] [5].

  • Hepatotoxicity Assessment: Monitor liver transaminases (ALT, AST) and bilirubin at baseline and regular intervals (every 2-4 weeks). Include histological assessment in chronic studies using standardized scoring systems. Implement dose modification protocols for ALT/AST elevations exceeding 3 times upper limit of normal. Consider alternative DMARDs in models with preexisting hepatic compromise [8].

Frequently Asked Questions (FAQs)

What is the molecular basis for this compound's inhibition of T-cell proliferation in research models? this compound induces T-cell apoptosis through mitochondrial-mediated pathways involving Bax translocation, cytochrome c release, and caspase-independent apoptosis inducing factor (AIF) translocation [3]. The ED~50~ for this effect is approximately 0.5 mM in primary human T-lymphocytes, demonstrating cell-type specificity as synoviocytes and colon carcinoma cells remain unaffected at these concentrations [3].

How does this compound affect NF-κB signaling pathways in inflammation models? this compound inhibits NF-κB activation by suppressing IκB kinase activity, thereby preventing IκB phosphorylation and degradation [1] [2]. This mechanism reduces nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes including TNF-α, IL-1, and IL-6, providing insights into its anti-inflammatory effects independent of its metabolite actions [1].

What study design considerations are important for investigating this compound-digoxin interactions? Research should focus on absorption-phase interactions with frequent early sampling (0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours) to characterize reduced bioavailability [6]. Controls should include separated administration (at least 2 hours apart) to assess timing mitigation strategies. Study designs should also evaluate potential P-gp interactions using specific transporter assays [4] [6].

Are there specific methodological considerations for studying this compound interactions in elderly or renally impaired models? Elderly or renally impaired models demonstrate reduced this compound clearance and increased metabolite accumulation, requiring dose adjustments of 25-50% [7] [9]. These models show enhanced susceptibility to interactions with warfarin (increased bleeding risk) and methotrexate (hematologic toxicity), necessitating more frequent monitoring and modified dosing regimens in research protocols [7].

Visualized Experimental Workflow

Study_Design Study_Design In_Vitro_Phase In_Vitro_Phase Study_Design->In_Vitro_Phase Animal_Models Animal_Models Study_Design->Animal_Models Transport_Assays Transport_Assays In_Vitro_Phase->Transport_Assays Enzyme_Inhibition Enzyme_Inhibition In_Vitro_Phase->Enzyme_Inhibition PK_PD_Studies PK_PD_Studies Animal_Models->PK_PD_Studies Toxicity_Assessment Toxicity_Assessment Animal_Models->Toxicity_Assessment Data_Analysis Data_Analysis Statistical_Analysis Statistical_Analysis Data_Analysis->Statistical_Analysis Mechanism_Elucidation Mechanism_Elucidation Data_Analysis->Mechanism_Elucidation Clinical_Correlation Clinical_Correlation Data_Analysis->Clinical_Correlation Results_Interpretation Results_Interpretation Transport_Assays->Data_Analysis Enzyme_Inhibition->Data_Analysis PK_PD_Studies->Data_Analysis Toxicity_Assessment->Data_Analysis Statistical_Analysis->Results_Interpretation Mechanism_Elucidation->Results_Interpretation Clinical_Correlation->Results_Interpretation

References

sulfasalazine laboratory test interference urinalysis methodology

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Sulfasalazine Laboratory Test Interference

Interference Type Affected Tests / Analytes Proposed Mechanism of Interference

| Analytical Interference (UV Absorbance) [1] [2] | - Liver Function Tests: Alanine aminotransferase (ALT), Aspartate aminotransferase (AST), Glutamate dehydrogenase (GLDH) [1]

  • Cardiac Marker: Creatine kinase-MB (CK-MB) [1]
  • Others: Ammonia, Glucose, Urea, Lactate dehydrogenase (LDH), Thyroxine [1] [2] | this compound and sulfapyridine have strong UV absorbance at 340 nm, the same wavelength used to measure NADH or NADPH in many enzymatic assays. This can cause false elevation or suppression of results [1]. | | Chromatographic Interference [3] [4] | - Urinary Normetanephrine (used in investigation of pheochromocytoma) [3] [4] | A this compound metabolite is suspected to co-elute with normetanephrine during High-Performance Liquid Chromatography (HPLC), leading to a false-positive peak and erroneously high readings [4]. |

Frequently Asked Questions (FAQs) on Test Interference

What is the scientific basis for UV absorbance interference?

Many clinical chemistry assays are enzymatic and rely on the measurement of NADH or NADPH at 340 nm. This compound and its metabolite, sulfapyridine, are absorbed in the colon and circulate systemically [5]. Because these compounds also strongly absorb light at 340 nm, their presence in a sample can directly interfere with the photometric measurement, leading to inaccurate results [1].

How significant is the interference with urinary normetanephrine?

The interference can be profound. One case study reported a patient on this compound with persistently elevated urinary normetanephrine (up to 60.8 μmol/day against a normal range of <3.2 μmol/day) but no radiological evidence of a tumor [4]. A subsequent controlled study found that 80% of rheumatoid arthritis patients on this compound had false-positive elevations in normetanephrine levels [4].

Are there any other documented interferences?

Yes, this compound has also been reported to potentially interfere with measurements of urinary catecholamines [4]. Additionally, it can cause several adverse drug reactions that are detected via laboratory monitoring, such as leukopenia, thrombocytopenia, and agranulocytosis [6] [2]. It inhibits folic acid absorption, which may lead to macrocytosis [2].

Troubleshooting Guide for Researchers

Step 1: Informing the Testing Laboratory
  • Action: Always disclose that the sample donor is being treated with this compound.
  • Rationale: This allows the laboratory to provide context for unexpected results and consult on the methodology used. The official guidance from regulatory agencies advises that "results should be interpreted in conjunction with clinical findings" [2].
Step 2: Investigating Suspected Interference

Follow the workflow below to systematically diagnose potential this compound interference in your experimental or clinical data.

Start Unexpected Lab Result Step1 Check Patient/Donor Medication List Start->Step1 Step2 Is this compound present? Step1->Step2 Step3 Consult Testing Laboratory Step2->Step3 Yes Step4b Investigate Alternative Etiology Step2->Step4b No Step4a Confirm Analytical Method (e.g., HPLC, NADH/NADPH assay) Step3->Step4a Step5 Interference Likely Step4a->Step5 Step6 Result is Biologically Accurate Step4b->Step6

Step 3: Implementing Mitigation Strategies
  • For UV-based Assays: Discuss with the laboratory whether an alternative methodology not reliant on UV absorbance at 340 nm is available for the required test [1].
  • For Chromatographic Assays (e.g., HPLC): If a metabolite is suspected of co-eluting with the target analyte, method re-development or validation may be necessary to achieve chromatographic resolution. This could involve adjusting the mobile phase composition, column type, or detector settings [7].

Experimental Protocol: Assessing Analytical Interference

This protocol helps confirm if this compound interferes with a specific analytical method.

Objective: To determine if this compound or its metabolites cause interference in a specific laboratory assay.

Materials:

  • Stock solution of this compound (and sulfapyridine if available)
  • Control samples (known concentrations of the analyte of interest)
  • Appropriate assay reagents and equipment

Methodology:

  • Prepare Samples:
    • Test Sample: Add a known concentration of this compound to a control sample.
    • Control Sample: The original control sample without this compound.
    • Blank: The solvent used to dissolve this compound.
  • Run Analysis: Process all samples through the standard assay protocol in duplicate or triplicate.
  • Data Analysis: Compare the measured value of the "Test Sample" to the "Control Sample".
    • A significant deviation in the test sample's result suggests analytical interference.
    • The "Blank" ensures the solvent itself does not cause interference.

References

Association Between NAT2 Phenotype and Sulfasalazine ADRs

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measured Comparison Groups Odds Ratio (OR) 95% Confidence Interval p-value
Overall ADRs [1] Slow Acetylators vs. (Rapid + Intermediate) 3.37 1.43 to 7.93 0.005
Treatment Discontinuation due to ADRs [1] Slow Acetylators vs. (Rapid + Intermediate) 2.89 1.72 to 4.86 <0.0001
Dose-Related ADRs [1] Slow Acetylators vs. (Rapid + Intermediate) 5.20 2.44 to 11.08 <0.0001

This increased risk is due to the pharmacokinetics of sulfasalazine. The drug is a prodrug that is metabolized in the colon by gut bacteria into 5-aminosalicylic acid (5-ASA) and sulfapyridine. Sulfapyridine is then absorbed and primarily metabolized in the liver via NAT2-mediated acetylation. In slow acetylators, this pathway is impaired, leading to higher systemic exposure to sulfapyridine, which is strongly linked to dose-dependent adverse effects [2] [1].

The diagram below illustrates this metabolic pathway and the consequent risk.

G SSZ This compound (Prodrug) GutBacteria Gut Bacteria (Azoreductase) SSZ->GutBacteria SP Sulfapyridine (SP) GutBacteria->SP ASA 5-aminosalicylic acid (5-ASA) GutBacteria->ASA NAT2 NAT2 Enzyme (Acetylation) SP->NAT2 Absorption ADRs Increased ADR Risk SP->ADRs Accumulates in Slow Acetylators AcSP Acetyl-SP (For excretion) NAT2->AcSP

Recommended Monitoring & Management Protocols

Based on the established risk, the following monitoring protocol is recommended for clinical trials or treatment settings using this compound.

Pre-Treatment & Routine Monitoring
  • Phenotype/Genotype Testing: While not yet routine clinical practice, pre-treatment identification of NAT2 slow acetylators via genotyping can help stratify patients for more intensive monitoring [1].
  • Baseline Labs: Obtain complete blood count (CBC) with differential, comprehensive liver function tests (LFTs), and assessment of renal function [3] [4].
  • Ongoing Monitoring Schedule [3] [4]:
    • First 3 months: CBC and LFTs every 2 weeks.
    • Next 3 months: CBC and LFTs monthly.
    • After 6 months: CBC and LFTs every 3 months, or as clinically indicated.
  • Therapeutic Drug Monitoring (TDM): Monitoring serum sulfapyridine levels may be useful. Concentrations >50 µg/mL are associated with an increased incidence of adverse reactions [3].
Management of Suspected ADRs
  • Patient Counseling: Advise patients to immediately report symptoms such as sore throat, fever, rash, pallor, or jaundice, as these may indicate serious blood disorders or hepatotoxicity [3] [4].
  • Action on Suspected ADR: If a serious ADR is suspected, immediately discontinue this compound while awaiting the results of diagnostic tests [3].

Frequently Asked Questions for a Technical Support Context

Q: Is pre-treatment NAT2 genotyping recommended before initiating this compound therapy? A: Current evidence supports that NAT2 genotyping can help predict ADR risk. A 2020 meta-analysis concluded that "NAT2 genotyping may be useful to predict the occurrence of ADRs" [1]. However, it has not yet been adopted as a universal standard of care. In a research setting, implementing genotyping can be a valuable strategy for risk stratification and protocol design.

Q: What is the most common type of ADR seen in slow acetylators, and should the dose be reduced? A: Slow acetylators are particularly predisposed to dose-related ADRs, especially gastrointestinal effects like nausea and vomiting [5] [1]. The prescribing information does not recommend a universal pre-emptive dose reduction for slow acetylators. The standard approach is to initiate therapy at a lower dose and titrate upward gradually for all patients to improve gastrointestinal tolerance, regardless of phenotype [6] [7]. The key management strategy is vigilant monitoring rather than automatic dose adjustment.

Q: Does acetylator status affect the clinical efficacy of this compound? A: Available evidence suggests that acetylator status does not significantly influence the drug's efficacy in treating conditions like rheumatoid arthritis, but it primarily affects its tolerability and the patient's ability to remain on treatment [5] [1].

References

sulfasalazine vs methotrexate rheumatoid arthritis clinical outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Outcomes at 2 and 5 Years

The following table summarizes key findings from a prospective cohort study that directly compared patients treated with either MTX or SSZ as their first disease-modifying antirheumatic drug (DMARD) [1].

Outcome Measure Results at 2 Years Results at 5 Years
Disease Activity (DAS28) & Functional Status (HAQ) No significant differences between MTX and SSZ groups [1]. No significant differences between MTX and SSZ groups [1].

| Radiographic Erosions | Not reported in study summary. | Significantly lower in the MTX group: • Odds Ratio (OR): 0.3 (95% CI 0.1 to 0.8) • 31% lower Larsen Score after statistical adjustment [1]. | | Treatment Persistence | Patients on MTX were at least twice as likely to still be on their original drug [1]. | Patients on MTX were at least twice as likely to still be on their original drug [1]. | | Overall Conclusion | Similar clinical outcomes [1]. | Similar clinical outcomes, but MTX has greater potential to suppress erosions [1]. |

Mechanisms of Action and Experimental Insights

The two drugs work through distinct and complex pathways to modulate the immune system.

g Sulfasalazine and Methotrexate Mechanisms of Action SSZ SSZ SSZ_Metabolites Metabolites: 5-aminosalicylic acid (5-ASA) Sulfapyridine SSZ->SSZ_Metabolites SSZ_Mechanisms • Inhibits NF-κB pathway • Suppresses TNF-α expression • Inhibits B-cell function & IgG/IgM production • Binds directly to TNF-α [2] • Inhibits osteoclast formation SSZ_Metabolites->SSZ_Mechanisms Inflammatory_Response Reduced Inflammation & Immune Response SSZ_Mechanisms->Inflammatory_Response MTX MTX MTX_Mechanisms • Anti-inflammatory effects via adenosine release • Inhibits dihydrofolate reductase (DHFR) • Activates AP-1 transcription factor • Modulates JAK/STAT signaling • Promotes GM-CSF release via  autocrine IL-1 signaling [3] MTX->MTX_Mechanisms MTX_Mechanisms->Inflammatory_Response

Key Experimental Data and Protocols

For researchers, the methodologies from key studies provide a framework for evaluating these drugs.

1. Long-term Cohort Study (5-Year Clinical & Radiographic Outcomes) [1]

  • Design: Prospective, primary-care-based inception cohort.
  • Participants: Patients with inflammatory polyarthritis started on either SSZ (n=331) or MTX (n=108) as their first DMARD.
  • Outcome Measures:
    • Disease Activity: 28-joint Disease Activity Score (DAS28).
    • Function: Health Assessment Questionnaire (HAQ).
    • Radiographic Damage: Larsen score for erosions on hand and foot X-rays.
    • Treatment Persistence: Proportion of patients remaining on initial therapy.
  • Analysis: Used propensity score analysis to adjust for potential allocation bias.

2. In Vitro Mechanistic Study (MTX on Fibroblast-like Synoviocytes - FLS) [3]

  • Cell Culture: Primary human RA-FLS lines were isolated from synovial tissue.
  • Stimulation & Treatment: FLS were activated with IL-1β or PDGF+IL-1β. Cells were pre-treated with MTX (1 µM) or a JAK inhibitor (tofacitinib, 2.5 µM) before stimulation.
  • Analysis:
    • Gene Expression: RNA sequencing and qPCR.
    • Protein Measurement: Analysis of secreted proteins in supernatants.
    • Pathway Inhibition: Specific inhibitors for NF-κB, JNK, and IL-1 signaling were used to delineate pathways.

Dosing, Safety, and Clinical Profile

This table compares the practical aspects of using each drug in a clinical setting.

Feature Methotrexate (MTX) This compound (SSZ)
Typical RA Dosing Oral: 7.5-30 mg once weekly [4]. Subcutaneous: Used if intolerance or inadequate response to oral [5] [4]. 2-3 grams daily, in divided doses [1] [6].
Bioavailability Oral bioavailability saturable; subcutaneous has higher and more reliable bioavailability, especially at higher doses (>15 mg/week) [4]. <15% absorbed as parent compound; metabolized by gut bacteria to active components [7] [6].
Common Side Effects Gastrointestinal intolerance, hepatotoxicity, mouth ulcers, myelosuppression, lung toxicity [4]. Gastrointestinal upset, headache, rash, oligospermia, orange discoloration of body fluids [7] [6].
Pregnancy Category Category X: Contraindicated; highly teratogenic [8]. Category B: Considered an option when DMARD therapy is required during pregnancy [7] [8].
Drug Monitoring Required: Regular complete blood count, liver and renal function tests [4]. Recommended: Complete blood count, liver function tests [7].

Conclusion for Clinical and Research Practice

  • For Radiographic Protection: Evidence strongly supports MTX as the superior first-choice DMARD for preventing long-term joint damage, a critical outcome in RA management [1].
  • For Clinical Symptoms: Both drugs are effective at controlling disease activity and improving function over 2-5 years [1].
  • When MTX is Not Suitable: SSZ remains a valuable alternative, particularly in situations like pregnancy where MTX is contraindicated [7] [8].
  • Mechanistic Complexity: Recent research indicates that MTX's effect on the RA synovial microenvironment is complex and may, in some contexts, promote the release of pro-inflammatory factors like GM-CSF, potentially explaining why some patients do not respond adequately [3].

References

sulfasalazine vs biologics cost-effectiveness autoimmune diseases

Author: Smolecule Technical Support Team. Date: February 2026

Direct Cost and Market Position Comparison

The table below summarizes the key economic distinctions between sulfasalazine and biologics.

Feature This compound Biologics (e.g., TNF inhibitors)
Annual Treatment Cost Significantly lower; specific figure not stated in search results Etanercept: ~$14,873; Infliximab: ~$21,256 (2014 data, likely higher currently) [1]
Market Size (2024-2025) ~$2.24 Billion [2] [3] Not directly stated, but biologics are a major cost driver in treatment [4]
Primary Economic Role Cost-effective first-line agent and backbone of combination therapies [5] [6] [7] High-efficacy option after csDMARD failure; significant portion of drug budgets [4] [1]
Key Economic Driver Low-cost generic availability, established use [5] [2] High cost of development, production, and frequent administration (IV/SC) [1]

A primary driver for this compound's cost-effectiveness is its widespread availability as a generic drug, making it substantially more affordable [5] [2]. In contrast, biologic therapies, such as tumor necrosis factor (TNF) inhibitors, represent a major cost component in treatment regimens. A 2014 study found the annual cost per patient for commonly used biologics ranged from approximately $14,873 for etanercept to over $21,256 for infliximab [1]. While current costs are likely higher, this illustrates the significant cost disparity.

Efficacy and Clinical Application

This compound's efficacy is well-established, allowing for strategic cost-saving protocols without compromising patient care.

  • As First-Line Therapy: Guidelines recognize this compound as an effective initial (first-line) treatment for rheumatoid arthritis (RA) and ulcerative colitis, offering a low-cost entry point into disease-modifying therapy [6] [7].
  • In De-escalation Strategies: For patients who achieve clinical remission or low disease activity with expensive TNF inhibitors, a strategic switch to a triple therapy regimen of this compound, methotrexate, and hydroxychloroquine has been proposed. This approach aims to maintain disease control while reducing the high financial burden of long-term biologic use [4].
  • Comparative Efficacy: Head-to-head clinical trials of up to one year have shown that this compound has broadly similar clinical efficacy to other conventional DMARDs like methotrexate, leflunomide, and intramuscular gold in treating RA [7].

Safety and Tolerability Profile

A comprehensive safety assessment is crucial for evaluating the risk-benefit and cost-benefit ratio of any drug.

  • Common Adverse Events: The most frequently reported adverse effects are gastrointestinal (nausea, vomiting), CNS-related (headache, dizziness), and rash [6] [7]. Using enteric-coated tablets can markedly reduce GI disturbances [7].
  • Serious but Rare Risks: Myelosuppression (e.g., leukopenia) occurs in ≤3% of patients [7]. A 2024 pharmacovigilance study analyzing the FDA Adverse Event Reporting System (FAERS) database confirmed known serious reactions like Stevens-Johnson syndrome and agranulocytosis, and also identified potential new signals such as acute febrile neutrophilic dermatosis and hepatosplenic T-cell lymphoma [8].
  • Discontinuation Rate: Approximately 20-30% of RA patients discontinue this compound due to adverse effects, with about two-thirds of these being GI or CNS related [7].

Research and Experimental Protocols

For professionals designing studies, here are key methodologies from the search results investigating this compound's role.

ESCoRT Study: Cost-Effectiveness of De-escalation

This randomized controlled trial protocol evaluates if switching from a TNFi to triple therapy is more cost-effective than continuing the biologic [4].

  • Objective: To compare the efficacy, safety, and cost-effectiveness of triple therapy (MTX + HCQ + SSZ) versus TNFi + MTX in preventing relapse in RA patients who have achieved remission or low disease activity with TNFi + MTX.
  • Study Design: A two-stage, multi-center, randomized, outcome-assessment blinded, parallel-group trial.
  • Key Workflow:

The following diagram illustrates the two-stage design of the ESCoRT trial.

ESCoRT Stage1 Stage 1: Induction (≤12 weeks) All patients: TNFi + MTX Target: DAS28-CRP < 3.2 Randomize Randomization 1:1:1 Stage1->Randomize GroupA Group A: Triple Therapy TNFi + MTX + HCQ + SSZ (12 wks) → Remove TNFi → Continue MTX+HCQ+SSZ (48 wks) Randomize->GroupA GroupB Group B: Maintain Biologic Continue TNFi + MTX (60 wks) Randomize->GroupB GroupC Group C: Monotherapy TNFi + MTX (12 wks) → Remove TNFi → Continue MTX only (48 wks) Randomize->GroupC Primary Primary Outcome: Disease Relapse (DAS28-CRP increase ≥0.6 and >3.2) GroupA->Primary GroupB->Primary GroupC->Primary

  • Outcome Measures: The primary outcome is disease relapse. A key secondary outcome is the incremental cost per reduced relapse case, directly assessing cost-effectiveness [4].
FAERS Pharmacovigilance Study

This study provides a methodology for ongoing, real-world safety monitoring of established drugs [8].

  • Data Source: Reports from the FDA Adverse Event Reporting System (FAERS) from Q1 2004 to Q4 2023.
  • Inclusion Criteria: Adverse event reports where this compound was listed as the "Primary Suspect" drug.
  • Statistical Analysis: Disproportionality analysis using multiple algorithms (ROR, PRR, BCPNN, EBGM) to detect signals of disproportionate reporting, which suggest potential associations between the drug and adverse events.

Key Insights for Decision-Making

  • Established Niche: this compound remains a cornerstone in autoimmune disease treatment due to its favorable balance of efficacy, safety, and cost [5] [6]. Its position is most strong as a first-line agent and in resource-conscious settings.
  • Strategic De-escalation: Research provides a structured protocol for considering a switch from biologics to this compound-based triple therapy once disease control is achieved, offering a viable path to reduce overall treatment costs [4].
  • Safety Vigilance: While its safety profile is well-defined, ongoing pharmacovigilance is essential, as real-world data continues to identify potential new adverse reaction signals that require further investigation [8].

References

sulfasalazine analgesic effects neuropathic pain models comparison

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analgesic Effects in Neuropathic Pain Models

Pain Model Subject Sulfasalazine Dose & Route Key Efficacy Findings Proposed Primary Mechanism
Diabetic Neuropathy [1] Streptozotocin-induced diabetic rats 100 mg/kg/day in drinking water (oral) Completely blocked the development of tactile allodynia [1] Inhibition of NF-κB in sciatic nerves and dorsal root ganglia [1]
Peripheral Nerve Injury [2] Sciatic nerve-injured mice 10 μg, intrathecal injection Significantly alleviated mechanical pain hypersensitivity; Oral administration was ineffective [2] Inhibition of SGK-1 in the spinal cord [2]
Chronic Constriction Injury (CCI) [3] CCI-induced neuropathic rats 65 mg/kg, intragastric gavage Significantly attenuated mechanical hypersensitivity; Reduced spinal glial cell activation and pro-inflammatory cytokines [3] Inhibition of NF-κB pathway in the spinal cord [3]

Detailed Experimental Protocols

To facilitate replication and critical evaluation, here are the methodologies from the cited studies.

  • Animal Model: Diabetes was induced in Lewis rats with a single intraperitoneal injection of streptozotocin (60 mg/kg) [1].

  • Drug Treatment: this compound was administered in drinking water (0.6 mg/ml), providing approximately 100 mg/kg/day. Treatment began 6-10 days after diabetes induction and continued for up to 9 months [1].

  • Pain Assessment: Tactile allodynia was assessed using Von Frey filaments. The force required to elicit a 50% probability of paw withdrawal was calculated as the 50% withdrawal threshold [1].

  • Molecular Analysis: Levels of NF-κB p50 were evaluated in nuclear-enriched fractions from sciatic nerves and dorsal root ganglia using immunoblotting [1].

  • Animal Model: A neuropathic pain model was created by performing chronic constriction injury (CCI) of the sciatic nerve in Sprague-Dawley rats [3].

  • Drug Treatment: this compound (65 mg/kg) or vehicle was administered by intragastric gavage once daily for 7 consecutive days, starting on the day of surgery [3].

  • Pain Assessment: The mechanical withdrawal threshold (MWT) was measured using an electronic von Frey apparatus to assess mechanical hypersensitivity [3].

  • Molecular Analysis: Spinal cord tissues were analyzed using western blot to measure protein levels of Iba1 (microglial marker), GFAP (astrocyte marker), and NF-κB p65. Levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) in the spinal cord were measured by ELISA [3].

  • Animal Model: Neuropathic pain was induced in mice via partial sciatic nerve ligation [2].

  • Drug Treatment: this compound was delivered either orally or via a single intrathecal injection (10 μg) [2].

  • Pain Assessment: Mechanical pain hypersensitivity was evaluated using Von Frey filaments [2].

  • Molecular Analysis: A cell-free assay with recombinant human SGK-1 was used to identify this compound as a kinase inhibitor. The role of the drug transporter BCRP was also investigated [2].

Signaling Pathways and Experimental Workflow

The research indicates that this compound's analgesic effects are mediated through at least two primary signaling pathways, and its effectiveness heavily depends on how it is administered.

G cluster_oral Oral Administration cluster_spinal Intrathecal Administration / Effective Action cluster_common Common Mechanism (Spinal & Peripheral) Oral_SSZ Oral this compound BCRP BCRP Efflux Transporter Oral_SSZ->BCRP Restricted by Low_Spinal Low Spinal Concentration BCRP->Low_Spinal Leads to Ineffective Ineffective Low_Spinal->Ineffective Results in SGK1_Inhibit Inhibition of SGK-1 Spinal_SSZ This compound in Spinal Cord Spinal_SSZ->SGK1_Inhibit Astrocyte_ATP ↓ ATP Release from Astrocytes SGK1_Inhibit->Astrocyte_ATP Microglia_Act ↓ Microglial Activation Astrocyte_ATP->Microglia_Act Pain_Relief Alleviation of Neuropathic Pain Microglia_Act->Pain_Relief SSZ This compound NFkB_Inhibit Inhibition of NF-κB Pathway SSZ->NFkB_Inhibit Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_Inhibit->Cytokines Neuroinflammation Reduced Neuroinflammation Cytokines->Neuroinflammation Neuroinflammation->Pain_Relief

Diagram 1: this compound's dual mechanisms and the critical role of administration route in its efficacy for neuropathic pain.

G cluster_1 1. Pain Model Establishment cluster_2 2. Treatment Phase cluster_3 3. Behavioral Pain Assessment cluster_4 4. Molecular Mechanism Analysis Start Study Initiation A1 Induce Neuropathy (e.g., STZ injection, CCI surgery) Start->A1 End Data Analysis & Conclusion A2 Confirm Model Success (e.g., measure baseline pain thresholds) A1->A2 B1 Randomize Subjects into Groups A2->B1 B2 Administer Treatment (this compound vs. Vehicle Control) B1->B2 B3 Continue Dosing (acute or chronic regimen) B2->B3 C1 Measure Pain Response (Von Frey test for mechanical hypersensitivity) B3->C1 C2 Track Pain Thresholds across treatment period C1->C2 D1 Collect Tissue Samples (Spinal cord, DRG, nerves) C2->D1 D2 Analyze Target Pathways (Western blot, ELISA, HPLC) D1->D2 D2->End

Diagram 2: A generalized workflow for evaluating this compound's effects in neuropathic pain models.

Key Research Implications

  • Route of Administration is Critical: The stark difference in efficacy between intrathecal and oral administration highlights a major challenge for drug development [2]. Overcoming distribution barriers, perhaps through formulation with BCRP inhibitors, is a potential area for future research.
  • Multi-Target Action is Promising: this compound's ability to modulate both the NF-κB and SGK-1 pathways makes it an interesting candidate for treating complex neuropathic pain conditions, which often involve multiple simultaneous mechanisms [1] [2] [3].
  • Focus on Neuroinflammation: The consistent findings across studies that this compound reduces glial cell activation and pro-inflammatory cytokines strongly validate neuroinflammation as a key therapeutic target for neuropathic pain [3].

References

sulfasalazine system x_c- inhibition potency compared erastin

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile: Sulfasalazine vs. Erastin

The table below summarizes the core differences between these two system Xc⁻ inhibitors based on the search results.

Feature This compound (SAS) Erastin
Inhibitor Class First-generation, clinically approved drug [1] Second-generation, experimental small molecule [1] [2]
Primary Target System Xc⁻ (cystine-glutamate antiporter) [1] [3] System Xc⁻ (cystine-glutamate antiporter) [1] [2]
Potency (IC₅₀) ~26.1 µM [2] ~1.4 µM [2]
Mechanism of Inhibition Reversible [2] Irreversible or very persistent; effect remains after washout [2]
Key Differentiating Feature Lower potency; also a known NF-κB inhibitor [4] High potency and selectivity; does not inhibit other tested amino acid transporters (System y+, L, ASC) [2]
Role in Ferroptosis Induces ferroptosis by depleting glutathione (GSH) [3] [5] A primary inducer of ferroptosis by depleting GSH [1] [6] [5]

Mechanisms of Action and Signaling Pathways

Both compounds induce cell death, specifically ferroptosis, by inhibiting system Xc⁻, but their downstream effects and additional targets can differ.

Core Mechanism of System Xc⁻ Inhibition

System Xc⁻ is a cell-surface antiporter that imports one molecule of extracellular cystine in exchange for one molecule of intracellular glutamate [1]. Cystine is critical for the synthesis of glutathione (GSH), a major cellular antioxidant. By inhibiting system Xc⁻, both erastin and this compound deplete intracellular GSH, leading to the accumulation of toxic lipid peroxides and an iron-dependent form of cell death known as ferroptosis [1] [6] [5]. This core pathway is illustrated below.

G Inhibitor Erastin or this compound SystemXc System Xc⁻ (SLC7A11/SLC3A2) Inhibitor->SystemXc Inhibits Cystine_Uptake Cystine Uptake ↓ SystemXc->Cystine_Uptake Disrupts Glutamate Intracellular Glutamate SystemXc->Glutamate Export disrupted Cysteine Cysteine Availability ↓ Cystine_Uptake->Cysteine GSH Glutathione (GSH) ↓ Cysteine->GSH GPX4 GPX4 Activity ↓ GSH->GPX4 LipidPerox Lipid Peroxides ↑ GPX4->LipidPerox Fails to reduce Ferroptosis Ferroptosis LipidPerox->Ferroptosis

Additional Signaling Pathways

Research indicates that the inhibition of system Xc⁻ triggers secondary cellular stress responses. One key response is Endoplasmic Reticulum (ER) stress. RNA sequencing revealed that erastin treatment leads to the upregulation of the ER stress response gene CHAC1, which serves as a pharmacodynamic marker for system Xc⁻ inhibition [1].

Studies on this compound have shown that its ability to promote ferroptosis in rheumatoid arthritis fibroblast-like synoviocytes is also linked to the PI3K-AKT-ERK1/2 signaling pathway and the P53-SLC7A11 pathway [3].

Key Experimental Data and Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in key experiments.

Cystine Uptake Assay (to measure direct inhibition)

This is a fundamental assay to directly measure the functional inhibition of system Xc⁻ activity.

  • Objective: To quantify the inhibition of cystine transport into cells [2].
  • Typical Protocol:
    • Cell Model: Use cells that robustly express system Xc⁻, such as xCT-overexpressing Mouse Embryonic Fibroblasts (MEFs) or human cancer cell lines like HT-1080 [2].
    • Inhibitor Pre-treatment: Incubate cells with the inhibitor (erastin, this compound, etc.) at varying concentrations for a set time (e.g., 1-2 hours).
    • Uptake Phase: Replace the medium with one containing radiolabeled (e.g., ³H-cystine) or unlabeled cystine (typically at 0.05 mM) and continue incubation for a short, defined period (e.g., 5-20 minutes) to measure initial uptake rates [2].
    • Measurement: For radiolabeled cystine, measure cell-associated radioactivity with a scintillation counter. For unlabeled cystine, intracellular levels can be measured via other analytical methods.
    • Data Analysis: Activity is calculated as the amount of cystine taken up per mg of cell protein per unit time. IC₅₀ values are determined by fitting data from dose-response curves [2].
Intracellular Glutathione (GSH) Measurement (to measure downstream effect)

This assay evaluates the functional consequence of system Xc⁻ inhibition on the antioxidant capacity of the cell.

  • Objective: To confirm that cystine uptake inhibition leads to depletion of intracellular glutathione [2].
  • Typical Protocol:
    • Cell Treatment: Treat cells with the inhibitor for a longer duration (e.g., 6-24 hours) to allow GSH depletion to occur.
    • Cell Lysis: Lyse the cells using an appropriate buffer.
    • GSH Detection: Use commercially available kits based on colorimetric or fluorometric assays. A common method utilizes Ellman's reagent (DTNB), which produces a yellow color measurable at 412-420 nm when reacted with sulfhydryl groups [2] [3].
    • Normalization: Normalize GSH levels to total cellular protein content.
Irreversibility Assay (to characterize inhibitor binding)

This protocol is key to distinguishing the persistent action of erastin from other inhibitors.

  • Objective: To test if the inhibitory effect on system Xc⁻ is reversible [2].
  • Typical Protocol:
    • Pulse Treatment: Expose cells to the inhibitor (e.g., 100 µM) for a short period (e.g., 5 minutes).
    • Washout: Completely remove the medium, wash the cells with fresh medium, and then incubate them in inhibitor-free medium for an extended period (e.g., 24 hours).
    • Assessment: After the 24-hour washout period, measure either cystine uptake activity or intracellular GSH levels as described above.
    • Interpretation: If the uptake remains inhibited or GSH stays low after washout, the inhibitor is considered to have a persistent or irreversible effect, as was uniquely demonstrated for erastin [2].

Research Applications and Synergies

Beyond their use as standalone research tools, these inhibitors show promise in combination therapies.

  • Reversibility & Clinical Translation: The reversible nature of this compound's inhibition might contribute to its limited success in early clinical trials for cancers like glioma [1]. In contrast, erastin's irreversible action suggests that even brief exposure could have a lasting therapeutic effect, a property that could be leveraged in drug design [2].
  • Synergy with Chemotherapy: The unique property of erastin's irreversible inhibition has been shown to synergize with conventional chemotherapies. A study on ovarian cancer cells demonstrated that a mere 5-minute pre-treatment with erastin was sufficient to sensitize both cisplatin-sensitive and cisplatin-resistant cells to cisplatin, significantly increasing cytotoxicity [2]. This suggests a potential strategy for overcoming drug resistance.

Key Considerations for Experimental Design

When planning experiments with these inhibitors, keep the following in mind:

  • Control for Specificity: Erastin has been shown to be highly selective for system Xc⁻ over other amino acid transporters (System y+, L, ASC), which is a critical advantage for interpreting results [2].
  • Mechanism of Irreversibility: While erastin's effect is persistent, evidence suggests it does not work by covalently modifying the cysteine residues of xCT. The exact molecular mechanism of its binding remains an area of investigation [2].
  • Multi-Target Effects: this compound has known off-target effects, such as the inhibition of NF-κB, which can independently influence cell survival and inflammatory pathways [4]. This should be considered when interpreting data from its use.

References

sulfasalazine clinical trial outcomes multiple sclerosis progression

Author: Smolecule Technical Support Team. Date: February 2026

Sulfasalazine in Progressive MS Clinical Trials

The table below summarizes key details and outcomes from a major clinical trial that investigated this compound for progressive MS.

Trial/Group Intervention Trial Duration (Years) Participants Baseline Mean EDSS Confirmed EDSS Progression
Mayo Clinic-Canadian Cooperative Trial [1] This compound 3 199 2.5 52% (Active), 50% (Placebo)

This table reflects data from a 3-year, phase 3 trial. The primary outcome for disability-driven trials in progressive MS is typically the proportion of patients who experience a confirmed increase in the Expanded Disability Status Scale (EDSS) score over a specified period [1]. The similar progression rates between the active drug and placebo groups indicate a lack of efficacy for this compound in this context.

Current Research Directions in Progressive MS

Since trials of this compound and other early immunomodulatory agents were largely negative, the focus in progressive MS research has shifted [1]. Current clinical trials are exploring novel mechanisms of action aimed at neuroprotection and targeting compartmentalized inflammation within the central nervous system.

The following diagram illustrates the shift in therapeutic strategies for progressive MS and highlights key drug classes under investigation.

architecture Start Historical Approach: Broad Immunomodulation Failure Outcome: Generally Disappointing Results [1] Start->Failure Shift Shift in Research Focus Failure->Shift NewTarget New Therapeutic Targets Shift->NewTarget BTK BTK Inhibitors (e.g., Remibrutinib) [2] NewTarget->BTK AntiCD20 Anti-CD20 Therapies (e.g., Ocrelizumab, Rituximab) [2] NewTarget->AntiCD20 DHODH DHODH Inhibitors (e.g., Vidofludimus Calcium) [2] NewTarget->DHODH

Promising agents in late-stage trials include:

  • Bruton's tyrosine kinase (BTK) inhibitors: Modulate B-cell signaling and target inflammation in the central nervous system [2].
  • Anti-CD20 therapies: Deplete B-cells and have established efficacy [2].
  • Dihydroorotate dehydrogenase (DHODH) inhibitors: Oral immunomodulators with suggested neuroprotective properties [2].

Interpretation for Research and Development

For your work in drug development, the case of this compound in progressive MS highlights several key points:

  • Target Pathology: The failure of broad anti-inflammatory agents like this compound suggests the underlying pathology of progressive MS is less dependent on peripheral inflammation and may be driven by compartmentalised inflammation within the CNS, mitochondrial dysfunction, and accelerated neurodegeneration [1].
  • Outcome Measures: The EDSS has been the dominant scale for measuring disability progression, though its limitations are recognized. There is a ongoing need for more sensitive clinical outcome measures and validated biomarkers in progressive MS trials [1].

References

sulfasalazine safety profile real-world evidence FAERS database

Author: Smolecule Technical Support Team. Date: February 2026

Real-World Safety Profile of Sulfasalazine

The following table summarizes the key findings from the FAERS database analysis, which included 7,156 reports where this compound was the "Primary Suspect" drug [1].

Aspect Findings
Most Affected Organ Systems (SOC) General disorders and administration site conditions (n=4,262), Gastrointestinal disorders (n=2,387), Skin and subcutaneous tissue disorders (n=2,182) [1].
Labeled Adverse Reactions (Confirmed) Agranulocytosis, Stevens-Johnson syndrome, Eosinophilic pneumonia, Crystalluria [1].
Novel Potential Risk Signals Acute febrile neutrophilic dermatosis, Aseptic meningitis, Glomerulonephritis, Hepatosplenic T-cell lymphoma [1].
Demographic & Reporting Trends Higher reporting rate in females (68.06%); Most common in 45-65 age group (35.03%); Most reports from physicians (38.39%) [1].
Common Clinical Outcomes "Other serious medical events" (51.95%), Hospitalization (32.13%), Life-threatening events (6.06%), Death (4.00%) [1].

Experimental Protocol of the FAERS Study

The safety data comes from a study that used the following methodology [1]:

  • Data Source: Adverse event reports from the FDA Adverse Event Reporting System (FAERS) from Q1 2004 to Q4 2023.
  • Data Processing: Duplicate reports were removed, and drug names were standardized. Only reports where this compound was listed as the "Primary Suspect (PS)" were included. Adverse events were classified using the Medical Dictionary for Regulatory Activities (MedDRA).
  • Signal Detection Method: Disproportionality analysis was performed using four statistical methods:
    • Proportional Reporting Ratio (PRR)
    • Reporting Odds Ratio (ROR)
    • Bayesian Confidence Propagation Neural Network (BCPNN)
    • Empirical Bayes Geometric Mean (EBGM)
  • Criteria for a Positive Signal: An association was considered significant if specific thresholds were met for these algorithms (e.g., lower limit of the 95% confidence interval for ROR > 1, and at least 3 reports for the event).

Mechanism of Action and Safety Signaling Pathways

The therapeutic and adverse effects of this compound are closely linked to its mechanism of action, particularly its ability to induce apoptosis in specific immune cells. The diagram below illustrates the key molecular pathway identified in research.

G This compound-Induced T-Cell Apoptosis Pathway This compound This compound Bax_Accumulation Bax_Accumulation This compound->Bax_Accumulation Induces Mitochondrial_Permeability Mitochondrial_Permeability Bax_Accumulation->Mitochondrial_Permeability Triggers Cytochrome_c_Release Cytochrome_c_Release Mitochondrial_Permeability->Cytochrome_c_Release Causes AIF_Translocation AIF_Translocation Mitochondrial_Permeability->AIF_Translocation Stimulates Apoptosis Apoptosis Cytochrome_c_Release->Apoptosis Caspase-Dependent Pathway AIF_Translocation->Apoptosis Caspase-Independent Large-Scale DNA Fragmentation

This caspase-independent apoptosis of T-lymphocytes, mediated by AIF, is considered a fundamental molecular mechanism behind this compound's therapeutic effect in chronic inflammatory diseases. However, this same mechanism, when affecting other cell types or occurring in an uncontrolled manner, may contribute to the serious adverse reactions like agranulocytosis [2].

Key Safety Insights for Professionals

  • Clinical Vigilance for Hematologic Events: The FAERS analysis confirms agranulocytosis as a significant risk [1]. This aligns with clinical trial data where it was a reason for treatment withdrawal [3]. Regular monitoring of blood counts is crucial, especially during the first three months of therapy.
  • Emerging Safety Signals: The identification of novel signals like hepatosplenic T-cell lymphoma and aseptic meningitis, though requiring further confirmation, highlights the importance of post-marketing surveillance and reporting of unusual events in patients on this compound [1].
  • Comparative Context: In a 48-week clinical study, adverse reactions were the main reason for withdrawal in the this compound group, whereas lack of efficacy was the primary issue for hydroxychloroquine [3]. This underscores the need for proactive management of side effects to maintain patients on effective therapy.

References

sulfasalazine steroid-sparing effect chronic urticaria evidence

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence for Sulfasalazine as a Steroid-Sparing Agent

The table below summarizes the key clinical outcomes from studies investigating this compound for chronic urticaria.

Study Component Reported Findings Source
General Efficacy in Refractory CIU 83.9% (26/31 patients) showed symptom improvement within 3 months. [1] [2]
Symptom Resolution 51.6% (16/31 patients) became asymptomatic within 6 months of treatment. [1] [2]
Steroid-Sparing Effect Enabled cessation or reduction of oral steroids in most patients in a prior report. [2]
Case Report (Pressure Urticaria) Two patients with disabling disease, dependent on high-dose prednisone (e.g., >30 mg/day), achieved complete symptom resolution with this compound, eliminating the need for corticosteroids. [3]
Long-Term Outcome 35.4% (11/31 patients) maintained complete relief of symptoms after tapering off and discontinuing this compound therapy. [1] [2]

Experimental Protocols and Safety Monitoring

The clinical evidence for this compound primarily comes from retrospective chart reviews. A typical study design is outlined below.

  • Study Population: Patients diagnosed with chronic idiopathic urticaria (CIU), also known as chronic spontaneous urticaria, who showed a suboptimal response to antihistamines. Many patients were on multiple medications and had previously required prolonged courses of oral corticosteroids [1] [2].
  • Intervention: Patients were treated with this compound. The specific dosing regimen can vary, but one common approach is to start at a low dose (e.g., 500 mg/day to 1 g/day) and increase incrementally weekly, up to a typical maintenance dose of 2 to 4 grams per day, divided into two or three doses [2] [3].
  • Outcome Measures:
    • Primary Efficacy: The proportion of patients with improvement or complete resolution of urticaria symptoms [1] [2].
    • Steroid-Sparing Effect: The ability to reduce or discontinue oral corticosteroid use while maintaining symptom control [3].
    • Safety and Monitoring: The frequency and nature of adverse events are critical outcomes. The protocol requires close laboratory monitoring of hematologic parameters (like complete blood count) and liver function due to the risk of adverse events such as leukopenia and rhabdomyolysis [1].

Safety Profile in Comparison to Other Agents

When considering alternative treatments, the safety profile is a crucial factor. The following table compares the adverse effect rates of this compound with other agents used for refractory chronic urticaria, based on a single comparative study.

Therapeutic Agent Adverse Effect Rate
Cyclosporine 75% (6/8 patients)
Dapsone 53% (39/73 patients)
This compound 40% (19/47 patients)
Tacrolimus 42% (15/36 patients)
Mycophenolate 33% (9/27 patients)
Hydroxychloroquine 16% (7/45 patients)
Omalizumab 4% (1/24 patients)

Note: Most adverse effects across these agents were mild and resolved after stopping the medication or decreasing the dose. Proper laboratory and clinical monitoring is essential for all these therapies [4].

For this compound specifically, one study found that 19.4% of patients required a modified course of treatment due to abnormal blood test results, and 6.5% experienced serious adverse events leading to discontinuation [1].

Proposed Mechanism of Action

While the exact mechanism in chronic urticaria is not fully established, research in other inflammatory conditions like rheumatoid arthritis provides clues. The following diagram illustrates a proposed pathway based on that research.

G SSZ This compound P53 P53 ↑ SSZ->P53 AKT_ERK AKT/ERK1/2 ↓ SSZ->AKT_ERK SLC7A11 SLC7A11 ↓ P53->SLC7A11 GSH Glutathione (GSH) ↓ SLC7A11->GSH LipidROS Lipid ROS ↑ AKT_ERK->LipidROS GPX4 GPX4 ↓ GSH->GPX4 GPX4->LipidROS Unchecked Ferroptosis Ferroptosis LipidROS->Ferroptosis Inflammation Reduced Inflammation Ferroptosis->Inflammation

Note: This mechanism is proposed based on fibroblast-like synoviocytes in rheumatoid arthritis (RA) and is included here as a plausible scientific concept. Its direct applicability to chronic urticaria requires further validation [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Salicylazosulfapyridine appears as odorless yellow or brownish-yellow to orange powder. Tasteless. (NTP, 1992) It is a sulfa drug used as an antibiotic.

Color/Form

Minute, brownish-yellow crystals
Light brownish yellow to bright yellow fine powde

XLogP3

-0.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

398.06849073 Da

Monoisotopic Mass

398.06849073 Da

Heavy Atom Count

28

LogP

2.5
log Kow = 3.81 (est)

Odor

Odorless

Appearance

Solid powder

Melting Point

464 to 473 °F (decomposes) (NTP, 1992)
220 dec °C
220 °C (decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3XC8GUZ6CB

GHS Hazard Statements

Aggregated GHS information provided by 72 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (63.89%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (63.89%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H360 (34.72%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Sulfasalazine is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment of Crohn's disease and rheumatoid arthritis as a second-line agent.
FDA Label

Livertox Summary

Mesalamine, also known as mesalazine and 5-aminosalicylate, is an orally available, antiinflammatory agent used for the treatment of ulcerative colitis to both induce and maintain remissions in disease. Mesalamine therapy has been associated with a low rate of serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.
Sulfasalazine is an antiinflammatory agent used extensively in chronic, long term therapy of inflammatory bowel disease. Sulfasalazine is structurally composed of a sulfonamide (sulfapyridine) and 5-aminosalacyclic acid (5-ASA) joined by an azo bond. Sulfasalazine is a rare, but well known cause of idiosyncratic liver injury.

Drug Classes

Gastrointestinal Agents
Antiinfective Agents

Therapeutic Uses

Anti-Infective Agents; Anti-Inflammatory Agents, Non-Steroidal; Gastrointestinal Agents; Antirheumatic Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Sulfasalazine is included in the database.
Sulfasalazine delayed release tablets, USP are indicated: a. in the treatment of mild to moderate ulcerative colitis, and as adjunctive therapy in severe ulcerative colitis; b. for the prolongation of the remission period between acute attacks of ulcerative colitis; c. in the treatment of patients with rheumatoid arthritis who have responded inadequately to salicylates or other nonsteroidal anti-inflammatory drugs (e.g., an insufficient therapeutic response to, or intolerance of, an adequate trial of full doses of one or more nonsteroidal anti-inflammatory drugs); and d. in the treatment of pediatric patients with polyarticular-course juvenile rheumatoid arthritis who have responded inadequately to salicylates or other nonsteroidal anti-inflammatory drugs. /Included in US product label/
Sulfasalazine delayed release tablets, USP are particularly indicated in patients with ulcerative colitis who cannot take uncoated sulfasalazine tablets because of gastrointestinal intolerance, and in whom there is evidence that this intolerance is not primarily the result of high blood levels of sulfapyridine and its metabolites, e.g., patients experiencing nausea and vomiting with the first few doses of the drug, or patients in whom a reduction in dosage does not alleviate the adverse gastrointestinal effects. /Included in US product label/
In patients with rheumatoid arthritis or juvenile rheumatoid arthritis, rest and physiotherapy as indicated should be continued. Unlike anti-inflammatory drugs, sulfasalazine delayed release tablets, USP do not produce an immediate response. Concurrent treatment with analgesics and/or nonsteroidal anti-inflammatory drugs is recommended at least until the effect of sulfasalazine delayed release tablets, USP is apparent. /Included in US product label/
The mode of action of sulfasalazine (SSZ) or its metabolites, 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP), is still under investigation, but may be related to the anti-inflammatory and/or immunomodulatory properties that have been observed in animal and in vitro models, to its affinity for connective tissue, and/or to the relatively high concentration it reaches in serous fluids, the liver and intestinal walls, as demonstrated in autoradiographic studies in animals. In ulcerative colitis, clinical studies utilizing rectal administration of SSZ, SP and 5-ASA have indicated that the major therapeutic action may reside in the 5-ASA moiety. The relative contribution of the parent drug and the major metabolites in rheumatoid arthritis is unknown.
Sulfasalazine has been used with some success in the treatment of granulomatous colitis and scleroderma, and was reportedly beneficial in the treatment of collagenous colitis in one patient. /NOT included in US product label/
Sulfasalazine has been used for the management of mildly to moderately active Crohn's disease, but its role in the management of this condition is not as well defined as in the symptomatic treatment of ulcerative colitis. Sulfasalazine may be used as initial drug therapy in patients with mildly to moderately active disease, especially in those with ileocolonic or colonic involvement; the drug does not seem be effective in patients with small bowel disease. Many clinicians recommend that sulfasalazine be used in patients with left-sided disease, restricted to the colon. Limited data indicate that patients who have been previously treated with corticosteroids or have undergone surgical resection may fail to respond to sulfasalazine therapy, while those who have not received corticosteroids at initiation of sulfasalazine therapy or did not undergo surgery may respond substantially better to sulfasalazine than those receiving placebo. There also is some evidence that concomitant therapy with sulfasalazine and corticosteroids may not be more effective than either drug alone, but some subgroups of patients may have a better response to combined therapy (e.g., those with disease localized in the colon). Sulfasalazine does not appear to be useful for maintenance therapy in Crohn's disease once a remission has been attained by drug therapy or following surgical resection. However, limited data indicate that sulfasalazine may be superior to placebo in delaying clinical flare-ups in patients with Crohn's disease involving the colon and/or rectum, although results have been conflicting. /NOT included in US product label/
VET: Has been used in granulomatous colitis.
VET: Sulfasalazine is used for treatment of inflammatory large bowel (colonic) disease in dogs and cats. It has also been suggested for adjunctive use in treating vasculitis in dogs. It is not effective for small intestinal inflammation as colonic bacteria are required to cleave the drug into mesalamine (5-ASA) and sulfapyridine.
VET: Has been recommended as superior oral treatment for chronic ulcerative colitis in young dogs, particularly boxers.
There are limited data regarding alternative treatments for antihistamine refractory chronic idiopathic urticaria (CIU). Patients with recalcitrant skin disease often cannot gain satisfactory symptom control with standard therapies and may require prolonged courses of oral corticosteroids. There is a lack of information describing the degree and duration of sulfasalazine's efficacy, the frequency and nature of adverse reactions, and the appropriate safety monitoring parameters. /The study objective was/ to present a case series detailing the efficacy and safety of sulfasalazine therapy in patients with CIU. A retrospective chart review was conducted of 39 patients with sulfasalazine-treated CIU evaluated at Johns Hopkins Asthma and Allergy Center from October 2007 to March 2012. Eight patients were excluded from the final analysis. Twenty-six patients (83.9%) showed an improvement in symptoms within the first 3 months, with 51.6% of patients (n = 16) becoming asymptomatic within the first 6 months of starting sulfasalazine. Eleven patients (35.4%) achieved complete relief of symptoms after tapering off sulfasalazine therapy. Five of the 31 patients (16.1%) failed treatment, defined as worsening symptoms and pursuit of an alternative therapy. Six of 31 patients (19.4%) had a modified course of sulfasalazine therapy owing to abnormal hematologic parameters. Serious adverse events leading to drug discontinuation occurred in 6.5% of patients (n = 2) and included a patient with drug-induced leukopenia and one with rhabdomyolysis. Sulfasalazine is a highly effective treatment for patients with antihistamine resistant CIU. The frequency of adverse events leading to an alteration of sulfasalazine treatment supports the need for close monitoring of these patients.
/EXPL THER/ Prodrugs of 5-aminosalicylic acid (5-ASA), such as sulfasalazine, have been the mainstay for the treatment and maintenance of inflammatory bowel disease (IBD) for decades, which is attributable to their antiadaptive immune activity. However, 5-ASA compromises regeneration of intestinal epithelia and induces apoptosis. The majority of patients eventually undergo colectomy. Agonists for the prostaglandin E(2) subtype 4 (EP4) receptor have been shown to protect epithelial barrier against colitis-inducing agents and could be valuable alternatives for sulfasalazine. Here, we compared sulfasalazine and a novel EP4 agonist for their abilities to prevent colitis induction and relieve symptoms of established colitis in a dextran sulfate sodium-indomethacin mouse model. The EP4 agonist dose-dependently alleviated weight loss in colitis mice. Compared with sulfasalazine at 100 mg/kg on the colitis induction model, the EP4 agonist at 0.2 mg/kg was superior in reducing colitis symptoms, preventing increase of innate immune cells, and ameliorating inflammation in colon. In mice with established colitis, sulfasalazine quickly reversed weight loss but with fading efficacy. The EP4 agonist, in contrast, had slow but sustained effects on body weight gain and was more efficacious in epithelial regeneration. Such temporal differences between sulfasalazine and the EP4 agonist actions seemingly led to no additive effect in combination therapy. In conclusion, the EP4 agonist would be more efficacious in the maintenance of remission because of both anti-innate immune responses and epithelial regeneration activity, whereas sulfasalazine would be more suitable for induction of remission because of its rapid onset of antiadaptive inflammation action.
/EXPL THER/ Cancer stem cells (CSCs) have enhanced mechanisms of protection from oxidative stress. A variant form of CD44 (CD44v), a major CSC marker, was shown to interact with xCT, a subunit of cystine-glutamate transporter, which maintains high levels of intracellular reduced glutathione (GSH) which defend the cell against oxidative stress. Sulfasalazine (SSZ) is an inhibitor of xCT and was shown to suppress the survival of CD44v-positive stem-like cancer cells both in vitro and in vivo. To find the dose of SSZ which can safely reduce the population of CD44v-positive cells in tumors, a dose-escalation study in patients with advanced gastric cancer was conducted. SSZ was given four times daily by oral administration with 2 weeks as one cycle. Tumor biopsies were obtained before and after 14 days of administration of SSZ to evaluate expression of CD44v and the intratumoral level of GSH. Eleven patients were enrolled and received a dosage from 8 to 12 g/day. Safety was confirmed up to a dosage of 12 g/day, which was considered the maximum tolerated dose. Among the eight patients with CD44v-positive cells in their pretreatment biopsy samples, the CD44v-positive cancer cell population appeared to be reduced in the posttreatment biopsy tissues of four patients. Intratumoral GSH levels were also decreased in two patients, suggesting biological effectiveness of SSZ at 8 g/day or greater. This is the first study of SSZ as an xCT inhibitor for targeting CSCs. Reduction of the levels of CD44v-positive cells and GSH was observed in some patients, consistent with the mode of action of SSZ in CSCs.
/EXPL THER/ Sulfasalazine is a specific inhibitor of nuclear factor kappa B (NF-kappa B) which plays a key role in asthma. To determine the impact of sulfasalazine in the treatment of chronic asthma, BALB/c mice were sensitized and challenged with ovalbumin. Mice with experimentally induced asthma in group I received saline, group II sulfasalazine 200 mg/kg, group III sulfasalazine 300 mg/kg, and group IV dexamethasone 1 mg/kg intraperitoneally once a day in the last 7 days of the challenge period. Histological findings of the airways were evaluated by light and electron microscopies. Dexamethasone and sulfasalazine in both doses significantly improved all airway histopathologic parameters of asthma except numbers of goblet cells. Both doses of sulfasalazine improved thicknesses of basement membrane better than dexamethasone. Dexamethasone reduced the number of mast cells better than sulfasalazine (200 mg/kg). Further studies are needed to evaluate the efficacy of sulfasalazine in the treatment of asthma.
/EXPL THER/ Despite the demonstrated efficacy of etanercept for the treatment of ankylosing spondylitis (AS), sulfasalazine is often prescribed, especially in countries with limited access to biologic agents. The objective of this subset analysis of the ASCEND trial was to compare the efficacy of etanercept and sulfasalazine in treating patients with AS from Asia, Eastern/Central Europe, and Latin America. A total of 287 patients, 190 receiving etanercept 50 mg once weekly and 97 receiving sulfasalazine 3 g daily, from eight countries were included in this subset analysis. Differences in disease activity and patient-reported outcomes assessing health-related quality-of-life (HRQoL) parameters in response to treatment were analyzed using the Cochran-Mantel-Haenszel test for categorical efficacy endpoints and analysis of covariance model for continuous variables. At week 16, a significantly greater proportion of patients receiving etanercept achieved ASAS20 (79.0%) compared with patients receiving sulfasalazine (61.9%; p = 0.002). At week 16, treatment with etanercept also resulted in significantly better responses than sulfasalazine for ASAS40 (64.7 vs. 35.1%; p < 0.001), ASAS5/6 (48.1 vs. 26.3%; p < 0.001), proportion of patients achieving 50 % response in Bath AS Disease Activity Index (65.8 vs. 42.3%; p < 0.001), partial remission (35.3 vs. 17.5%; p = 0.002), and all HRQoL parameters. Both treatments were well tolerated. Etanercept was significantly more effective than sulfasalazine in the treatment of patients with AS from Asia, Central/Eastern Europe, and Latin America.
/EXPL THER/ Acute pouchitis, an idiopathic inflammatory condition of the ileal pouch anal anastomosis, is the most frequent complication after proctocolectomy for ulcerative colitis. /The study objective was/ to test the hypothesis that sulfasalazine (SASP) might have a synergistic beneficial effect in acute pouchitis, by combining the anti-inflammatory activity of 5-aminosalicylic Acid and the bacteriostatic effect of sulfapyridine. Twenty two patients were investigated for acute pouchitis; the Pouchitis Disease Activity Index (PDAI) was calculated and 11 patients with acute pouchitis (PDAI >7) were included in an open study, after obtaining their informed consent. Patients were treated with SASP 500 mg tablets, two tablets three times per day (3000 mg daily), for 2 months. Pouch endoscopy with biopsies was performed at the entry and at the end of the study. According to the PDAI score, 8/11 patients (73%) improved their clinical condition and 7/11 (63%) were in remission at the end of the treatment. At 8 weeks, the median PDAI index decreased from 11.2 +/- 2.3 to 6.6 +/- 4.7 P < 0.01. No adverse events or toxicity were reported and all patients completed the study. Despite the limitations of the current study, sulfasalazine seems to be a potential treatment for acute pouchitis.
/EXPL THER/ Oral sulfasalazine has been reported to be effective in patients with idiopathic cutaneous lichen planus (LP). Our purpose was to evaluate the efficacy of this drug in the treatment of generalized cutaneous lichen planus (GLP). In this study, we evaluated the effectiveness of the anti-inflammatory drug sulfasalazine for the treatment of GLP. A total of 52 patients with GLP presenting at the outpatient clinic were enrolled in this double-blind, randomized, placebo-controlled, prospective study. Of these patients, 44 completed the period of study. The patients were randomly divided into two groups. One group received placebo and the other was given sulfasalazine maximum 2.5 g/day. The patients were evaluated at the third and sixth weeks of treatment for improvement rate and occurrence of complications. After 6 weeks of treatment, the rate of cutaneous lesions improvement was 9.6% (two patients) in the placebo group and 82.6% (19 patients) in the sulfasalazine group. The improvement rate of pruritus was 14.3% in the placebo group and 91.3% in the sulfasalazine group. Side-effects which were mild and tolerable were detected in 30.7% of patients, but three patients left the study because of side effects. Most of the reported side-effects included gastrointestinal upset and headache. Statistically, sulfasalazine was more effective than placebo in reducing cutaneous lesions and improving pruritus after 6 weeks of treatment. According to our study, sulfasalazine is a relatively safe and effective treatment option and may be an alternative therapy for the treatment of generalized lichen planus.
/EXPL THER/ Sulfasalazine (SASP) blocks activation of nuclear factor-kappa B (NF-kappaB) in gestational tissues in vitro- one of the earliest signals in the inflammatory response. We hypothesized that the administration of SASP would reduce the rate of infection-mediated pre-term birth in a murine model. CD-1 mice (n = 40) were assigned on gestational day (gd) 14.5 to 1 of 3 treatments: (1) Sham infection and vehicle; (2) 10(4) CFU Escherichia coli and vehicle; or (3) 10(4) CFU E. coli and SASP (150 mg/Kg daily). Mice were observed twice daily and deliveries prior to gd 18.5 were considered pre-term. Significantly more mice delivered prior to gd 18.5 when infected with 10(4) CFU E. coli than sham-infected mice (P < 0.001) and this effect was significantly reduced in mice also treated with SASP (P = 0.002). SASP also tended to increase litter size (P = 0.060) and significantly increased weight of pups born to dams with intrauterine infections (P = 0.001). SASP reduced rates of pre-term delivery and improved pregnancy outcomes for mice infected with 10(4) CFU E. coli. This suggests that SASP has the potential to play a role in strategies to prevent pre-term birth in women.
/EXPL THER/ The present investigation was aimed at exploring the targeting potential of sulfasalazine (NF-kappaB inhibitor drug) loaded fucose tethered poly (propylene imine) (PPI) dendritic nanoarchitecture (SSZ-FUCO-PPID) to Kupffer cells for effective management of cytokine-induced liver damage. The SSZ-FUCO-PPID formulation was characterized for entrapment efficiency, in vitro release, stability, toxicological investigations, macrophage uptake, NF-kappaB inhibition, and in vivo studies. In cell uptake assay the uptake of SSZ-FUCO-PPID was found to be higher and preferentially by J774 macrophage cell line. Cytokine assay suggested that the SSZ-FUCO-PPID potentially inhibited the IL-12 p40 production in LPS activated macrophages. Western blot analysis clearly suggested that SSZ-FUCO-PPID inhibited the activation of NF-kappaB as indicated by the absence of p-IkappaB band. Pharmacokinetic study revealed improved bioavailability, half-life and mean residence time of SSZ upon fucosylation of dendrimers. The biodistribution pattern clearly established the higher amount of SSZ-FUCO-PPID in liver. Hematological data suggest that the fucosylated formulations are less immunogenic as compared to unconjugated formulations. The results suggest that the SSZ-FUCO-PPID formulation holds targeting potential to Kupffer cells for the treatment of cytokine-induced liver damage.
/EXPL THER/ It has been demonstrated that this sulfasalazine (SF) inhibits the nuclear factor kappaB (NFkappaB) pathway, which regulates important genes during inflammation and immune answer. The aim of this work was to evaluate the effects of SF on carbon tetrachloride (CCl(4))-induced liver fibrosis. We formed the following experimental groups of rats: controls, damage induced by chronic CCl(4) (0.4 g/kg, intraperitoneally, three times a week for 8 weeks) administration and CCl(4) + SF (100 mg/kg/day, postoperatively for 8 weeks) administration. We determined the activities of alanine aminotransferase (ALT), gamma-glutamyl transpeptidase (gamma-GTP), cyclooxygenase (COX)-1 and COX-2, lipid peroxidation, glutathione levels, collagen content, expression of transforming growth factor-beta (TGF-beta) and nuclear translocation of NFkappaB. SF was capable to inhibit the ALT and ?-GTP elevated levels induced with the CCl(4) administration. SF had antioxidant properties, prevented the lipid peroxidation and the imbalance of reduced and oxidized glutathione produced by CCl(4). Importantly, SF blocked the accumulation of collagen in the liver, the expression of TGF-beta, the nuclear translocation of NFkappaB and the activity of COX-2, all induced with the administration of CCl(4) in the rat. These results show that SF has strong antifibrotic properties because of its antioxidant properties and its ability to prevent nuclear translocation of NFkappaB and consequently the expression of TGF-beta and the activity of COX-2.
/EXPL THER/ Occupational exposure to beryllium (Be) results in Be sensitization (BeS) that can progress to pulmonary granulomatous inflammation associated with chronic Be disease (CBD). Be-specific lymphocytes are present in the blood of patients with BeS and in the blood and lungs of patients with CBD. Sulfasalazine and its active metabolite, mesalamine, are clinically used to ameliorate chronic inflammation associated with inflammatory bowel disease. We tested whether sulfasalazine or mesalamine could decrease Be-stimulated peripheral blood mononuclear cell (PBMC) proliferation in subjects with CBD and BeS and Be-induced cytokine production in CBD bronchoalveolar lavage (BAL) cells. CBD (n = 25), BeS (n = 12) and healthy normal control (n = 6) subjects were enrolled and ex vivo proliferation and cytokine production were assessed in the presence of Be and sulfasalazine or mesalamine. Be-stimulated PBMC proliferation was inhibited by treatment with either sulfasalazine or mesalamine. Be-stimulated CBD BAL cell IFN-gamma and TNF-alpha cytokine production was decreased by treatment with sulfasalazine or mesalamine. Our data suggest that both sulfasalazine and mesalamine interfere with Be-stimulated PBMC proliferation in CBD and BeS and dampens Be-stimulated CBD BAL cell proinflammatory cytokine production. These studies demonstrate that sulfasalazine and mesalamine can disrupt inflammatory pathways critical to the pathogenesis of chronic granulomatous inflammation in CBD, and may serve as novel therapy for human granulomatous lung diseases.
/EXPL THER/ We retrospectively identified 17 patients with delayed pressure urticaria (DPU), diagnosed by history and confirmed with provocative pressure testing. The average age in the cohort was 42.6 years with 10 women and seven men. The mean duration of disease before diagnosis was 19.7 months (range, 1-60 months). The diagnosis of DPU was not included in the differential diagnosis of referring physicians and was not a diagnostic consideration in any of seven biopsies obtained. None of the patients responded adequately to treatment with antihistamines, but all 17 responded transiently when treated with either oral or intramuscular steroids. Eleven patients experienced complete or near complete resolution of DPU with treatment with sulfasalazine (SZ). Four patients had a partial response while two were unable to continue therapy because of drug intolerance. SZ appears to be a low cost and effective treatment for DPU.
/EXPL THER/ Sulfasalazine (SSZ) is an anti-inflammatory drug that has been demonstrated to induce apoptosis and tumor regression through inhibition of plasma membrane cystine transporter xc(-). Cysteine is a rate-limiting precursor for intracellular glutathione (GSH) synthesis, which is vital for compound detoxification and maintaining redox balance. Platinum-based chemotherapy is an important regimen used in clinics for various cancers including colorectal cancer (CRC). We hypothesized that targeting xc(-) transporter by SSZ may annihilate cellular detoxification through interruption of GSH synthesis and may enhance the anti-cancer activity of cisplatin (CDDP) by increasing drug transport. In the present study, we revealed that xCT, the active subunit of xc(-), is highly expressed in CRC cell lines and human colorectal carcinoma tissues compared with their normal counterparts. SSZ effectively depleted cellular GSH, leading to significant accumulation of reactive oxygen species and growth inhibition in CRC cells. In contrast, the normal epithelial cells of colon origin were less sensitive to SSZ, showing a moderate ROS elevation. Importantly, SSZ effectively enhanced the intracellular platinum level and cytotoxicity of CDDP in CRC cells. The synergistic effect of SSZ and CDDP was reversed by antioxidant N-acetyl-L-cysteine (NAC). Together, these results suggest that SSZ, a relatively non-toxic drug that targets cystine transporter, may, in combination with CDDP, have effective therapy for colorectal cancer.
/EXPL THER/ Cancer in bone is frequently a result of metastases from distant sites, particularly from the breast, lung, and prostate. Pain is a common and often severe pathological feature of cancers in bone, and is a significant impediment to the maintenance of quality of life of patients living with bone metastases. Cancer cell lines have been demonstrated to release significant amounts of the neurotransmitter and cell-signaling molecule l-glutamate via the system xC(-) cystine/glutamate antiporter. We have developed a novel mouse model of breast cancer bone metastases to investigate the impact of inhibiting cancer cell glutamate transporters on nociceptive behavior. Immunodeficient mice were inoculated intrafemorally with the human breast adenocarcinoma cell line MDA-MB-231, then treated 14days later via mini-osmotic pumps inserted intraperitoneally with sulfasalazine, (S)-4-carboxyphenylglycine, or vehicle. Both sulfasalazine and (S)-4-carboxyphenylglycine attenuated in vitro cancer cell glutamate release in a dose-dependent manner via the system xC(-) transporter. Animals treated with sulfasalazine displayed reduced nociceptive behaviors and an extended time until the onset of behavioral evidence of pain. Animals treated with a lower dose of (S)-4-carboxyphenylglycine did not display this reduction in nociceptive behavior. These results suggest that a reduction in glutamate secretion from cancers in bone with the system xC(-) inhibitor sulfasalazine may provide some benefit for treating the often severe and intractable pain associated with bone metastases.
/EXPL THER/ Inflammatory bowel disease (IBD) is an idiopathic, chronic inflammatory condition, which affects the gastrointestinal tract and has no curative treatment. The present study aimed to investigate the effect of different doses of pioglitazone alone and in combination with sulfasalazine in TNBS (trinitrobenzenesulfonic acid)-induced inflammatory bowel disease (IBD) in rats. A total of 36 animals were included in the study. Animals were divided into five groups (n = 6): group I-vehicle (ethanol), group II-TNBS + ethanol, group IIIA-TNBS + pioglitazone (15 mg/kg), group IIIB-TNBS + pioglitazone (30 mg/kg), group IV-TNBS + sulfasalazine (360 mg/kg), group V-TNBS + sulfasalazine (360 mg/kg) + pioglitazone (least effective dose found in group III). Group III was divided into two subgroups, namely IIIA and IIIB, on the basis of different doses of pioglitazone used. After completion of two weeks of treatment, rats were sacrificed under ether anesthesia by cervical dislocation for assessment of intestinal inflammation, histological analysis, myeloperoxidase assay, malondialdehyde assay and TNF-alpha estimation. All the drug-treated groups showed both gross morphological and microscopic score either 1 or 2. None of them showed score of > 2 on both gross and microscopic morphological examination. Both MDA levels and MPO activity were significantly reduced in the drug-treated groups, with maximum reduction seen in the combination group. TNF-alpha was reduced in pioglitazone group. It was highly reduced in sulfasalazine group (group V) as compared to TNBS group thereby indicating that pioglitazone is protective in TNBS-induced inflammatory bowel disease. The present study showed reduction in lipid peroxidation, malondialdehyde levels and TNF-alpha levels in pioglitazone-treated group and hence, there was significant improvement in gross and microscopic features, too. However, combination of pioglitazone and sulfasalazine has shown greater efficacy.
/EXPL THER/ /The study objective was/ to evaluate the potential of etanercept versus sulfasalazine to reduce active inflammatory lesions on whole-body MRI in active axial spondyloarthritis with a symptom duration of less than 5 years. Patients were randomly assigned to etanercept (n=40) or sulfasalazine (n=36) treatment over 48 weeks. All patients showed active inflammatory lesions (bone marrow edema) on MRI in either the sacroiliac joints or the spine. MRI was performed at weeks 0, 24 and 48 and was scored for active inflammatory lesions in sacroiliac joints and the spine including posterior segments and peripheral enthesitis by two radiologists, blinded for treatment arm and MRI time point. In the etanercept group, the reduction of the sacroiliac joint score from 7.7 at baseline to 2.0 at week 48 was significantly (p=0.02) larger compared with the sulfasalazine group from 5.4 at baseline to 3.5 at week 48. A similar difference in the reduction of inflammation was found in the spine from 2.2 to 1.0 in the etanercept group versus from 1.4 to 1.3 in the sulfasalazine group between baseline and week 48, respectively (p=0.01). The number of enthesitic sites also improved significantly from 26 to 11 in the etanercept group versus 24 to 26 in the sulfasalazine group (p=0.04 for difference). 50% of patients reached clinical remission in the etanercept group versus 19% in the sulfasalazine group at week 48. In patients with early axial spondyloarthritis active inflammatory lesions detected by whole-body MRI improved significantly more in etanercept versus sulfasalazine-treated patients. This effect correlated with a good clinical response in the etanercept group.
/EXPL THER/ This article is to explore the curative effect of treating ankylosing spondylitis (AS) through combining etanercept, thalidomide and sulfasalazine. Sixty-two patients with AS were divided into 3 groups: experimental group Ais treated by etanercept+ thalidomide + sulfasalazine for 1 year (n=22); control group B was treated with etanercept; control group C was treated with thalidomide + sulfasalazine for 1 year (n=20). In 1st, 3rd, 6th, 12th month after the treatment, ASAS20 and ASAS50 were obtained through Bath ankylosing spondylitis disease activity index (BASDAI), Bath ankylosing spondylitis functional index (BASFI), erythrocyte sedimentation rate (ESR), C react protein (CRP) and then curative effect was analyzed. In 1 and 3 months after the treatment, each indicator had downtrend, and ASAS20 of experimental group and etanercept control group reached 100%; ASAS50 increased compared with the first months' treatment; although ASAS20 and ASAS50 in thalidomide control group was smaller, they increased; in 6 and 12 months after the treatment, ASAS20 improvement ratio in group A still remained on 100%, ASA50 improvement ratio increased; recurrence rate of group B increased; ASA20 and ASA50 had a continuous and significant increase, but theirs was less than group A. This study proved that, the effect of curing AS combining etanercept, thalidomide and sulfasalazine is better, therefore, it is a high-feasible treatment approach.
/EXPL THER/ Staphylococcal enterotoxin B (SEB) and related exotoxins are important virulence factors produced by Staphylococcus aureus as they cause human diseases such as food poisoning and toxic shock. These toxins bind directly to cells of the immune system resulting in hyperactivation of both T lymphocytes and monocytes/macrophages. The excessive release of proinflammatory cytokines from these cells mediates the toxic effects of SEB. This study examined the inhibitory activities of an anti-inflammatory drug, sulfasalazine, on SEB-stimulated human peripheral blood mononuclear cells (PBMC). Sulfasalazine dose-dependently inhibited tumor necrosis factor ?, interleukin 1 (IL-1) beta, IL-2, IL-6, interferon gamma (IFNgamma), and various chemotactic cytokines from SEB-stimulated human PBMC. Sulfasalazine also potently blocked SEB-induced T cell proliferation and NFkappaB activation. These results suggest that sulfasalazine might be useful in mitigating the toxic effects of SEB by blocking SEB-induced host inflammatory cascade and signaling pathways.

Pharmacology

Sulfasalazine is an anti-inflammatory indicated for the treatment of ulcerative colitis and rheumatoid arthritis.
Sulfasalazine is a synthetic salicylic acid derivative with affinity for connective tissues containing elastin and formulated as a prodrug, antiinflammatory Sulfasalazine acts locally in the intestine through its active metabolites, sulfamide 5-aminosalicylic acid and salicylic acid, by a mechanism that is not clear. It appears inhibit cyclooxygenase and prostaglandin production and is used in the management of inflammatory bowel diseases. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07E - Intestinal antiinflammatory agents
A07EC - Aminosalicylic acid and similar agents
A07EC01 - Sulfasalazine

Mechanism of Action

The mode of action of Sulfasalazine or its metabolites, 5-aminosalicylic acid (5-ASA) and sulfapyridine (SP), is still under investigation, but may be related to the anti-inflammatory and/or immunomodulatory properties that have been observed in animal and in vitro models, to its affinity for connective tissue, and/or to the relatively high concentration it reaches in serous fluids, the liver and intestinal walls, as demonstrated in autoradiographic studies in animals. In ulcerative colitis, clinical studies utilizing rectal administration of Sulfasalazine, SP and 5-ASA have indicated that the major therapeutic action may reside in the 5-ASA moiety. The relative contribution of the parent drug and the major metabolites in rheumatoid arthritis is unknown.
Sulfonamide combined with an anti-inflammatory drug. Sulfasalazine has little effect and salicylic acid (mesalamine) has anti-inflammatory effects. ... When administered as the combination of salicylic acid and the sulfonamide, sulfapyridine, the salicylic acid is released by colonic bacteria to produce an anti-inflammatory effect. The anti-inflammatory effect is believed to be through antiprostaglandin action, antileukotriene activity, or both.
... The purpose of the present study was to determine whether sulfasalazine therapy affected NF-kappaB activation and the expression of pro-inflammatory cytokines in patients with ulcerative colitis. ... A total of 38 patients with moderate ulcerative colitis were investigated. Twenty-one patients received sulfasalazine. Seventeen patients did not receive any medication. Biopsy specimens were obtained from inflamed mucosa and analyzed for NF-kappaB DNA binding activity, NF-kappaBp65/IkappaBalpha protein expression and the levels of pro-inflammatory cytokine mRNA using electrophoretic mobility shift assay, western blot analysis, immunohistochemical staining and reverse transcription-polymerase chain reaction (RT-PCR) analysis, respectively. Increased activation of NF-kappaB and high levels of the expression of interleukin (IL)-1beta mRNA and IL-8 mRNA were detected in biopsy specimens from patients with ulcerative colitis. Therapeutic administration of sulfasalazine effectively downregulated the activation of NF-kappaB and the expression of IL-1beta mRNA and IL-8 mRNA while IkappaBalpha levels were stable. /The authors concluded that/ the therapeutic benefits for ulcerative colitis of sulfasalazine might at least in part be attributed to its ability to inhibit NF-kappaB activation, resulting in the downregulation of pro-inflammatory cytokine mRNA expression.

Vapor Pressure

2.3X10-14 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

599-79-1

Wikipedia

Sulfasalazine

Drug Warnings

Sulfasalazine delayed release tablets are contraindicated in: Hypersensitivity to sulfasalazine, its metabolites, sulfonamides or salicylates; Patients with intestinal or urinary obstruction; Patients with porphyria, as the sulfonamides have been reported to precipitate an acute attack.
Only after critical appraisal should sulfasalazine delayed release tablets be given to patients with hepatic or renal damage or blood dyscrasias. Deaths associated with the administration of sulfasalazine have been reported from hypersensitivity reactions, agranulocytosis, aplastic anemia, other blood dyscrasias, renal and liver damage, irreversible neuromuscular and central nervous system changes, and fibrosing alveolitis. The presence of clinical signs such as sore throat, fever, pallor, purpura or jaundice may be indications of serious blood disorders or hepatotoxicity. Complete blood counts, as well as urinalysis with careful microscopic examination, should be done frequently in patients receiving sulfasalazine delayed release tablets ... . Discontinue treatment with sulfasalazine while awaiting the results of blood tests. Oligospermia and infertility have been observed in men treated with sulfasalazine; however, withdrawal of the drug appears to reverse these effects.
Serious infections, including fatal sepsis and pneumonia, have been reported. Some infections were associated with agranulocytosis, neutropenia, or myelosuppression. Discontinue sulfasalazine delayed release tablets if a patient develops a serious infection. Closely monitor patients for the development of signs and symptoms of infection during and after treatment with sulfasalazine delayed release tablets. For a patient who develops a new infection during treatment with sulfasalazine delayed release tablets, perform a prompt and complete diagnostic workup for infection and myelosuppression. Caution should be exercised when considering the use of sulfasalazine in patients with a history of recurring or chronic infections or with underlying conditions or concomitant drugs which may predispose patients to infections.
Severe hypersensitivity reactions may include internal organ involvement, such as hepatitis, nephritis, myocarditis, mononucleosis-like syndrome (i.e., pseudomononucleosis), hematological abnormalities (including hematophagic histiocytosis), and/or pneumonitis including eosinophilic infiltration.
For more Drug Warnings (Complete) data for Sulfasalazine (43 total), please visit the HSDB record page.

Biological Half Life

5-10 hours
The observed plasma half-life for intravenous sulfasalazine is 7.6 +/- 3.4 hrs. The primary route of metabolism of sulfapyridine (SP) is via acetylation to form acetylsulfapyridine (AcSP). The rate of metabolism of SP to AcSP is dependent upon acetylator phenotype. In fast acetylators, the mean plasma half-life of SP is 10.4 hours, while in slow acetylators it is 14.8 hours. SP can also be metabolized to 5-hydroxy-sulfapyridine (SPOH) and N-acetyl-5-hydroxy-sulfapyridine. 5-aminosalicylic acid (5-ASA) is primarily metabolized in both the liver and intestine to N-acetyl-5-aminosalicylic acid via a nonacetylation phenotype dependent route. Due to low plasma levels produced by 5-ASA after oral administration, reliable estimates of plasma half-life are not possible.
The concentrations of sulfapyridine (SP) and N4-acetylsulfapyridine (AcSP) in the plasma and saliva of 5 healthy male adults (3 slow and 2 rapid acetylators) were determined as a function of time after a single 2.0-gm oral dose of sulfasalazine (salicylazosulfapyridine). SP absorption commenced 3.5 to 6 hr after sulfasalazine administration and occurred slowly (apparent absorption half-lives ranged from 1.6 to 5 hr) irrespective of acetylator phenotype. ...
In one study in healthy individuals receiving 4-g doses of sulfasalazine, the mean serum half-life of sulfasalazine was reported to be 5.7 hours following a single dose and 7.6 hours following multiple doses. The half-life of sulfapyridine was reported to be 8.4 hours following a single dose, and 10.4 hours following multiple doses of sulfasalazine.
The mean plasma half-life of sulfapyridine in fast acetylators or slow acetylators is 10.4 or 14.8 hours, respectively.
Sulfasalazine: 5 to 10 hours. Sulfapyridine: 6 to 14 hours, depending on acetylator status. Mesalamine (5-ASA): 0.6 to 1.4 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

N1-2-Pyridylsulfanilamide is diazotized and coupled with salicylic acid.
Preparation and bactericidal effect: E. E. A. Askelof et al., United States of America patent 2396145 (1946 to Pharmacia).

General Manufacturing Information

SULFASALAZINE IS THE NEW OFFICIAL NAME FOR SALICYLAZOSULFAPYRIDINE.

Analytic Laboratory Methods

HPLC was used in pharmacokinetic studies with salicylazosulfapyridine in man.
Analyte: sulfasalazine; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: sulfasalazine; matrix: chemical identification; procedure: visible absorption spectrophotometry with comparison to standards
Analyte: sulfasalazine; matrix: chemical purity; procedure: absorption spectrophotometry with detection at 359 nm and comparison to standards
For more Analytic Laboratory Methods (Complete) data for Sulfasalazine (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

HPLC determination in biological fluids.
Analyte: sulfasalazine; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 270 nm
Analyte: sulfasalazine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm
Analyte: sulfasalazine; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 260 nm; limit of detection: 5 ng/mL

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids.
Store at 20 deg to 25 °C (68 deg to 77 °F).

Interactions

Reduced absorption of folic acid and digoxin have been reported when those agents were administered concomitantly with sulfasalazine.
Daily doses of sulfasalazine 2 g (maximum 3 g) and weekly doses of methotrexate 7.5 mg (maximum 15 mg) were administered alone or in combination to 310 rheumatoid arthritis patients in two controlled 52-week clinical studies. The overall toxicity profile of the combination revealed an increased incidence of gastrointestinal adverse events, especially nausea, when compared to the incidence associated with either drug administered alone.
The effects of /methotrexate, phenylbutazone or sulfinpyrazone/ may be potentiated during concurrent use with sulfonamides because of displacement from plasma binding sites; phenylbutazone and sulfinpyrazone have also been reported to potentiate the effects of sulfonamides.
Concurrent use /of hemolytics/ with sulfasalazine may increase the potential for toxic side effects.
For more Interactions (Complete) data for Sulfasalazine (27 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Identification of SARS-CoV-2-induced pathways reveals drug repurposing strategies

Namshik Han, Woochang Hwang, Konstantinos Tzelepis, Patrick Schmerer, Eliza Yankova, Méabh MacMahon, Winnie Lei, Nicholas M Katritsis, Anika Liu, Ulrike Felgenhauer, Alison Schuldt, Rebecca Harris, Kathryn Chapman, Frank McCaughan, Friedemann Weber, Tony Kouzarides
PMID: 34193418   DOI: 10.1126/sciadv.abh3032

Abstract

The global outbreak of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) necessitates the rapid development of new therapies against coronavirus disease 2019 (COVID-19) infection. Here, we present the identification of 200 approved drugs, appropriate for repurposing against COVID-19. We constructed a SARS-CoV-2-induced protein network, based on disease signatures defined by COVID-19 multiomics datasets, and cross-examined these pathways against approved drugs. This analysis identified 200 drugs predicted to target SARS-CoV-2-induced pathways, 40 of which are already in COVID-19 clinical trials, testifying to the validity of the approach. Using artificial neural network analysis, we classified these 200 drugs into nine distinct pathways, within two overarching mechanisms of action (MoAs): viral replication (126) and immune response (74). Two drugs (proguanil and sulfasalazine) implicated in viral replication were shown to inhibit replication in cell assays. This unbiased and validated analysis opens new avenues for the rapid repurposing of approved drugs into clinical trials.


Sulfasalazine-Induced Toxic Epidermal Necrolysis: A Challenging Case During the COVID-19 Pandemic

Mohammad Shahidi-Dadras, Shaghayegh Shahrigharahkoshan, Esmat Yazdi, Alireza Fatemi, Zahra Mahboubi-Fooladi, Sahar Dadkhahfar
PMID: 34397495   DOI: 10.1097/TME.0000000000000361

Abstract

COVID-19 is a major health issue, and patients with underlying conditions are more susceptible to catastrophic outcomes. Toxic epidermal necrolysis (TEN) is a severe systemic disease caused by an immune system hypersensitive reaction. We present a case of TEN induced following sulfasalazine administration that later on complicated with COVID-19, deep vein thrombosis, pulmonary emboli, and eventually death.


Interventions for the management of abdominal pain in ulcerative colitis

Vassiliki Sinopoulou, Morris Gordon, Terence M Dovey, Anthony K Akobeng
PMID: 34291816   DOI: 10.1002/14651858.CD013589.pub2

Abstract

Ulcerative colitis (UC) is a chronic inflammation of the colon characterised by periods of relapse and remission. It starts in the rectum and can extend throughout the colon. UC and Crohn's disease (CD) are the most common inflammatory bowel diseases (IBDs). However, UC tends to be more common than CD. It has no known cure but can be managed with medication and surgery. However, studies have shown that abdominal pain persists in up to one-third of people with UC in remission. Abdominal pain could be a symptom of relapse of the disease due to adverse effects of medication, surgical complications and strictures or adhesions secondary to UC.
To assess the efficacy and safety of interventions for managing abdominal pain in people with ulcerative colitis.
We searched CENTRAL, MEDLINE and five other databases and clinical trials registries on 28 April 2021. We contacted authors of relevant studies and ongoing or unpublished trials that may be relevant to the review. We also searched references of trials and systematic reviews for any additional trials.
All published, unpublished and ongoing randomised trials that compared interventions for the management of abdominal pain with other active interventions or standard therapy, placebo or no therapy were included. People with both active and inactive disease were included. We excluded studies that did not report on any abdominal pain outcomes.
Two review authors independently conducted data extraction and 'Risk of bias' assessments. We analysed data using Review Manager 5. We expressed dichotomous and continuous outcomes as risk ratios (RRs) and mean differences (MDs), respectively, with 95% confidence intervals. We assessed the certainty of the evidence using the GRADE methodology.
We included five studies (360 randomised participants). Studies considered mainly participants in an inactive state of the disease. No conclusions could be drawn about the efficacy of any of the interventions on pain frequency, pain intensity, and treatment success. The certainty of the evidence was very low for all comparisons because of imprecision due to sparse data, and risk of bias. One study compared a low FODMAPs diet (n=13) to a sham diet (n=13). The evidence is very uncertain about the effect of this treatment on pain frequency (MD -4.00, 95% CI -20.61 to 12.61) and intensity (MD -9.00, 95% CI -20.07 to 2.07). Treatment success was not reported. One study compared relaxation training (n=20) to wait-list (n=20). The evidence is very uncertain about the effect of this treatment on pain frequency at end of intervention (MD 2.60, 95% CI 1.14 to 4.06) and 6-month follow-up (MD 3.30, 95% CI 1.64 to 4.96). Similarly, the evidence is very uncertain about the effect of this treatment on pain intensity at end of intervention (MD -1.70, 95% CI -2.92 to -0.48) and 6-month follow-up (MD -2.30, 95% CI -3.70 to -0.90). Treatment success was not reported. One study compared yoga (n=30) to no intervention (n=30). The study defined treatment success as the presence or absence of pain; however, the data they provided was unclear. Pain frequency and intensity were not reported. One study compared a kefir diet (Lactobacillus bacteria, n=15) to no intervention (n=15). The evidence is very uncertain about the effect of this treatment on pain intensity (MD -0.17, 95% CI -0.91 to 0.57). Pain frequency and treatment success were not reported. One study compared a stellate ganglion block treatment (n=90) to sulfasalazine treatment (n=30). The study defined treatment success as "stomachache"; however, the data they provided was unclear. Pain frequency and intensity were not reported. Two studies reported withdrawals due to adverse events. One study reported withdrawals due to adverse events as zero. Two studies did not report this outcome. We cannot draw any conclusions about the effects of any of the interventions on withdrawals due to adverse events because of the very limited evidence. The reporting of secondary outcomes was inconsistent. Adverse events tended to be very low or zero. However, we can make no clear judgements about adverse events for any of the interventions, due to the low number of events. Anxiety was measured and reported at end of intervention in only one study (yoga versus no intervention), and depression was not measured in any of the studies. We can therefore draw no meaningful conclusions about these outcomes.
We found very low-certainty evidence on the efficacy and safety of interventions for the management of abdominal pain in ulcerative colitis. Pervasive issues with very serious imprecision from small samples size and high risk of bias have led to very low-certainty outcomes, precluding conclusions. While few adverse events and no serious adverse events were reported, the certainty of these findings was again very low for all comparisons, so no conclusions can be drawn. There is a need for further research. We have identified eight ongoing studies in this review, so an update will be warranted. It is key that future research addresses the issues leading to reduced certainty of outcomes, specifically sample size and reporting that leads to high risk of bias. It is also important that if researchers are considering pain as a critical outcome, they should report clearly if participants were pain-free at baseline; in that case, data would be best presented as separate subgroups throughout their research.


A machine learning approach identifies 5-ASA and ulcerative colitis as being linked with higher COVID-19 mortality in patients with IBD

Satyaki Roy, Shehzad Z Sheikh, Terrence S Furey
PMID: 34389789   DOI: 10.1038/s41598-021-95919-2

Abstract

Inflammatory bowel diseases (IBD), namely Crohn's disease (CD) and ulcerative colitis (UC) are chronic inflammation within the gastrointestinal tract. IBD patient conditions and treatments, such as with immunosuppressants, may result in a higher risk of viral and bacterial infection and more severe outcomes of infections. The effect of the clinical and demographic factors on the prognosis of COVID-19 among IBD patients is still a significant area of investigation. The lack of available data on a large set of COVID-19 infected IBD patients has hindered progress. To circumvent this lack of large patient data, we present a random sampling approach to generate clinical COVID-19 outcomes (outpatient management, hospitalized and recovered, and hospitalized and deceased) on 20,000 IBD patients modeled on reported summary statistics obtained from the Surveillance Epidemiology of Coronavirus Under Research Exclusion (SECURE-IBD), an international database to monitor and report on outcomes of COVID-19 occurring in IBD patients. We apply machine learning approaches to perform a comprehensive analysis of the primary and secondary covariates to predict COVID-19 outcome in IBD patients. Our analysis reveals that age, medication usage and the number of comorbidities are the primary covariates, while IBD severity, smoking history, gender and IBD subtype (CD or UC) are key secondary features. In particular, elderly male patients with ulcerative colitis, several preexisting conditions, and who smoke comprise a highly vulnerable IBD population. Moreover, treatment with 5-ASAs (sulfasalazine/mesalamine) shows a high association with COVID-19/IBD mortality. Supervised machine learning that considers age, number of comorbidities and medication usage can predict COVID-19/IBD outcomes with approximately 70% accuracy. We explore the challenge of drawing demographic inferences from existing COVID-19/IBD data. Overall, there are fewer IBD case reports from US states with poor health ranking hindering these analyses. Generation of patient characteristics based on known summary statistics allows for increased power to detect IBD factors leading to variable COVID-19 outcomes. There is under-reporting of COVID-19 in IBD patients from US states with poor health ranking, underpinning the perils of using the repository to derive demographic information.


Endoscopy within 7 days after detecting high calprotectin levels can be useful for therapeutic decision-making in ulcerative colitis

Ho Min Yong, Sung-Jo Park, Seong Ran Jeon, Heesu Park, Hyun Gun Kim, Tae Hee Lee, Junseok Park, Jin-Oh Kim, Joon Seong Lee, Bong Min Ko, Hyeon Jeong Goong, Suyeon Park
PMID: 34449501   DOI: 10.1097/MD.0000000000027065

Abstract

The aim of this study was to assess the appropriate time interval to identify the association between the fecal calprotectin (FC) test and endoscopic activity, and to evaluate whether the time interval affects the therapeutic plan adjustment in patients with ulcerative colitis (UC).This study included 103 patients who underwent FC tests and endoscopic examinations within the past three months. The FC test results classified cases into three groups as follows: moderate to severe (>200, >250, or >300 μg/g), mild (100-200, 100-250, or 100-300 μg/g), and inactive (<100 μg/g) activity. The Mayo endoscopic subscore was used to determine endoscopic activity. Therapeutic plan adjustment included the addition or increased dosage of anti-inflammatory drugs, steroids, immunomodulators, and biologics.Using the cutoff value for FC of 200 μg/g, the appropriate time interval for dividing the association and non-association between Mayo endoscopic subscore and FC was 7 days (sensitivity, 74.4%; specificity, 50.0%; area under the curve [AUC], 0.6032). When using FC 250 or 300 μg/g, the appropriate time interval was 5.5 days, with a sensitivity of 71.7% and specificity of 49.1 (AUC 0.5862) in FC 250 μg/g, a sensitivity of 69.6%, and a specificity of 47.4 (AUC 0.5549) for FC 300 μg/g. Therapeutic plans changed in 29.1% of patients. In patients with shorter intervals (≤7 days) between the FC test and endoscopy, significant therapeutic plan adjustments were observed in patients with UC (36.5% vs. 17.5%, P = .047).Although the need for endoscopy within 7 days after detecting high FC (≥ 200 μg/g) was not statistically supported, endoscopy within a shorter interval (≤7 days) in UC patients with high FC can help determine the therapeutic plan.


The inhibition of NFкB signaling and inflammatory response as a strategy for blunting bile acid-induced hepatic and renal toxicity

Asrin Ahmadi, Hossein Niknahad, Huifeng Li, Ali Mobasheri, Ram Kumar Manthari, Negar Azarpira, Khadijeh Mousavi, Bahman Khalvati, Yangfei Zhao, Jianyu Sun, Yuqi Zong, Mohammad Mehdi Ommati, Reza Heidari
PMID: 34089816   DOI: 10.1016/j.toxlet.2021.05.012

Abstract

The cholestatic liver injury could occur in response to a variety of diseases or xenobiotics. Although cholestasis primarily affects liver function, it has been well-known that other organs such as the kidney could be influenced in cholestatic patients. Severe cholestasis could lead to tissue fibrosis and organ failure. Unfortunately, there is no specific therapeutic option against cholestasis-induced organ injury. Hence, finding the mechanism of organ injury during cholestasis could lead to therapeutic options against this complication. The accumulation of potentially cytotoxic compounds such as hydrophobic bile acids is the most suspected mechanism involved in the pathogenesis of cholestasis-induced organ injury. A plethora of evidence indicates a role for the inflammatory response in the pathogenesis of several human diseases. Here, the role of nuclear factor-kB (NFkB)-mediated inflammatory response is investigated in an animal model of cholestasis. Bile duct ligated (BDL) animals were treated with sulfasalazine (SSLZ, 10 and 100 mg/kg, i.p) as a potent inhibitor of NFkB signaling. The NFkB proteins family activity in the liver and kidney, serum and tissue levels of pro-inflammatory cytokines, tissue biomarkers of oxidative stress, serum markers of organ injury, and the liver and kidney histopathological alterations and fibrotic changes. The oxidative stress-mediated inflammatory-related indices were monitored in the kidney and liver at scheduled time intervals (3, 7, and 14 days after BDL operation). Significant increase in serum and urine markers of organ injury, besides changes in biomarkers of oxidative stress and tissue histopathology, were evident in the liver and kidney of BDL animals. The activity of NFkB proteins (p65, p50, p52, c-Rel, and RelB) was significantly increased in the liver and kidney of cholestatic animals. Serum and tissue levels of pro-inflammatory cytokines (IL-1β, IL-2, IL-6, IL-7, IL-12, IL-17, IL-18, IL-23, TNF-α, and INF-γ) were also higher than sham-operated animals. Moreover, TGF- β, α-SMA, and tissue fibrosis (Trichrome stain) were evident in cholestatic animals' liver and kidneys. It was found that SSLZ (10 and 100 mg/kg/day, i.p) alleviated cholestasis-induced hepatic and renal injury. The effect of SSLZ on NFkB signaling and suppression of pro-inflammatory cytokines could play a significant role in its protective role in cholestasis. Based on these data, NFkB signaling could receive special attention to develop therapeutic options to blunt cholestasis-induced organ injury.


Ginkgo biloba leaf extract suppresses intestinal human breast cancer resistance protein expression in mice: Correlation with gut microbiota

Jeon-Kyung Kim, Min Sun Choi, Jae-Young Kim, Jun Sang Yu, Jeong In Seo, Hye Hyun Yoo, Dong-Hyun Kim
PMID: 34010745   DOI: 10.1016/j.biopha.2021.111712

Abstract

In this study, we investigated the effects of treatment with Gingko biloba leaf extract (GLE) on intestinal transporter expression and gut microbiota composition in mice and the correlation between intestinal transporter expression and gut microbiota composition in mice. When GLE was orally administered to mice, intestinal BCRP expression was significantly suppressed. Pharmacokinetic studies showed that the maximum plasma concentration and area under the curve values of sulfasalazine were increased more than twice by treatment with GLE compared with those in the control group. GLE treatment significantly decreased the populations of Proteobacteria and Deferribacteres at the phylum level. Correlation analysis showed that BCRP expression was positively or negatively correlated with the composition of gut bacteria. In Caco-2 cells, GLE treatment did not affect BCRP expression, but treatment with the lysates of GLE-treated mouse feces significantly suppressed BCRP expression. These findings demonstrate that the suppression of intestinal BCRP expression following GLE treatment may occur through modulation of the gut microbiota composition. Thus, the present study suggests that modulation of gut microbiota composition may cause drug transporter-mediated herb-drug interactions.


Mimicking the dynamic Colonic microbiota in vitro to gain a better understanding on the in vivo metabolism of xenobiotics: Degradation of sulfasalazine

Regine Beeck, Gunnar Glöckl, Julius Krause, Philipp Schick, Werner Weitschies
PMID: 33991596   DOI: 10.1016/j.ijpharm.2021.120704

Abstract

Due to the potential effects of colonic metabolism, the interest in the composition and action of intestinal microbiota has increased significantly throughout the last 10 years. Recently focus is turning to the development and implementation of in vitro tools closely simulating in vivo colonic metabolic processes suitable for routine use. The aim of the present study is to compare the metabolization of the model drug sulfasalazine utilizing the novel dynamic bioreactor MimiCol and a standard static batch fermenter inoculated with cryopreserved faecal microbiota. Major advantages of the novel bioreactor MimiCol are the smaller media volume which is closer to in vivo conditions, the possibility to perform media changes and the closer simulation of in vivo mixing patterns. The study proved that the MimiCol is able to simulate the dynamic conditions found within the ascending colon. The dynamic conditions within the MimiCol led to an almost 2-fold increase of the metabolization rate constant in comparison to the static batch fermenter. Our study was able to prove that the novel dynamic bioreactor MimiCol is able to closely simulate physiologically relevant conditions.


The Regulatory Effects of Licochalcone A on the Intestinal Epithelium and Gut Microbiota in Murine Colitis

Juan Zhang, Li Cao, Yu Sun, De-Gang Qing, Xiao-Qin Xu, Jun-Chi Wang, Jian-Yong Si, Ning Li
PMID: 34299424   DOI: 10.3390/molecules26144149

Abstract

The gut epithelium is a mechanical barrier that protects the host from the luminal microenvironment and interacts with the gut microflora, which influences the development and progression of ulcerative colitis (UC). Licochalcone A (LA) exerts anti-inflammatory effects against UC; however, whether it also regulates both the gut barrier and microbiota during colitis is unknown. The current study was conducted to reveal the regulatory effects of LA on the intestinal epithelium and gut microflora in C57BL/6 mice subjected to dextran sodium sulfate (DSS). Sulfasalazine (SASP) was used as the positive control. Results of clinical symptoms evaluation, hematoxylin, and eosin (H&E) staining, and enzyme-linked immunosorbent (ELISA) assays showed that LA significantly inhibited DSS-induced weight loss, disease activity index (DAI) increase, histological damage, and gut inflammation. Additionally, terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) and immunohistochemical (IHC) analysis showed that LA maintained the integrity of the intestinal barrier by suppressing cell apoptosis and preserving the expression of tight junction (TJ) proteins. Notably, the optimal dose of LA for gut barrier preservation was low, while that for anti-inflammatory effects was high, indicating that LA might preserve gut barrier integrity via direct effects on the epithelial cells (ECs) and TJ proteins. Furthermore, 16S rRNA analysis suggested that the regulatory effect of LA on the gut microbiota differed distinctly according to dose. Correlation analysis indicated that a low dose of LA significantly modulated the intestinal barrier-associated bacteria as compared with a moderate or high dose of LA. Western blot (WB) analysis indicated that LA exhibited anti-UC activity partly by blocking the mitogen-activated protein kinase (MAPK) pathway. Our results further elucidate the pharmacological activity of LA against UC and will provide valuable information for future studies regarding on the regulatory effects of LA on enteric diseases.


Sorafenib fails to trigger ferroptosis across a wide range of cancer cell lines

Jiashuo Zheng, Mami Sato, Eikan Mishima, Hideyo Sato, Bettina Proneth, Marcus Conrad
PMID: 34257282   DOI: 10.1038/s41419-021-03998-w

Abstract

Sorafenib, a protein kinase inhibitor approved for the treatment of hepatocellular carcinoma and advanced renal cell carcinoma, has been repeatedly reported to induce ferroptosis by possibly involving inhibition of the cystine/glutamate antiporter, known as system x
. Using a combination of well-defined genetically engineered tumor cell lines and canonical small molecule ferroptosis inhibitors, we now provide unequivocal evidence that sorafenib does not induce ferroptosis in a series of tumor cell lines unlike the cognate system x
inhibitors sulfasalazine and erastin. We further show that only a subset of tumor cells dies by ferroptosis upon sulfasalazine and erastin treatment, implying that certain cell lines appear to be resistant to system x
inhibition, while others undergo ferroptosis-independent cell death. From these findings, we conclude that sorafenib does not qualify as a bona fide ferroptosis inducer and that ferroptosis induced by system x
inhibitors can only be achieved in a fraction of tumor cell lines despite robust expression of SLC7A11, the substrate-specific subunit of system x
.


Explore Compound Types